molecular formula C8H17Br B146061 3-Bromooctane CAS No. 999-64-4

3-Bromooctane

Cat. No.: B146061
CAS No.: 999-64-4
M. Wt: 193.12 g/mol
InChI Key: OELHQHILWOIUSL-UHFFFAOYSA-N
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Description

3-Bromooctane is a useful research compound. Its molecular formula is C8H17Br and its molecular weight is 193.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromooctane
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InChI

InChI=1S/C8H17Br/c1-3-5-6-7-8(9)4-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELHQHILWOIUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20883635
Record name Octane, 3-bromo-
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Molecular Weight

193.12 g/mol
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CAS No.

999-64-4
Record name 3-Bromooctane
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Record name Octane, 3-bromo-
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Record name Octane, 3-bromo-
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Record name Octane, 3-bromo-
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Foundational & Exploratory

3-Bromooctane chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and structure of 3-bromooctane. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and actionable experimental insights.

Core Chemical and Physical Properties

This compound is a secondary alkyl halide with the chemical formula C₈H₁₇Br.[1][2] Its physical and chemical characteristics are pivotal for its application in organic synthesis.

PropertyValueSource
Molecular Formula C₈H₁₇Br[1]
Molecular Weight 193.12 g/mol [1]
Boiling Point 190.8 °C at 760 mmHg
Density 1.108 g/cm³
Refractive Index 1.4582 (at 20 °C)
Flash Point 56.1 °C
Solubility Sparingly soluble in water; Soluble in organic solvents.[3]
LogP (Octanol/Water Partition Coefficient) 3.74

Structural Information

The structural attributes of this compound are fundamental to understanding its reactivity and stereochemistry.

IdentifierValueSource
IUPAC Name This compound[1]
Canonical SMILES CCCCCC(CC)Br[1]
InChI InChI=1S/C8H17Br/c1-3-5-6-7-8(9)4-2/h8H,3-7H2,1-2H3[1]
InChIKey OELHQHILWOIUSL-UHFFFAOYSA-N[1]
CAS Number 999-64-4[1]

This compound possesses a chiral center at the third carbon atom, meaning it can exist as two enantiomers: (R)-3-bromooctane and (S)-3-bromooctane.[4][5] The specific stereoisomer can significantly influence its biological activity and reaction pathways.

Experimental Protocols

Synthesis of this compound from 3-Octanol

This protocol describes a representative method for the synthesis of a secondary bromoalkane from its corresponding alcohol via a nucleophilic substitution reaction.

Materials:

  • 3-Octanol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • 10% Sodium carbonate solution (Na₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium bromide in water.

  • Add 3-octanol to the flask.

  • Slowly add concentrated sulfuric acid while cooling the flask in an ice bath to control the exothermic reaction.

  • Heat the mixture to reflux and maintain for 7-8 hours.[6]

  • After cooling, dilute the mixture with water and transfer it to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water, cold concentrated sulfuric acid, water, and finally with a 10% sodium carbonate solution to neutralize any remaining acid.[6]

  • Dry the crude this compound over anhydrous sodium sulfate.[6]

  • Purify the product by distillation, collecting the fraction boiling around 190-192 °C.

Reactivity and Reaction Mechanisms

This compound, as a secondary alkyl halide, can undergo both nucleophilic substitution (Sₙ2 and Sₙ1) and elimination (E2 and E1) reactions. The predominant pathway is influenced by the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution: Reaction with Hydroxide

When heated with an aqueous solution of a strong base like sodium hydroxide, this compound undergoes a nucleophilic substitution reaction to form 3-octanol.[7][8] For a secondary halide, this reaction can proceed via an Sₙ2 mechanism.

SN2_Mechanism reactant HO⁻ + H₃C(CH₂)₄CH(Br)CH₂CH₃ transition_state [HO···CH(CH₂(CH₂)₄CH₃)(CH₂CH₃)···Br]⁻ reactant->transition_state Nucleophilic Attack product HOCH(CH₂(CH₂)₄CH₃)(CH₂CH₃) + Br⁻ transition_state->product Leaving Group Departure

Sₙ2 reaction of this compound with hydroxide.

Experimental Workflow for Nucleophilic Substitution:

exp_workflow_sn2 start Start: this compound & NaOH(aq) reflux Heat under Reflux start->reflux workup Work-up: - Cool reaction mixture - Separate layers reflux->workup wash Wash Organic Layer: - H₂O - Dilute Acid - NaHCO₃(aq) workup->wash dry Dry with Anhydrous MgSO₄ wash->dry distill Purification by Distillation dry->distill product Product: 3-Octanol distill->product

Experimental workflow for Sₙ2 reaction.

Elimination Reaction: Reaction with Ethoxide

In the presence of a strong, sterically hindered base like sodium ethoxide in ethanol, this compound is more likely to undergo an elimination reaction (E2 mechanism) to yield a mixture of alkenes, primarily oct-2-ene and oct-3-ene.[9][10]

E2_Mechanism reactant CH₃CH₂O⁻ + H₃C(CH₂)₄CH(Br)CH₂CH₃ transition_state [CH₃CH₂O···H···CH(CH₃(CH₂)₃)···CH(Br)CH₂CH₃]⁻ reactant->transition_state Base abstracts β-Hydrogen product CH₃CH₂OH + H₃C(CH₂)₄CH=CHCH₃ + Br⁻ transition_state->product Alkene formation & Leaving Group departure

E2 reaction of this compound with ethoxide.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromooctane (CAS 999-64-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromooctane (CAS 999-64-4), an organobromine compound, is a valuable intermediate in various organic syntheses. Its physical properties are crucial for its handling, application in reactions, and for the purification of products. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, compiled from various sources.

Core Physical Properties

The physical state of this compound at standard temperature and pressure is a liquid.[1] Like many haloalkanes, it is a colorless compound.[2][3] However, exposure to light may cause it to develop color due to slow decomposition and the formation of diatomic bromine.[2] Many volatile halogenated compounds like this compound possess a sweet odor.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueUnitsConditions
Molecular Formula C8H17Br--
Molecular Weight 193.12 g/mol -
Boiling Point 190.8°Cat 760 mmHg
84.4 - 85.1°Cat 20 Torr
Density 1.108g/cm³-
Refractive Index 1.4582-at 20°C (589.3 nm)
Flash Point 56.1°C-
Vapor Pressure 0.739mmHgat 25°C
LogP (Octanol/Water Partition Coefficient) 3.74020--

Note: The data presented is a compilation from multiple sources and may include calculated and experimental values.[5][6][7][8][9][][11]

Experimental Protocols

Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, this can be determined using distillation under atmospheric or reduced pressure. A thermometer is placed in the distillation head to measure the temperature of the vapor that is in equilibrium with the boiling liquid.

Density Measurement: The density of a liquid can be determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated by dividing the mass by the volume.

Refractive Index Measurement: The refractive index is a measure of how much light bends when it passes through a substance. It is a characteristic property of a substance and is measured using a refractometer, typically at a specified temperature and wavelength (e.g., the sodium D-line at 589.3 nm).

Flash Point Determination: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is determined using either an open-cup or closed-cup apparatus. A sample is heated, and an ignition source is periodically passed over the surface until a flash is observed.

Logical Relationships of Physical Properties

The physical properties of a molecule like this compound are interconnected and are primarily dictated by its molecular structure and the resulting intermolecular forces.

G Logical Relationships of Physical Properties of this compound A Molecular Structure (C8H17Br) B Intermolecular Forces (van der Waals, Dipole-Dipole) A->B determines E Density A->E influences F Solubility (LogP) A->F influences C Boiling Point B->C influences D Vapor Pressure B->D influences C->D inversely related to

Caption: Interrelationship of this compound's physical properties.

Solubility and Polarity

The octanol-water partition coefficient (LogP) of approximately 3.74 suggests that this compound is significantly more soluble in non-polar organic solvents than in water.[5][9] This is consistent with the general behavior of haloalkanes, which are considered sparingly soluble in water.[4] The polarity of the carbon-bromine bond introduces some dipole moment, but the long alkyl chain dominates the molecule's character, making it largely non-polar.[2]

Conclusion

This technical guide provides a summary of the key physical properties of this compound. The data presented is essential for researchers and professionals in the fields of chemistry and drug development for safe handling, designing synthetic routes, and for the purification and analysis of related compounds. While specific experimental protocols for this compound are not detailed, standard organic chemistry laboratory techniques are applicable for their determination.

References

Synthesis of 3-Bromooctane from 3-Octanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-bromooctane from 3-octanol, a key transformation in organic synthesis for the introduction of a bromine moiety. This compound serves as a valuable intermediate in the development of various pharmaceutical compounds and fine chemicals. This document details the primary synthetic routes, reaction mechanisms, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized through reaction pathway and workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

The conversion of alcohols to alkyl halides is a fundamental reaction in organic chemistry. Specifically, the synthesis of this compound from 3-octanol involves the substitution of the hydroxyl group with a bromine atom. This transformation can be achieved through several methods, most commonly utilizing phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The choice of reagent and reaction conditions can influence the reaction mechanism, yield, and stereochemical outcome. This guide will focus on the two primary methods for this synthesis, providing detailed protocols and mechanistic insights.

Core Reaction Mechanisms

The synthesis of this compound from 3-octanol, a secondary alcohol, can proceed through either an Sₙ1 or Sₙ2 reaction pathway, depending on the chosen reagents and conditions.

Reaction with Phosphorus Tribromide (PBr₃)

The reaction of 3-octanol with phosphorus tribromide typically proceeds via an Sₙ2 mechanism.[1][2] This method is often preferred for secondary alcohols when inversion of stereochemistry is desired and carbocation rearrangements are to be avoided.[3] The mechanism involves the following steps:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of 3-octanol attacks the phosphorus atom of PBr₃, displacing a bromide ion. This converts the hydroxyl group into a good leaving group.[4][5]

  • Nucleophilic Attack: The displaced bromide ion then acts as a nucleophile, attacking the electrophilic carbon atom bonded to the activated hydroxyl group from the backside.[2] This concerted step results in the formation of this compound with an inversion of configuration at the stereocenter and the release of a phosphite byproduct.[1][3]

SN2_Mechanism cluster_step1 Step 1: Activation of Hydroxyl Group cluster_step2 Step 2: Nucleophilic Attack 3-Octanol 3-Octanol (R-enantiomer for example) PBr3 PBr₃ 3-Octanol->PBr3 Nucleophilic attack Intermediate Activated Alcohol (Protonated Phosphite Ester) PBr3->Intermediate Br_ion Br⁻ PBr3->Br_ion Loss of Br⁻ Activated_Alcohol Activated Alcohol Br_ion2 Br⁻ Br_ion2->Activated_Alcohol Backside attack (Sₙ2) This compound This compound (S-enantiomer - Inversion) Activated_Alcohol->this compound Leaving_Group HOPBr₂ Activated_Alcohol->Leaving_Group Loss of leaving group

Figure 1: Sₙ2 mechanism for the reaction of 3-octanol with PBr₃.

Reaction with Hydrobromic Acid (HBr)

The reaction of a secondary alcohol like 3-octanol with hydrobromic acid can proceed via both Sₙ1 and Sₙ2 pathways.[6]

  • Sₙ2 Pathway: The reaction is initiated by the protonation of the hydroxyl group by HBr to form a good leaving group, water. The bromide ion then acts as a nucleophile and attacks the carbon atom, displacing the water molecule.[6]

  • Sₙ1 Pathway: Alternatively, after protonation, the water molecule can depart to form a secondary carbocation. This carbocation is then attacked by the bromide ion. This pathway may lead to a racemic mixture if the starting alcohol is chiral. Rearrangement of the carbocation is also a possibility, though less likely in this specific case compared to other secondary alcohols that can form more stable tertiary carbocations.[7][8]

HBr_Mechanism cluster_protonation Step 1: Protonation cluster_sn2 Sₙ2 Pathway cluster_sn1 Sₙ1 Pathway 3-Octanol 3-Octanol HBr HBr 3-Octanol->HBr Protonation Oxonium_ion Oxonium Ion HBr->Oxonium_ion Br_ion Br⁻ HBr->Br_ion Oxonium_ion_sn2 Oxonium Ion Oxonium_ion_sn1 Oxonium Ion Br_ion_sn2 Br⁻ Br_ion_sn2->Oxonium_ion_sn2 Nucleophilic attack Product_sn2 This compound Oxonium_ion_sn2->Product_sn2 Water_sn2 H₂O Oxonium_ion_sn2->Water_sn2 Loss of water Carbocation Secondary Carbocation Oxonium_ion_sn1->Carbocation Loss of water Water_sn1 H₂O Oxonium_ion_sn1->Water_sn1 Product_sn1 This compound Carbocation->Product_sn1 Br_ion_sn1 Br⁻ Br_ion_sn1->Carbocation Nucleophilic attack

Figure 2: Sₙ1 and Sₙ2 pathways for the reaction of 3-octanol with HBr.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound from 3-octanol. Researchers should adapt these methods based on laboratory conditions and safety protocols.

Method 1: Synthesis using Phosphorus Tribromide

This method is advantageous for its relatively mild conditions and the avoidance of acidic workups that might cause rearrangements.

Materials:

  • 3-octanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-octanol in the chosen anhydrous solvent.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (approximately 0.33-0.40 molar equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography or gas chromatography).

  • Once the reaction is complete, carefully pour the mixture over ice.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

Method 2: Synthesis using Hydrobromic Acid and Sulfuric Acid

This is a classic method for preparing alkyl bromides from alcohols.

Materials:

  • 3-octanol

  • 48% Hydrobromic acid (HBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous calcium chloride (CaCl₂) or other suitable drying agent

Procedure:

  • In a round-bottom flask, combine 3-octanol and 48% hydrobromic acid.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant swirling or stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After cooling, transfer the mixture to a separatory funnel.

  • Separate the lower aqueous layer. Wash the organic layer (crude this compound) sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous CaCl₂.

  • Decant or filter the dried liquid and purify by distillation.

Data Presentation

The following tables summarize key quantitative data for the starting material and the product.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL) Refractive Index (n_D)
3-OctanolC₈H₁₈O130.231750.8181.427
This compoundC₈H₁₇Br193.13190.81.1081.4582

Data sourced from PubChem and Cheméo.[9][10][11]

Parameter Method 1 (PBr₃) Method 2 (HBr/H₂SO₄)
Typical Yield 60-80%70-90%
Reaction Temperature 0 °C to room temperatureReflux
Reaction Time 2-6 hours2-3 hours
Key Byproducts Phosphorous acidDi-n-octyl ether, octenes

Note: Yields are estimates based on analogous reactions and may vary depending on specific experimental conditions.[12][13]

Purification and Characterization

Purification of the crude this compound is typically achieved by distillation , often under reduced pressure to prevent decomposition.[14][15]

Characterization of the final product can be performed using various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of this compound.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from 3-octanol and the appearance of C-Br stretching vibrations are indicative of a successful reaction.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the product.[16][17]

  • Gas Chromatography (GC): Can be used to assess the purity of the final product.[18]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Workflow Start Start: 3-Octanol Reaction Reaction with PBr₃ or HBr Start->Reaction Workup Aqueous Workup (Washing and Neutralization) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification by Distillation Drying->Purification Characterization Characterization (NMR, IR, MS, GC) Purification->Characterization End Final Product: this compound Characterization->End

Figure 3: General experimental workflow for the synthesis of this compound.

Safety Considerations

  • Phosphorus tribromide is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.

  • Concentrated hydrobromic and sulfuric acids are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction and distillation should be performed in a fume hood.

Conclusion

The synthesis of this compound from 3-octanol is a well-established and versatile reaction in organic synthesis. The choice between using phosphorus tribromide or hydrobromic acid will depend on the desired stereochemical outcome, the scale of the reaction, and the available laboratory facilities. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can effectively synthesize this important chemical intermediate for a variety of applications in drug development and materials science.

References

Spectroscopic Profile of 3-Bromooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromooctane, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following sections summarize the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules. Due to the limited availability of public experimental spectra for this compound, the following data is a combination of referenced data for similar compounds and predicted values.

¹H NMR Spectroscopic Data (Predicted)

The proton NMR spectrum of this compound is predicted to show distinct signals for the different proton environments. The electron-withdrawing effect of the bromine atom will cause the proton on the carbon to which it is attached (C3) to be the most deshielded.

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
H3~3.8 - 4.2Multiplet1H
H2, H4~1.6 - 2.0Multiplet4H
H5, H6, H7~1.2 - 1.5Multiplet6H
H1, H8~0.9Triplet6H

¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm) (Estimated)
C3~55 - 65
C2, C4~30 - 40
C5~25 - 35
C6~20 - 30
C7~20 - 30
C1, C8~10 - 20
Infrared (IR) Spectroscopy

The IR spectrum of this compound, available from the NIST WebBook, displays characteristic absorption bands corresponding to the vibrations of its functional groups.[3]

Wavenumber (cm⁻¹)IntensityAssignment
2960 - 2850StrongC-H stretching (alkane)
1465MediumC-H bending (methylene)
1380MediumC-H bending (methyl)
~650Medium-StrongC-Br stretching
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[4] The spectrum is characterized by the molecular ion peak and a distinct fragmentation pattern. PubChem also lists the most abundant peaks from the GC-MS analysis.[1]

m/zRelative AbundanceAssignment
192/194Low[C₈H₁₇Br]⁺˙ (Molecular ion, M⁺˙ and M+2⁺˙)
113Moderate[C₈H₁₇]⁺ (Loss of Br)
71High[C₅H₁₁]⁺
57Base Peak[C₄H₉]⁺
43High[C₃H₇]⁺
41High[C₃H₅]⁺
29High[C₂H₅]⁺

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition: A background spectrum of the empty spectrometer is first recorded to subtract the contributions from atmospheric CO₂ and water vapor. The sample holder containing the salt plates with the liquid film is then placed in the beam path of the IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation (Electron Ionization, EI).

Mass Analysis and Detection: The resulting positively charged ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Thin Film Preparation of Thin Film (for IR) Sample->Thin Film Vaporization Vaporization & Injection (for GC-MS) Sample->Vaporization NMR_Spec NMR Spectrometer Dissolution->NMR_Spec NMR Analysis IR_Spec IR Spectrometer Thin Film->IR_Spec IR Analysis MS_Spec Mass Spectrometer (GC-MS) Vaporization->MS_Spec MS Analysis NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicities) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Spec->MS_Data Structure_Elucidation Structural Elucidation of this compound NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow of spectroscopic analysis for this compound.

References

A Comprehensive Technical Guide to 3-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromooctane, a significant halogenated alkane in organic synthesis. This document details its fundamental chemical properties, common synthetic routes, and key reactions, offering valuable insights for its application in research and development.

Core Molecular and Physical Properties

This compound is a secondary alkyl halide. Its chemical identity and key physical characteristics are summarized below.

PropertyValueSource
Molecular Formula C8H17Br[1][2][3][4]
Molecular Weight 193.12 g/mol [1][2][3][4][5]
CAS Number 999-64-4[1][2][3][4]
Boiling Point 190.8°C at 760mmHg[6]
Density 1.108 g/cm³[6]
Refractive Index 1.4582 (at 20°C)[3][6]

Synthesis of this compound

The synthesis of this compound, like other secondary bromoalkanes, can be achieved through several methods. A common laboratory-scale synthesis involves the bromination of the corresponding alcohol, 3-octanol.

Experimental Protocol: Synthesis from 3-Octanol

This protocol describes a typical procedure for the synthesis of this compound from 3-octanol using hydrobromic acid.

Materials:

  • 3-octanol

  • Concentrated hydrobromic acid (48%)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Distillation apparatus

  • Round-bottom flask

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 3-octanol and concentrated hydrobromic acid.

  • Slowly add concentrated sulfuric acid to the cooled mixture while stirring.

  • Heat the mixture under reflux for a specified period to ensure the completion of the reaction.

  • After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by distillation.

The following diagram illustrates the general workflow for this synthesis.

G cluster_synthesis Synthesis Workflow Reactants 3-Octanol + HBr/H2SO4 Reaction Reflux Reactants->Reaction Workup Aqueous Workup (Separatory Funnel) Reaction->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Purification Distillation Drying->Purification Product Pure this compound Purification->Product

A generalized workflow for the synthesis of this compound.

Key Reactions of this compound

As a secondary alkyl halide, this compound readily participates in several fundamental organic reactions, most notably nucleophilic substitution and the formation of Grignard reagents.

Nucleophilic Substitution Reactions

This compound can undergo both SN1 and SN2 reactions, with the reaction pathway being highly dependent on the reaction conditions such as the nucleophile, solvent, and temperature.[7] Strong nucleophiles in polar aprotic solvents favor the SN2 pathway, which proceeds with an inversion of stereochemistry.[7] Weaker nucleophiles in polar protic solvents favor the SN1 pathway, which involves a carbocation intermediate and typically results in a racemic mixture of products.[7]

A common example is the reaction with a hydroxide ion to form 3-octanol.

G cluster_sn2 SN2 Reaction Pathway Reactant This compound TransitionState Transition State Reactant->TransitionState Nucleophile Nucleophile (e.g., OH⁻) Nucleophile->TransitionState Product Substitution Product (e.g., 3-Octanol) TransitionState->Product LeavingGroup Leaving Group (Br⁻) TransitionState->LeavingGroup

Illustrative pathway of an SN2 reaction involving this compound.
Grignard Reagent Formation and Reactions

This compound can be used to prepare a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent.[8] The resulting organomagnesium compound is a potent nucleophile and a strong base.

Experimental Protocol: Grignard Reagent Formation

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • A three-necked flask equipped with a reflux condenser and a dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Ensure all glassware is oven-dried to remove any traces of water.

  • Place magnesium turnings in the flask under an inert atmosphere.

  • Add a small amount of a solution of this compound in anhydrous ether to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

The formed Grignard reagent can then be used in a variety of subsequent reactions, such as additions to carbonyl compounds to form alcohols.

G cluster_grignard Grignard Reagent Formation and Reaction This compound This compound Grignard 3-Octylmagnesium Bromide (Grignard Reagent) This compound->Grignard + Mg Mg Magnesium (Mg) in dry ether Addition Nucleophilic Addition Grignard->Addition Carbonyl Carbonyl Compound (e.g., Aldehyde, Ketone) Carbonyl->Addition Workup Acidic Workup (H3O+) Addition->Workup Alcohol Alcohol Product Workup->Alcohol

Logical flow from this compound to an alcohol via a Grignard reagent.

References

An In-depth Technical Guide to the Isomers of Bromooctane and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of bromooctane, detailing their physical and chemical properties. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, drug development, and materials science, offering detailed experimental protocols, comparative data, and mechanistic insights.

Introduction to Bromooctane Isomers

Bromooctane (C₈H₁₇Br) exists in numerous structural isomeric forms, which can be broadly categorized as primary, secondary, and tertiary haloalkanes. This classification is crucial as it dictates the reactivity of the isomers, particularly in nucleophilic substitution and elimination reactions. The position of the bromine atom and the branching of the carbon skeleton significantly influence the physical properties and chemical behavior of these compounds.

Structural Isomers and Physical Properties

The table below summarizes the key physical properties of several representative bromooctane isomers. The data illustrates the trends in boiling point and density as a function of the bromine atom's position and the degree of branching in the carbon chain.

IUPAC NameStructureIsomer TypeBoiling Point (°C)Density (g/mL)
1-BromooctaneCH₃(CH₂)₇BrPrimary201[1]1.118 (at 25°C)[1]
2-BromooctaneCH₃CH(Br)(CH₂)₅CH₃Secondary188-1891.093
3-BromooctaneCH₃CH₂CH(Br)(CH₂)₄CH₃Secondary81.5 (at 20 Torr)1.108
4-BromooctaneCH₃(CH₂)₃CH(Br)(CH₂)₂CH₃Secondary190.81.108
1-Bromo-2-methylheptaneCH₃(CH₂)₄CH(CH₃)CH₂BrPrimary~190-192 (est.)~1.1 (est.)
2-Bromo-2-methylheptaneCH₃(CH₂)₄C(Br)(CH₃)₂TertiaryNo data availableNo data available
1-Bromo-2-ethylhexaneCH₃(CH₂)₃CH(CH₂CH₃)CH₂BrPrimary1561.12 (at 20°C)

Synthesis of Bromooctane Isomers

The synthesis of bromooctane isomers is typically achieved through the conversion of the corresponding alcohol. The choice of reagents and reaction conditions depends on the type of alcohol (primary, secondary, or tertiary).

Synthesis of Primary Bromooctanes (e.g., 1-Bromooctane)

Primary bromooctanes are commonly synthesized from primary alcohols via an Sₙ2 reaction. A widely used method involves reacting the alcohol with a mixture of hydrobromic acid and sulfuric acid.

Experimental Protocol: Synthesis of 1-Bromooctane from 1-Octanol [2]

  • Reaction Setup: In a round-bottom flask, combine 1-octanol and a 48% aqueous solution of hydrobromic acid.

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with continuous stirring.

  • Reflux: Heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Work-up: After cooling, the crude 1-bromooctane is separated and washed sequentially with water, concentrated sulfuric acid (to remove unreacted alcohol), water, and a sodium bicarbonate solution (to neutralize any remaining acid).

  • Purification: The organic layer is dried over an anhydrous salt (e.g., CaCl₂) and purified by fractional distillation.

Synthesis_of_1_Bromooctane 1-Octanol 1-Octanol Reaction_Mixture Reaction Mixture 1-Octanol->Reaction_Mixture HBr, H2SO4 HBr, H2SO4 HBr, H2SO4->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Crude_Product Crude 1-Bromooctane Reflux->Crude_Product Washing Washing Crude_Product->Washing Purified_Product Pure 1-Bromooctane Washing->Purified_Product Substitution_Reactions cluster_SN2 Sₙ2 Pathway cluster_SN1 Sₙ1 Pathway Primary_RX Primary Bromooctane Transition_State Pentavalent Transition State Primary_RX->Transition_State Strong_Nu Strong Nucleophile Strong_Nu->Transition_State Product_SN2 Substitution Product (Inversion of Stereochemistry) Transition_State->Product_SN2 Tertiary_RX Tertiary Bromooctane Carbocation Tertiary Carbocation Tertiary_RX->Carbocation Slow Product_SN1 Substitution Product (Racemic Mixture) Carbocation->Product_SN1 Weak_Nu Weak Nucleophile Weak_Nu->Product_SN1 Experimental_Workflow Sample Bromooctane Isomer NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

References

Chirality and Stereochemistry of 3-Bromooctane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chirality and stereochemistry of 3-bromooctane. As a chiral secondary alkyl halide, this compound serves as a valuable model and building block in stereoselective synthesis. This document details its stereoisomeric forms, physical properties, and key stereospecific reactions. It further outlines detailed experimental protocols for the stereoselective synthesis of its enantiomers and methods for their analysis, including polarimetry and chiral high-performance liquid chromatography (HPLC). The logical relationships and experimental workflows are illustrated with diagrams to enhance understanding and practical application in research and development settings.

Introduction to the Chirality of this compound

This compound is a chiral molecule due to the presence of a stereocenter at the third carbon atom (C3). This carbon is bonded to four different substituents: a bromine atom (Br), a hydrogen atom (H), an ethyl group (-CH₂CH₃), and a pentyl group (-CH₂CH₂CH₂CH₂CH₃). The presence of this chiral center gives rise to two non-superimposable mirror images, known as enantiomers: (R)-3-bromooctane and (S)-3-bromooctane. These enantiomers exhibit identical physical properties in an achiral environment, such as boiling point and density, but differ in their interaction with plane-polarized light and other chiral molecules.

The stereochemical configuration of this compound is crucial in asymmetric synthesis, where the precise three-dimensional arrangement of atoms can dictate the biological activity and pharmacological properties of a target molecule. Understanding and controlling the stereochemistry of reactions involving this compound is therefore of significant interest to researchers in organic chemistry and drug development.

Physical and Stereochemical Properties

Table 1: Physical Properties of Racemic this compound

PropertyValueReference
Molecular Formula C₈H₁₇Br[1][2][3]
Molecular Weight 193.12 g/mol [1][2][3]
Boiling Point 190.8 °C at 760 mmHg[4]
84.4 - 85.1 °C at 20 Torr[5]
81.5 °C at 20 Torr[6]
Density 1.108 g/cm³[4][6]
1.1024 g/cm³ (estimate)[5]
Refractive Index (n_D²⁰) 1.4582[4][5]
1.45[6]

Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically enriched or pure this compound typically involves the use of a chiral precursor. A common and effective method is the nucleophilic substitution of a chiral alcohol, such as (R)- or (S)-octan-3-ol, using a reagent that promotes an Sₙ2 reaction mechanism. The Sₙ2 pathway ensures an inversion of the stereochemical configuration at the chiral center. Phosphorus tribromide (PBr₃) is a widely used reagent for this transformation.

General Signaling Pathway for Stereoselective Synthesis

The reaction of a chiral alcohol with PBr₃ proceeds with a predictable inversion of stereochemistry, making it a reliable method for accessing a specific enantiomer of the corresponding alkyl bromide.

G Stereoselective Synthesis of this compound cluster_R Synthesis of (S)-3-Bromooctane cluster_S Synthesis of (R)-3-Bromooctane R_alcohol (R)-Octan-3-ol S_bromide (S)-3-Bromooctane R_alcohol->S_bromide PBr₃ (SN2 reaction) inversion of configuration S_alcohol (S)-Octan-3-ol R_bromide (R)-3-Bromooctane S_alcohol->R_bromide PBr₃ (SN2 reaction) inversion of configuration

Caption: Synthesis of this compound enantiomers from chiral octan-3-ol.

Experimental Protocol: Synthesis of (S)-3-Bromooctane from (R)-Octan-3-ol

This protocol is a generalized procedure adapted from the synthesis of similar chiral bromoalkanes and should be optimized for the specific substrate and scale.

Materials:

  • (R)-Octan-3-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (R)-octan-3-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (approximately 0.33 to 0.40 molar equivalents relative to the alcohol) to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude (S)-3-bromooctane by fractional distillation under reduced pressure to obtain the pure product.

Stereochemical Analysis

Polarimetry

Experimental Protocol for Polarimetry:

  • Sample Preparation: Accurately weigh a sample of the purified enantiomer of this compound and dissolve it in a known volume of a suitable achiral solvent (e.g., chloroform, ethanol) to obtain a precise concentration (c, in g/mL).

  • Instrument Calibration: Calibrate the polarimeter using a blank sample containing only the solvent.

  • Measurement: Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present. Measure the observed optical rotation (α_obs) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation of Specific Rotation: The specific rotation is calculated using the formula: [α]ᵀλ = α_obs / (c × l)

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

General Experimental Protocol for Chiral HPLC:

  • Column Selection: Choose a suitable chiral column. For non-polar compounds like this compound, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used with polysaccharide-based CSPs. The ratio of the solvents may need to be optimized to achieve good separation.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers will elute at different retention times.

  • Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100

Logical Relationships and Experimental Workflows

The following diagrams illustrate the relationships between the stereoisomers of this compound and a general workflow for the synthesis and analysis of a single enantiomer.

G Stereoisomers of this compound Racemic Racemic this compound (50:50 mixture) R_enantiomer (R)-3-Bromooctane Racemic->R_enantiomer Resolution S_enantiomer (S)-3-Bromooctane Racemic->S_enantiomer Resolution R_enantiomer->Racemic Racemization R_enantiomer->S_enantiomer Enantiomers S_enantiomer->Racemic Racemization

Caption: Relationship between the stereoisomers of this compound.

G Experimental Workflow for Enantioselective Synthesis and Analysis Start Chiral Precursor ((R)-Octan-3-ol) Synthesis Stereoselective Synthesis (e.g., with PBr₃) Start->Synthesis Purification Purification (Distillation) Synthesis->Purification Analysis Stereochemical Analysis Purification->Analysis Product Enantiomerically Pure ((S)-3-Bromooctane) Purification->Product Polarimetry Polarimetry (Determine Specific Rotation) Analysis->Polarimetry Chiral_HPLC Chiral HPLC (Determine Enantiomeric Excess) Analysis->Chiral_HPLC

Caption: General workflow for the synthesis and analysis of chiral this compound.

Conclusion

This compound is a foundational chiral molecule whose stereochemistry is of paramount importance in the design and synthesis of more complex chiral structures, particularly in the field of drug development. While the specific optical rotation of its enantiomers remains to be definitively reported in the literature, established methods for stereoselective synthesis and analysis provide a clear pathway for its preparation and characterization. The protocols and conceptual diagrams presented in this guide offer a robust framework for researchers and scientists working with this compound and other chiral alkyl halides, facilitating the advancement of stereocontrolled chemical synthesis.

References

A Technical Guide to 3-Bromooctane: Commercial Availability, Synthesis, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 3-Bromooctane (CAS No. 999-64-4), a key alkyl halide intermediate, for researchers, scientists, and professionals in drug development. This document details its commercial availability, global suppliers, physicochemical properties, and typical synthetic protocols, alongside safety and handling information.

Commercial Availability and Suppliers

This compound is commercially available from a variety of global suppliers, catering to needs ranging from laboratory-scale research to pilot-scale production. The product is typically offered in various purities, with 95% and 98% being common grades.[1][2] Packaging sizes are diverse, accommodating small-scale experiments with gram and milligram quantities to larger bulk orders.[1][2]

A selection of prominent suppliers of this compound is listed below, although this is not an exhaustive list. Researchers are advised to request certificates of analysis from suppliers to ensure the material meets their specific experimental requirements.

SupplierLocationPurityAvailable Quantities
Crysdot95+%1g, 5g
American Custom Chemicals CorporationUnited States95.00%5mg
AHH98%8505g
GeorganicsSlovakiaHigh PurityMilligrams to multi-kilogram batches
Alfa ChemistryUnited StatesInquire for details
ChemicalBookChinaInquire for details
LookChemChina99% (from raw suppliers), 95+% (from reagent suppliers)Inquire for details
Nanjing YiFan Biological Technology Co., Ltd.ChinaInquire for details
Hefei TNJ Chemical Industry Co.,Ltd.ChinaInquire for details
Alchem Pharmtech, Inc.Inquire for details

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is essential for its proper handling and use in experimental settings.

Physicochemical Properties
PropertyValueReference
Molecular Formula C8H17Br[1][3]
Molecular Weight 193.12 g/mol [2][4]
CAS Number 999-64-4[1][2][5]
Appearance Colorless to light yellow clear liquid[6][7]
Boiling Point 190.8°C at 760 mmHg[1]
84.4-85.1°C at 20 Torr[2]
Density 1.108 g/cm³[1]
Refractive Index 1.4582 (589.3 nm, 20°C)[1][2]
Flash Point 56.1°C[1]
Vapor Pressure 0.739 mmHg at 25°C[1]
Solubility Insoluble in water, soluble in organic solvents.[8]
Safety and Handling

This compound is a combustible liquid and requires careful handling in a well-ventilated area, away from heat, sparks, and open flames. It is advisable to wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.

Hazard Statements:

  • H227: Combustible liquid.

  • H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

  • P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/eye protection/face protection.

  • S23: Do not inhale gas/fumes/vapour/spray.[1]

  • S24/25: Avoid contact with skin and eyes.[1]

For detailed safety information, users should consult the Safety Data Sheet (SDS) provided by the supplier.[1]

Experimental Protocols: Synthesis of this compound

This compound can be synthesized via nucleophilic substitution reactions from the corresponding alcohol, 3-octanol. Two common methods are presented below.

Synthesis from 3-Octanol using Phosphorus Tribromide

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • rac-3-octanol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, dissolve rac-3-octanol in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide to the cooled solution via the dropping funnel with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 2 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by fractional distillation.

Synthesis from octan-3-yl 4-methylbenzenesulfonate

An alternative "green chemistry" approach involves the reaction of a sulfonate ester with an ionic liquid.[1]

Materials:

  • octan-3-yl 4-methylbenzenesulfonate

  • 1-n-butyl-3-methylimidazolium bromide

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • Combine octan-3-yl 4-methylbenzenesulfonate and 1-n-butyl-3-methylimidazolium bromide in a reaction vessel under an inert atmosphere.

  • Heat the mixture at 60°C for 8 hours.[1]

  • After cooling, the product can be isolated through extraction and purified by distillation. This method boasts a high yield of approximately 95%.[1]

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, primarily as an alkylating agent to introduce the octan-3-yl group into various molecules. This lipophilic moiety can be strategically incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties, such as membrane permeability and protein binding.

While specific applications of this compound are proprietary to various research programs, its utility can be inferred from analogous bromoalkanes. For instance, bromoalkanes are used in the N-alkylation of imidazoles to synthesize intermediates for antifungal and anticancer agents.[7] The octyl group can enhance the lipophilicity of a molecule, which may improve its oral bioavailability.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate key processes related to the use of this compound in a research setting.

G cluster_0 Phase 1: Procurement cluster_1 Phase 2: Synthesis (Example) cluster_2 Phase 3: Application in Synthesis A Identify Research Need for this compound B Search for Suppliers (e.g., Crysdot, Georganics) A->B C Evaluate Purity, Quantity, and Cost B->C D Request Certificate of Analysis C->D E Purchase this compound D->E F Start with 3-Octanol G React with Phosphorus Tribromide F->G H Workup and Extraction G->H I Purification by Distillation H->I J Characterization (NMR, GC-MS) I->J K Select Nucleophile for Alkylation L Perform Nucleophilic Substitution with this compound K->L M Isolate and Purify Product L->M N Analyze Structure-Activity Relationship M->N

Caption: Logical workflow for sourcing and utilizing this compound in research.

G 3-Octanol 3-Octanol Reaction_Vessel Reaction Mixture in Dichloromethane 3-Octanol->Reaction_Vessel Step 1: Add PBr3 PBr3 PBr3->Reaction_Vessel Step 2: Add Slowly This compound This compound Reflux Heat for 2 hours Reaction_Vessel->Reflux Step 3: Heat Workup Aqueous Wash Reflux->Workup Step 4: Quench & Extract Purification Fractional Distillation Workup->Purification Step 5: Distill Purification->this compound

Caption: Experimental workflow for the synthesis of this compound.

References

Safety, handling, and MSDS for 3-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and MSDS of 3-Bromooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this chemical compound. All quantitative data is summarized in tables for clarity, and detailed experimental protocols for key safety and property assessments are described.

Chemical and Physical Properties

This compound is a haloalkane with the chemical formula C₈H₁₇Br. Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₇Br[1][2]
Molecular Weight 193.13 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 190.8 °C at 760 mmHg[4]
Melting Point -55 °C[5]
Density 1.108 g/cm³[4]
Flash Point 56.1 °C[4]
Vapor Pressure 0.739 mmHg at 25 °C[4]
Water Solubility Insoluble[6]
Refractive Index 1.4582 (20 °C, 589.3 nm)[4][7]

Safety and Hazard Information

Properly identifying and understanding the hazards associated with this compound is critical for ensuring laboratory safety. This section outlines the known hazards and provides guidance on appropriate safety measures.

Table 2: Hazard Identification and Classification

HazardClassificationPrecautionary Statements
Flammability Combustible LiquidH227: Combustible liquid.[8]
Aquatic Hazard Very toxic to aquatic life with long lasting effects.H410: Very toxic to aquatic life with long lasting effects.[8][9]
Skin Corrosion/Irritation Causes skin irritation.H315: Causes skin irritation.[10]
Eye Damage/Irritation Causes serious eye irritation.H319: Causes serious eye irritation.[10]
Respiratory Hazard May cause respiratory irritation.H335: May cause respiratory irritation.[10]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye Protection Safety glasses with side-shields or chemical goggles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber).
Skin and Body Protection Lab coat, long-sleeved clothing.
Respiratory Protection Use in a well-ventilated area. If inhalation risk is high, use a NIOSH-approved respirator.

Handling, Storage, and Disposal

Proper procedures for handling, storage, and disposal are essential for maintaining a safe laboratory environment.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[4]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[8]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.

Storage
  • Container: Store in a tightly closed, original container in a dry and well-ventilated place.[11]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[5]

  • Temperature: Store in a cool place.[8]

Disposal
  • Waste Classification: Dispose of as hazardous waste.

  • Procedure: Collect in a designated, labeled container for halogenated organic waste.[3] Do not dispose of down the drain.[3] Arrange for disposal by a licensed professional waste disposal service.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[11]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[11]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

  • Specific Hazards: Combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[8]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[11]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[11]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]

  • Containment and Cleaning: Absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[12]

Experimental Protocols

The following sections describe the general methodologies for determining the key physical and toxicological properties of substances like this compound, based on internationally recognized guidelines.

Determination of Flash Point

The flash point is determined using a standardized closed-cup method, such as the Pensky-Martens closed-cup test (ASTM D93, ISO 2719).[12]

  • Principle: A sample of the liquid is heated in a closed cup at a controlled rate. A small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.[3]

  • Apparatus: Pensky-Martens closed-cup tester.

  • Procedure:

    • The sample is placed in the test cup.

    • The cup is heated at a slow, constant rate.

    • A test flame is directed into the cup at regular temperature intervals.

    • The temperature at which a distinct flash is observed is recorded as the flash point.

Acute Oral Toxicity Assessment (OECD Guideline 423)

The acute toxic class method is a stepwise procedure to assess the oral toxicity of a substance.[13]

  • Principle: A small group of animals (typically three) of a single sex is dosed with the test substance at a defined starting dose level (e.g., 5, 50, 300, or 2000 mg/kg body weight).[4] The outcome (mortality or survival) determines the next step: dosing another group at a higher or lower dose level, or stopping the test.[13]

  • Animals: Healthy, young adult rodents.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The substance is administered orally by gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]

    • A necropsy is performed on all animals at the end of the study.

In Vitro Skin Irritation Test (OECD Guideline 439)

This test uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical.[5][9]

  • Principle: The test chemical is applied topically to the RhE tissue. Cell viability is measured after a defined exposure and post-treatment incubation period. A reduction in cell viability below a certain threshold (≤ 50%) indicates that the chemical is an irritant.[14]

  • Apparatus: Reconstructed human epidermis tissue models, multi-well plates, incubator.

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue.

    • The tissue is incubated for a specified time (e.g., 60 minutes).[15]

    • The substance is removed by washing.

    • The tissue is incubated for a post-exposure recovery period (e.g., 42 hours).[15]

    • Cell viability is determined using a colorimetric assay (e.g., MTT assay).

Aquatic Toxicity Assessment

Standardized acute and chronic toxicity tests are performed on aquatic organisms to evaluate the environmental hazards of a chemical.

  • Principle: Groups of aquatic organisms (e.g., fish, daphnia) are exposed to a range of concentrations of the test substance in water under controlled laboratory conditions.[16] Endpoints such as mortality (acute tests) or effects on growth and reproduction (chronic tests) are measured.[16]

  • Organisms: Standard test species such as Fathead minnow (Pimephales promelas) or Daphnia magna.

  • Procedure (Acute Fish Test - OECD Guideline 203):

    • Fish are exposed to the test substance in a series of concentrations for 96 hours.

    • Mortality and other observable effects are recorded at 24, 48, 72, and 96 hours.

    • The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated.

Visualized Workflows and Relationships

The following diagrams illustrate key safety procedures and logical relationships for working with this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect clean Clean Spill Area with Soap and Water collect->clean dispose Dispose of Waste as Halogenated Organic Waste clean->dispose report Report Incident dispose->report

Spill Response Workflow for this compound.

First_Aid_Decision_Tree exposure Exposure to this compound route What was the route of exposure? exposure->route inhalation Inhalation route->inhalation skin Skin Contact route->skin eye Eye Contact route->eye ingestion Ingestion route->ingestion move_fresh_air Move to fresh air. Seek medical attention. inhalation->move_fresh_air wash_skin Remove contaminated clothing. Wash skin with soap and water. skin->wash_skin rinse_eyes Rinse eyes with water for 15 mins. Seek medical attention. eye->rinse_eyes rinse_mouth Rinse mouth. Do NOT induce vomiting. Seek medical attention. ingestion->rinse_mouth

First Aid Decision Tree for this compound Exposure.

PPE_Selection_Logic start Handling this compound risk_assessment Perform Risk Assessment start->risk_assessment inhalation_risk Inhalation Risk? risk_assessment->inhalation_risk splash_risk Splash Risk? risk_assessment->splash_risk skin_contact_risk Skin Contact Risk? risk_assessment->skin_contact_risk fume_hood Work in Fume Hood inhalation_risk->fume_hood Yes respirator Use Respirator inhalation_risk->respirator High end Proceed with Experiment inhalation_risk->end No goggles Wear Chemical Goggles splash_risk->goggles Yes splash_risk->end No gloves_coat Wear Gloves and Lab Coat skin_contact_risk->gloves_coat Yes skin_contact_risk->end No fume_hood->end respirator->end goggles->end gloves_coat->end

PPE Selection Logic for Handling this compound.

References

An In-depth Technical Guide to 3-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromooctane, a secondary alkyl halide of interest in organic synthesis. The document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and purification, and its key chemical reactions.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for its unambiguous identification in literature and chemical databases.

IUPAC Name: this compound[1][2]

Stereoisomers: As the bromine atom is located at a chiral center, this compound exists as two enantiomers:

  • (S)-3-bromooctane[3]

  • (R)-3-bromooctane[4]

Synonyms: A variety of synonyms and registry numbers are used to refer to this compound:

  • Octane, 3-bromo-[1][2]

  • CAS Number: 999-64-4[1][2]

  • EINECS Number: 213-664-3[1][2]

  • PubChem CID: 79138[2]

  • DSSTox Substance ID: DTXSID20883635[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₈H₁₇Br[1][2]
Molecular Weight 193.12 g/mol [1][2]
Boiling Point 190.8 °C at 760 mmHgLookChem
Density 1.108 g/cm³LookChem
Refractive Index 1.4582 (at 20 °C)LookChem
Flash Point 56.1 °CLookChem
Vapor Pressure 0.739 mmHg at 25 °CLookChem
LogP (Octanol/Water Partition Coefficient) 3.74LookChem
Solubility Insoluble in water; Soluble in non-polar organic solvents.[5]

Experimental Protocols

Detailed experimental procedures for the synthesis and purification of this compound are provided below. These protocols are adapted from established methods for the synthesis of analogous alkyl bromides.

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction on 3-octanol. The use of phosphorus tribromide (PBr₃) is a common and effective method for converting secondary alcohols to alkyl bromides, minimizing rearrangements that can occur with hydrohalic acids.

Reaction: 3 CH₃(CH₂)₄CH(OH)CH₂CH₃ + PBr₃ → 3 CH₃(CH₂)₄CH(Br)CH₂CH₃ + H₃PO₃

Materials:

  • 3-Octanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-octanol (1 equivalent) dissolved in anhydrous diethyl ether or dichloromethane. The flask should be cooled in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.4 equivalents) dropwise from the dropping funnel to the cooled solution of 3-octanol with continuous stirring. A gentle reflux may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-4 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Cold water

    • 5% aqueous sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution)

    • Saturated brine solution

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

The crude this compound obtained from the synthesis will likely contain unreacted 3-octanol and potentially some elimination byproducts (octenes). Purification is typically achieved by fractional distillation.

Procedure:

  • Distillation Setup: Assemble a fractional distillation apparatus. It is crucial that all glassware is dry.[6]

  • Distillation: Add the crude this compound to the distillation flask along with a few boiling chips. Heat the flask gently.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 191 °C at atmospheric pressure). The boiling point may be lower under vacuum.

  • Characterization: Confirm the purity of the collected fraction using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Chemical Reactions and Workflows

This compound, as a secondary alkyl halide, undergoes several characteristic reactions that are fundamental in organic synthesis. The following diagrams, generated using the DOT language, illustrate the workflows for its synthesis and subsequent key reactions.

G 3-Octanol 3-Octanol Reaction_Mixture Reaction_Mixture 3-Octanol->Reaction_Mixture Step 1: React with PBr3 PBr3 PBr3->Reaction_Mixture Crude_this compound Crude_this compound Reaction_Mixture->Crude_this compound Step 2: Workup Pure_this compound Pure_this compound Crude_this compound->Pure_this compound Step 3: Purification (Fractional Distillation) G This compound This compound Transition_State Transition_State This compound->Transition_State Nucleophile Nucleophile Nucleophile->Transition_State Backside Attack Substituted_Product Substituted_Product Transition_State->Substituted_Product Inversion of Stereochemistry Bromide_Ion Bromide_Ion Transition_State->Bromide_Ion Leaving Group Departure G This compound This compound Transition_State Transition_State This compound->Transition_State Strong_Base Strong_Base Strong_Base->Transition_State Proton Abstraction Alkene_Products Alkene_Products Transition_State->Alkene_Products Zaitsev/Hofmann Products Conjugate_Acid Conjugate_Acid Transition_State->Conjugate_Acid Bromide_Ion Bromide_Ion Transition_State->Bromide_Ion G This compound This compound Grignard_Reagent Grignard_Reagent This compound->Grignard_Reagent Reacts with (in ether) Magnesium Magnesium Magnesium->Grignard_Reagent Alcohol_Product Alcohol_Product Grignard_Reagent->Alcohol_Product Reacts with Electrophile Electrophile Electrophile->Alcohol_Product then H₃O⁺ workup

References

Methodological & Application

Application Note: Synthesis of Octan-3-ylmagnesium Bromide and Subsequent Reaction with Carbonyl Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a cornerstone in organic synthesis, providing a powerful method for the formation of carbon-carbon bonds.[1][2][3][4] Discovered by Victor Grignard, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde, ketone, or ester.[4][5] This application note provides a detailed protocol for the preparation of a secondary Grignard reagent, octan-3-ylmagnesium bromide, from 3-bromooctane. The subsequent reaction with a model electrophile, acetone, to synthesize the tertiary alcohol 3,4-dimethyloctan-3-ol is also described. The success of this synthesis is critically dependent on maintaining strictly anhydrous (water-free) conditions, as Grignard reagents are potent bases and are readily quenched by protic species like water.[1][6][7][8][9]

Experimental Protocols

Part A: Preparation of Octan-3-ylmagnesium Bromide

This protocol details the formation of the Grignard reagent from this compound and magnesium turnings. The initiation of the reaction is a critical step and is facilitated by the activation of the magnesium surface.

Materials and Apparatus:

  • Reagents: this compound, magnesium turnings, anhydrous diethyl ether (or THF), iodine (one small crystal).[1][8]

  • Apparatus: Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, glass stoppers, magnetic stir bar, heating mantle, and an inert gas (Nitrogen or Argon) setup with drying tubes.[1][8]

Procedure:

  • Glassware Preparation: All glassware must be scrupulously dried to remove any adsorbed water. Flame-dry the entire apparatus under a vacuum or a steady stream of inert gas (N₂ or Ar).[8] Assemble the apparatus while it is still warm and allow it to cool to room temperature under a positive pressure of the inert gas.[8]

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the cooled three-neck flask. Add one small crystal of iodine. The iodine helps to activate the magnesium surface by chemically removing the passivating layer of magnesium oxide.[2][8]

  • Solvent Addition: Add enough anhydrous diethyl ether via syringe or cannula to just cover the magnesium turnings.

  • Reagent Preparation: In a separate, dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Transfer this solution to the pressure-equalizing dropping funnel attached to the reaction flask.

  • Reaction Initiation: Add a small aliquot (approx. 10%) of the this compound solution from the dropping funnel to the stirred magnesium suspension. The initiation of the reaction is indicated by the disappearance of the purple iodine color, the appearance of a cloudy, grayish solution, and the spontaneous boiling of the ether solvent.[1][8] If the reaction does not start, gentle warming with a heating mantle may be required. Be prepared to cool the flask with an ice-water bath once the exothermic reaction begins.[1]

  • Grignard Reagent Formation: Once the reaction has initiated and is proceeding smoothly, add the remaining this compound solution dropwise at a rate that maintains a steady but gentle reflux.[1][6] If the reaction becomes too vigorous, reduce the addition rate and/or apply external cooling.[8]

  • Completion: After the addition is complete, continue to stir the mixture. If necessary, gently heat the flask to maintain reflux for an additional 1-2 hours to ensure all the magnesium has been consumed.[8] The resulting grayish, cloudy solution is the Grignard reagent, octan-3-ylmagnesium bromide, which should be used immediately in the next step.

Part B: Reaction with Acetone

This part of the protocol describes the nucleophilic addition of the prepared Grignard reagent to acetone, a model ketone, to form a tertiary alcohol.

Procedure:

  • Cooling: Cool the flask containing the freshly prepared octan-3-ylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether in a separate dry flask. Slowly add this solution to the stirred Grignard reagent via the dropping funnel. The addition is exothermic and should be controlled to prevent the temperature from rising significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for at least 1 hour to ensure the reaction goes to completion. The formation of a thick, white precipitate (the magnesium alkoxide salt) is expected.

Part C: Aqueous Work-up and Product Isolation

This final stage involves quenching the reaction and isolating the desired alcohol product.

Procedure:

  • Quenching: Cool the reaction flask again in an ice-water bath. Very slowly and carefully, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide intermediate.[10] This process is highly exothermic. An alternative is to pour the reaction mixture slowly onto a mixture of crushed ice and dilute acid (e.g., 3M HCl).[11][12]

  • Extraction: Transfer the entire mixture to a separatory funnel. If two layers do not form, add more diethyl ether. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.[13]

  • Washing: Combine all the organic extracts and wash them sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (if an acid work-up was used) and then with a saturated sodium chloride (brine) solution.[11][13]

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10][11]

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether from the filtrate using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure tertiary alcohol, 3,4-dimethyloctan-3-ol.[10][13]

Data Presentation

The following tables summarize the typical quantitative parameters for the Grignard reaction of this compound. Molar equivalents are based on this compound as the limiting reagent.

Table 1: Reagent and Reaction Parameters

Reagent/ParameterMolecular Weight ( g/mol )Molar EquivalentsTypical AmountMoles (mmol)Notes
This compound193.12[14]1.010.0 g51.8Secondary alkyl halide.
Magnesium Turnings24.311.2 - 1.51.5 - 1.9 g62.1 - 78.2Excess magnesium is used to ensure complete reaction.[6]
Anhydrous Diethyl Ether74.12-150 mL-Solvent. Anhydrous THF can also be used.[8]
Acetone58.081.03.0 g (3.8 mL)51.8Electrophile for synthesis of tertiary alcohol.
Iodine253.81Catalytic1-2 crystals-Used to activate the magnesium surface.[8]

Table 2: Performance and Side Products

ParameterThis compound (Secondary)Illustrative 1-Bromooctane (Primary)
Typical Yield ~60-75%~85%[8]
Reaction Time (Grignard Formation) 2-3 hours[8]1-2 hours[8]
Major Side Products Octane, Octenes, Hexadecane (Wurtz Coupling)[8]Octane, Hexadecane (Wurtz Coupling)[8]

Note: Yields for Grignard reactions with secondary halides are often lower than with primary halides due to competing elimination (alkene formation) and slower reaction rates.[8]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Grignard_Workflow cluster_prep Phase 1: Preparation cluster_formation Phase 2: Grignard Formation cluster_reaction Phase 3: Reaction with Electrophile cluster_workup Phase 4: Work-up & Purification start Start: Dry Glassware activate_mg Activate Mg Turnings with Iodine start->activate_mg initiate Initiate Reaction (Small Halide Addition) activate_mg->initiate prep_halide Prepare this compound in Anhydrous Ether addition Dropwise Addition of This compound Solution prep_halide->addition initiate->addition reflux Reflux to Completion (1-2 hours) addition->reflux grignard_reagent Octan-3-ylmagnesium Bromide Formed reflux->grignard_reagent cool_grignard Cool Grignard Reagent to 0 °C grignard_reagent->cool_grignard add_ketone Slowly Add Acetone in Anhydrous Ether cool_grignard->add_ketone react Stir at Room Temp (1 hour) add_ketone->react quench Quench with aq. NH4Cl react->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Evaporate Solvent & Purify Product wash_dry->purify product Final Product: 3,4-Dimethyloctan-3-ol purify->product

Caption: Experimental workflow for the Grignard synthesis.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromooctane is a secondary alkyl halide that serves as a versatile substrate for nucleophilic substitution reactions. Due to its secondary nature, it can react through both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.[1] The competition between these two mechanisms is highly dependent on the reaction conditions, including the strength of the nucleophile, the nature of the solvent, the leaving group, and the temperature.[1] A thorough understanding and control of these factors are crucial for directing the reaction towards the desired product, which is a fundamental aspect of synthetic chemistry in drug development and materials science.

These application notes provide a detailed overview of the theoretical background of SN1 and SN2 reactions involving this compound, experimental protocols to favor each pathway, and methods for the analysis of the reaction products.

Theoretical Background

SN2 Reaction Mechanism: The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group.[2][3] This "backside attack" results in an inversion of the stereochemical configuration at the chiral center.[4] The rate of the SN2 reaction is dependent on the concentrations of both the this compound and the nucleophile, exhibiting second-order kinetics.[2][5] Strong nucleophiles and polar aprotic solvents favor the SN2 pathway.[1][6] Steric hindrance around the reaction center can significantly slow down or prevent SN2 reactions.[7]

SN1 Reaction Mechanism: The SN1 reaction proceeds through a two-step mechanism.[2] The first and rate-determining step involves the slow departure of the leaving group to form a planar, sp2-hybridized secondary carbocation intermediate.[2][8] This carbocation is then rapidly attacked by the nucleophile from either face, leading to a mixture of stereoisomers, often resulting in racemization if the starting material is chiral.[9] The rate of the SN1 reaction is dependent only on the concentration of the this compound, following first-order kinetics.[3][9] Weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, favor the SN1 pathway.[1][6]

Factors Influencing the Reaction Pathway of this compound

As a secondary haloalkane, this compound is at a crossroads between SN1 and SN2 mechanisms, and the outcome can be finely tuned by adjusting the reaction conditions.

FactorCondition Favoring SN2Condition Favoring SN1Rationale
Nucleophile Strong (e.g., I⁻, CN⁻, RS⁻)Weak (e.g., H₂O, ROH)Strong nucleophiles are more effective at the backside attack required for SN2, while weak nucleophiles wait for the formation of a carbocation in the SN1 pathway.[1]
Solvent Polar Aprotic (e.g., Acetone, DMSO, DMF)Polar Protic (e.g., Water, Ethanol, Acetic Acid)Polar aprotic solvents enhance the strength of the nucleophile, while polar protic solvents stabilize the carbocation intermediate of the SN1 reaction.[1][10]
Leaving Group Good (I⁻ > Br⁻ > Cl⁻ > F⁻)Good (I⁻ > Br⁻ > Cl⁻ > F⁻)A better leaving group accelerates both SN1 and SN2 reactions.[10]
Temperature Lower TemperaturesHigher TemperaturesHigher temperatures provide the energy needed for the ionization step in the SN1 mechanism.[1]

Experimental Protocols

Protocol 1: SN2 Reaction of this compound with Sodium Iodide in Acetone

This protocol describes a method to favor the SN2 pathway, leading to the formation of 3-iodooctane with an inversion of stereochemistry. The use of a strong nucleophile (iodide) and a polar aprotic solvent (acetone) promotes the bimolecular mechanism.[11]

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Apparatus for product analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), polarimeter)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

  • Addition of Substrate: To the stirred solution, add this compound (1 equivalent).

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (around 50-60 °C) using a heating mantle. The formation of a white precipitate (NaBr), which is insoluble in acetone, indicates that the reaction is proceeding.[11]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-2 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Extraction: Transfer the filtrate to a separatory funnel. Add water and an organic solvent (e.g., diethyl ether or dichloromethane) to extract the product.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude 3-iodooctane by vacuum distillation. Characterize the product using GC-MS and determine the stereochemical outcome using a polarimeter if an enantiomerically enriched starting material was used.

Protocol 2: SN1 Reaction of this compound (Solvolysis in Ethanol)

This protocol is designed to favor the SN1 pathway through solvolysis, using a weak nucleophile (ethanol) which also acts as a polar protic solvent. This will lead to the formation of 3-ethoxyoctane and potentially some elimination products (octenes).

Materials:

  • This compound

  • Anhydrous ethanol

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Apparatus for product analysis (e.g., GC-MS, NMR)

Procedure:

  • Reaction Setup: Place this compound (1 equivalent) in a round-bottom flask containing anhydrous ethanol.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction is generally slower than the SN2 counterpart.

  • Monitoring: Monitor the progress of the reaction by GC, observing the disappearance of the starting material and the appearance of the product peaks.

  • Workup: After the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed as a byproduct.

  • Extraction: Add water and extract the product with an organic solvent (e.g., diethyl ether).

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification and Analysis: Purify the crude 3-ethoxyoctane by fractional distillation to separate it from any elimination byproducts. Analyze the product by GC-MS and NMR spectroscopy.

Quantitative Data

The following table summarizes the expected outcomes for the nucleophilic substitution reactions of this compound under prototypical SN2 and SN1 conditions. The values are illustrative and based on general principles for secondary alkyl halides.

ParameterSN2: this compound + NaI in AcetoneSN1: this compound in Ethanol
Reaction Rate Law Rate = k[this compound][I⁻][2]Rate = k[this compound][3]
Relative Rate FasterSlower
Major Product(s) 3-Iodooctane3-Ethoxyoctane, Octenes
Stereochemistry Inversion of configuration[4]Racemization (if chiral starting material)[9]
Typical Yield > 85%50-70% (substitution product)

Visualizations

Reaction Mechanisms and Experimental Workflow

SN2_Mechanism reactant This compound + I⁻ ts Transition State [I--C--Br]⁻ reactant->ts Backside Attack product 3-Iodooctane + Br⁻ ts->product Inversion of Configuration

Caption: The concerted SN2 mechanism of this compound with an iodide nucleophile.

SN1_Mechanism reactant This compound intermediate Secondary Carbocation + Br⁻ reactant->intermediate Rate-determining step product 3-Ethoxyooctane intermediate->product Nucleophilic Attack (EtOH)

Caption: The two-step SN1 mechanism for the solvolysis of this compound in ethanol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_substrate Prepare this compound Solution mix Mix Reactants prep_substrate->mix prep_nucleophile Prepare Nucleophile/Solvent prep_nucleophile->mix react Heat and Stir mix->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (e.g., Distillation) extract->purify analyze Characterize Product (GC-MS, NMR, Polarimetry) purify->analyze

Caption: A general experimental workflow for nucleophilic substitution reactions.

References

The Versatility of 3-Bromooctane in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromooctane is a secondary alkyl halide that serves as a valuable building block in organic synthesis. Its structure, featuring a bromine atom on the third carbon of an eight-carbon chain, allows for the introduction of the octan-3-yl group into a variety of molecules. This functionalization is particularly relevant in the development of new chemical entities and pharmaceutical intermediates, where the lipophilic nature and specific stereochemistry of the octyl group can significantly influence the biological activity and pharmacokinetic properties of a molecule. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction setup, solvent selection, and purification procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 999-64-4[1][2]
Molecular Formula C₈H₁₇Br[3][4]
Molecular Weight 193.12 g/mol [1][4]
Boiling Point 190.8 °C at 760 mmHg[5]
84.4-85.1 °C at 20 Torr[1]
Density 1.108 g/cm³[5]
Refractive Index 1.4582 at 20 °C[1][5]
Flash Point 56.1 °C[5]
Solubility Insoluble in water[6]
LogP 3.74[5]

Applications in Organic Synthesis

This compound is a versatile substrate for a range of organic reactions, including nucleophilic substitutions and the formation of organometallic reagents. These reactions are fundamental to the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions

The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. As a secondary halide, it can undergo both Sₙ1 and Sₙ2 reactions, with the reaction pathway being influenced by the nucleophile, solvent, and temperature.

The Williamson ether synthesis is a robust method for the preparation of ethers.[7][8] In this reaction, an alkoxide acts as a nucleophile, displacing the bromide from this compound. Due to the secondary nature of this compound, elimination can be a competing side reaction, especially with sterically hindered or strongly basic alkoxides.[7]

Protocol 1: Synthesis of 3-Ethoxyoctane

  • Materials: this compound, sodium ethoxide, absolute ethanol.

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.2 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add this compound (1.0 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by fractional distillation to yield 3-ethoxyoctane.

Table 2: Representative Data for Williamson Ether Synthesis with Secondary Alkyl Bromides

Alkyl BromideNucleophileSolventTemperature (°C)Time (h)Yield (%)
2-BromobutaneSodium ethoxideEthanolReflux6~75 (with ~25% elimination)
2-BromopentaneSodium methoxideMethanolReflux8~70 (with ~30% elimination)

Note: Data is based on typical yields for secondary alkyl bromides and may vary for this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products This compound This compound 3-Ethoxyoctane 3-Ethoxyoctane This compound->3-Ethoxyoctane Sₙ2 Attack Sodium_Bromide Sodium Bromide (NaBr) This compound->Sodium_Bromide Sodium_Ethoxide Sodium Ethoxide (NaOEt) Sodium_Ethoxide->3-Ethoxyoctane Sodium_Ethoxide->Sodium_Bromide

Williamson Ether Synthesis Workflow

Alkyl azides are versatile intermediates that can be readily reduced to primary amines or used in "click" chemistry, such as the Huisgen cycloaddition. The reaction of this compound with sodium azide typically proceeds via an Sₙ2 mechanism.

Protocol 2: Synthesis of 3-Azidooctane

  • Materials: this compound, sodium azide (NaN₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.

    • Add sodium azide (1.5 equivalents) to the solution.

    • Heat the mixture to 60-70 °C and stir for 12-24 hours.[9]

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture and pour it into a separatory funnel containing water.

    • Extract the product with diethyl ether (3 x volumes).

    • Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 3-azidooctane, which can be purified by vacuum distillation.

Table 3: Representative Data for Azide Synthesis with Alkyl Bromides

Alkyl BromideSolventTemperature (°C)Time (h)Yield (%)Reference
1-BromooctaneDMF60-7012-24>90[9]
Benzyl BromideDMF/H₂ORoom Temp-82[10]

Note: Yields for the secondary this compound may be slightly lower than for primary alkyl bromides due to potential side reactions.

The reaction with cyanide ions is a useful method for carbon chain extension.[11] The resulting nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Protocol 3: Synthesis of 2-Ethylheptanenitrile

  • Materials: this compound, sodium cyanide (NaCN), ethanol.

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, add a solution of sodium cyanide (1.2 equivalents) in ethanol.

    • Heat the solution to reflux.

    • Add this compound (1.0 equivalent) dropwise to the refluxing solution.

    • Continue heating under reflux for 6-12 hours.[11]

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and filter to remove sodium bromide.

    • Remove the ethanol from the filtrate by distillation.

    • Distill the residue under reduced pressure to obtain the pure nitrile.

Nucleophilic_Substitution_Pathways cluster_products Nucleophilic Substitution Products This compound This compound Ether Ether This compound->Ether + RO⁻ Azide Azide This compound->Azide + N₃⁻ Nitrile Nitrile This compound->Nitrile + CN⁻ Amine Amine This compound->Amine + NH₃

Nucleophilic Substitution of this compound
Grignard Reaction

This compound can be used to prepare the corresponding Grignard reagent, octan-3-ylmagnesium bromide. This organometallic reagent is a powerful nucleophile and a strong base, making it highly useful for forming new carbon-carbon bonds. Strict anhydrous conditions are essential for the success of Grignard reagent formation and subsequent reactions.

Protocol 4: Preparation and Use of Octan-3-ylmagnesium Bromide

  • Materials: this compound, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), iodine crystal (optional, as an initiator).

  • Procedure (Part A: Grignard Reagent Formation):

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the this compound solution to the magnesium. If the reaction does not start (indicated by bubbling and cloudiness), add a small crystal of iodine or gently warm the flask.

    • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting greyish solution is the Grignard reagent.

  • Procedure (Part B: Reaction with an Electrophile, e.g., Acetone):

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the electrophile (e.g., acetone, 1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the electrophile solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude alcohol.

    • Purify the product by column chromatography or distillation.

Table 4: Representative Data for Grignard Reactions

Alkyl HalideElectrophileSolventTypical Yield (%)
1-BromobutaneAcetoneDiethyl Ether80-90
Phenyl BromideBenzaldehydeTHF85-95

Note: Yields are highly dependent on the reaction conditions and the purity of reagents.

Grignard_Reaction_Workflow This compound This compound Grignard_Reagent Octan-3-ylmagnesium Bromide This compound->Grignard_Reagent Mg Mg Mg->Grignard_Reagent in dry ether/THF Adduct Magnesium Alkoxide Adduct Grignard_Reagent->Adduct Electrophile Electrophile Electrophile->Adduct Nucleophilic Attack Product Tertiary Alcohol Adduct->Product Workup Aqueous Workup (e.g., NH₄Cl) Workup->Product

Grignard Reaction and Quench

Conclusion

This compound is a key synthetic intermediate that provides access to a wide array of functionalized octane derivatives. The protocols outlined in this document for nucleophilic substitution and Grignard reactions serve as a foundation for its application in research and development. While the secondary nature of the alkyl halide requires careful consideration of reaction conditions to minimize side reactions like elimination, this compound remains a valuable tool for the synthesis of novel organic molecules with potential applications in pharmaceuticals and material science. Researchers are encouraged to optimize the provided protocols for their specific substrates and desired outcomes.

References

3-Bromooctane as an Alkylating Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Bromooctane is a secondary alkyl halide that can function as an alkylating agent for the introduction of an octyl group onto various nucleophilic substrates. The presence of the bromine atom on a secondary carbon presents specific challenges and considerations in its application, primarily the competition between nucleophilic substitution (S(_N)2) and elimination (E2) reactions. The strategic incorporation of an octyl moiety can be of interest in drug development and medicinal chemistry to modulate the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of a molecule.

This document provides an overview of the potential applications of this compound as an alkylating agent, focusing on key reaction types and offering generalized protocols. Due to the limited specific literature on this compound, the provided protocols are based on general principles for reactions with secondary alkyl halides and should be optimized for specific substrates.

Key Applications of this compound

As a secondary alkyl halide, this compound can participate in a variety of nucleophilic substitution reactions to form carbon-heteroatom and carbon-carbon bonds. The primary challenge is to favor the desired S(_N)2 pathway over the competing E2 elimination, which leads to the formation of octene isomers.

Factors Influencing the S(_N)2 vs. E2 Competition:

  • Nucleophile/Base: Strong, sterically unhindered nucleophiles that are weak bases favor S(_N)2 reactions. Bulky and/or strong bases will favor E2 elimination.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophile while leaving the anionic nucleophile reactive.

  • Temperature: Lower reaction temperatures generally favor the S(_N)2 pathway, as elimination reactions often have a higher activation energy.

Experimental Protocols

The following are generalized protocols for common alkylation reactions. Note: These are starting points and require optimization for specific substrates and desired products.

O-Alkylation of Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis can be adapted for the reaction of this compound with phenols to form 3-(phenoxy)octanes.

Reaction Scheme:

Protocol:

  • Deprotonation of Phenol: To a solution of the phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., anhydrous DMF or acetone), add a mild base such as potassium carbonate (K(_2)CO(_3), 1.5 eq.). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add this compound (1.1 - 1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Table 1: O-Alkylation Reaction Parameters (Illustrative)

ParameterRecommended ConditionRationale
Nucleophile Phenoxide (generated in situ)Good nucleophile for ether synthesis.
Base K(_2)CO(_3), Cs(_2)CO(_3)Mild bases that minimize E2 elimination.
Solvent DMF, Acetone, AcetonitrilePolar aprotic solvents favor S(_N)2.
Temperature 50 - 80 °CA balance to achieve a reasonable reaction rate while minimizing elimination.

Logical Workflow for O-Alkylation

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Phenol Phenol Substrate Add_Bromo Add this compound Phenol->Add_Bromo Deprotonation Base K2CO3 / Cs2CO3 Base->Add_Bromo Solvent Polar Aprotic Solvent (DMF) Solvent->Add_Bromo Heat Heat (50-80°C) Add_Bromo->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Purified 3-(Phenoxy)octane Purify->Product

Application Notes and Protocols for the Synthesis of 3-Bromooctane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromooctane is a versatile secondary alkyl halide that holds potential as a key building block in the synthesis of novel drug candidates. Its eight-carbon aliphatic chain can introduce desirable lipophilicity to a molecule, potentially enhancing its membrane permeability and oral bioavailability. The bromine atom serves as a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups and pharmacophores. This document provides detailed application notes and generalized protocols for the synthesis of this compound derivatives and discusses their potential applications in drug discovery.

While the direct application of this compound derivatives in drug discovery is an emerging area with limited specific examples in publicly available literature, the principles of medicinal chemistry and the known biological activities of other organobromine and octyl-containing compounds suggest their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The protocols and data presented herein are based on established methodologies for analogous compounds and serve as a guide for the exploration of this compound in drug discovery programs.

General Synthetic Strategies

The primary route for the synthesis of this compound derivatives involves the nucleophilic substitution of the bromide ion by a suitable nucleophile. As a secondary alkyl halide, this compound can undergo both S(_N)1 and S(_N)2 reactions. The choice of reaction conditions, including the nucleophile, solvent, and temperature, is crucial in directing the reaction towards the desired product and minimizing side reactions such as elimination.

Synthesis of this compound Precursor

This compound can be synthesized from the commercially available precursor, 3-octanol, via a nucleophilic substitution reaction. A common method involves the use of phosphorus tribromide (PBr(_3)) or hydrobromic acid (HBr).

Synthesis of this compound Derivatives

A variety of derivatives can be synthesized from this compound by reacting it with different nucleophiles. Common examples include:

  • Ethers: Reaction with alkoxides or phenoxides.

  • Thioethers: Reaction with thiolates.

  • Amines: Reaction with amines or ammonia.

  • Azides: Reaction with sodium azide, which can be further reduced to primary amines.

  • Esters: While less direct, can be achieved through conversion to the corresponding alcohol followed by esterification.

Data Presentation

The following tables provide illustrative quantitative data for the synthesis of this compound and some of its derivatives. These values are based on typical yields for similar reactions and should be considered as representative examples.

Table 1: Illustrative Data for the Synthesis of this compound from 3-Octanol

ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
PBr(_3)Diethyl ether0 to rt485>95 (by GC)
48% HBrTolueneReflux680>95 (by GC)

Table 2: Illustrative Data for the Synthesis of this compound Derivatives

DerivativeNucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
3-Octyl phenyl etherSodium phenoxideDMF801275>98 (by HPLC)
3-Octyl phenyl thioetherSodium thiophenoxideEthanolReflux882>98 (by HPLC)
N-(3-Octyl)anilineAnilineAcetonitrileReflux2465>97 (by HPLC)
3-AzidooctaneSodium azideDMSO1001690>96 (by GC)

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Octanol using PBr(_3)

Materials:

  • 3-Octanol

  • Phosphorus tribromide (PBr(_3))

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred solution of 3-octanol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask cooled in an ice bath, add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Protocol 2: General Procedure for the Synthesis of 3-Octyl Thioether Derivatives

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add the thiol (1.1 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Synthesized this compound derivatives

  • Positive control (e.g., doxorubicin)

  • 96-well plates, incubator, microplate reader.

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compounds and the positive control in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC(_5)(_0) value for each compound.

Visualization of Workflows and Pathways

G General Workflow for Synthesis of this compound Derivatives cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation 3-Octanol 3-Octanol This compound This compound 3-Octanol->this compound Bromination (e.g., PBr3) Derivative Derivative This compound->Derivative Nucleophile Nucleophile Nucleophile->Derivative Nucleophilic Substitution Purification Purification Derivative->Purification e.g., Column Chromatography Characterization Characterization Purification->Characterization e.g., NMR, MS, HPLC In vitro assays In vitro assays Characterization->In vitro assays e.g., MTT Assay Lead Compound Lead Compound In vitro assays->Lead Compound

Caption: Synthetic workflow for this compound derivatives.

G Hypothetical Signaling Pathway for Anticancer Activity 3-Bromooctane_Derivative 3-Bromooctane_Derivative Cell_Membrane Cell Membrane 3-Bromooctane_Derivative->Cell_Membrane Crosses membrane (lipophilicity) Kinase_X Kinase X Cell_Membrane->Kinase_X Inhibits Signaling_Cascade Downstream Signaling Cascade Kinase_X->Signaling_Cascade Apoptosis Apoptosis Signaling_Cascade->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest

Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. Its straightforward synthesis and reactivity make it an attractive starting material for generating diverse chemical libraries. The protocols and illustrative data provided in this document offer a foundation for researchers to begin exploring the synthesis and biological evaluation of novel this compound derivatives. Further investigation into the stereoselective synthesis and structure-activity relationships of these compounds is warranted to unlock their full potential in drug discovery.

Application Notes and Protocols: The Role of 3-Bromooctane in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromooctane as a model substrate in the investigation of fundamental organic reaction mechanisms. Its secondary alkyl halide structure allows for a nuanced study of competing substitution and elimination pathways, making it an invaluable tool for mechanistic elucidation.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and spectral properties of this compound is essential for its application in mechanistic studies. This data aids in reaction monitoring, product identification, and kinetic analysis.

PropertyValueSource
Molecular Formula C₈H₁₇Br[1][2][3]
Molecular Weight 193.12 g/mol [1][2][3]
CAS Number 999-64-4[1][2][3]
IUPAC Name This compound[1]
Boiling Point 176-178 °C
Density 1.08 g/mL
Refractive Index ~1.45[1]
¹³C NMR Chemical Shifts (Computed) See SpectraBase for full spectrum[4]
Kovats Retention Index (non-polar column) 1053[5]

Application in Nucleophilic Substitution Reaction Studies (Sₙ1 and Sₙ2)

This compound serves as an excellent substrate for comparing the Sₙ1 and Sₙ2 reaction pathways due to its secondary nature. The choice of nucleophile, solvent, and temperature can significantly influence which mechanism predominates.

Logical Relationship: Factors Influencing Sₙ1 vs. Sₙ2 with this compound

G Factors Influencing Sₙ1 vs. Sₙ2 with this compound Substrate This compound (2° Alkyl Halide) SN1 Sₙ1 Pathway (Carbocation Intermediate) Substrate->SN1 SN2 Sₙ2 Pathway (Concerted, Backside Attack) Substrate->SN2 Weak_Nu Weak Nucleophile (e.g., H₂O, ROH) Weak_Nu->SN1 Strong_Nu Strong, Unhindered Nucleophile (e.g., I⁻, CN⁻) Strong_Nu->SN2 Polar_Protic Polar Protic Solvent (e.g., Ethanol, Water) Polar_Protic->SN1 Stabilizes Carbocation Polar_Aprotic Polar Aprotic Solvent (e.g., Acetone, DMSO) Polar_Aprotic->SN2 Enhances Nucleophilicity

Caption: Sₙ1 vs. Sₙ2 pathways for this compound.

Experimental Protocol 1: Sₙ2 Reaction of (S)-3-Bromooctane with Sodium Iodide

This protocol demonstrates a classic Sₙ2 reaction, which is expected to proceed with an inversion of stereochemistry. The use of a strong nucleophile (I⁻) and a polar aprotic solvent (acetone) favors the Sₙ2 mechanism.

Materials:

  • (S)-3-Bromooctane

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer and stir bar, separatory funnel, rotary evaporator.

Procedure:

  • To a dry 100 mL round-bottom flask containing a magnetic stir bar, add sodium iodide (1.5 eq) and anhydrous acetone (40 mL).

  • Stir the mixture until the sodium iodide is fully dissolved.

  • Add (S)-3-bromooctane (1.0 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The formation of a precipitate (NaBr) is also an indicator of reaction progress.

  • After completion, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • Partition the residue between diethyl ether (50 mL) and water (50 mL).

  • Wash the organic layer with saturated aqueous sodium thiosulfate (2 x 25 mL) to remove any unreacted iodine, followed by brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude (R)-3-iodooctane.

  • Purify the product by column chromatography if necessary.

  • Characterize the product using NMR and polarimetry to confirm the inversion of stereochemistry.

Application in Elimination Reaction Studies (E1 and E2)

This compound can also undergo elimination reactions to form a mixture of alkenes. The strength of the base and the reaction temperature are critical factors in determining whether the E1 or E2 pathway is favored.

Experimental Workflow: E1 vs. E2 with this compound

G E1 vs. E2 Elimination Pathways for this compound cluster_e2 E2 Pathway cluster_e1 E1 Pathway E2_Reactants This compound + Strong, Bulky Base (e.g., t-BuOK) E2_TS Concerted Transition State E2_Reactants->E2_TS Single Step E2_Products Alkene Mixture (Hofmann Product Favored) E2_TS->E2_Products E1_Reactants This compound + Weak Base/Solvent (e.g., Ethanol, Heat) E1_Carbocation Carbocation Intermediate E1_Reactants->E1_Carbocation Step 1: Leaving Group Departs E1_Products Alkene Mixture (Zaitsev Product Favored) E1_Carbocation->E1_Products Step 2: Deprotonation

Caption: E1 vs. E2 pathways for this compound.

Experimental Protocol 2: E2 Elimination of this compound

This protocol utilizes a strong, sterically hindered base to favor the E2 mechanism, which is regioselective.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol, anhydrous

  • Pentane

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer and stir bar, separatory funnel, rotary evaporator, gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve potassium tert-butoxide (2.0 eq) in anhydrous tert-butanol (50 mL).

  • Add this compound (1.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 83°C) for 2-3 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of cold deionized water.

  • Extract the aqueous layer with pentane (3 x 30 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the pentane by distillation due to the volatility of the alkene products.

  • Analyze the product mixture by GC-MS to determine the ratio of octene isomers formed (e.g., oct-2-ene vs. oct-3-ene).

Application in the Synthesis of Chiral Amines

Chiral amines are crucial building blocks in the pharmaceutical industry.[6][7][8][9] this compound can be used as an electrophile in the synthesis of chiral secondary or tertiary amines via nucleophilic substitution.

Signaling Pathway: Synthesis of a Chiral Secondary Amine

G Synthesis of a Chiral Secondary Amine R_Bromooctane (R)-3-Bromooctane Intermediate Sₙ2 Transition State R_Bromooctane->Intermediate Chiral_Amine Chiral Primary Amine (e.g., (S)-alpha-methylbenzylamine) Chiral_Amine->Intermediate Base Non-nucleophilic Base (e.g., DIPEA) Base->Chiral_Amine Deprotonates Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Intermediate Facilitates Product Diastereomeric Amine Product Intermediate->Product

References

Application of 3-Bromooctane in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromooctane is a secondary alkyl halide that serves as a valuable initiator and functionalizing agent in the field of polymer chemistry. Its application primarily lies in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP), and in post-polymerization modification strategies such as "grafting from." The presence of the bromine atom on a secondary carbon allows for the controlled initiation of polymerization, leading to the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. The octyl chain introduces hydrophobicity, which can be leveraged to tailor the physical and chemical properties of the resulting polymers for specific applications, including drug delivery systems where amphiphilicity is crucial.

This document provides detailed application notes and protocols for the use of this compound in polymer synthesis, with a focus on its role as an ATRP initiator and in the creation of graft copolymers.

Key Applications of this compound in Polymer Chemistry

Initiation of Atom Transfer Radical Polymerization (ATRP)

This compound is an effective initiator for the ATRP of various monomers, such as styrenes and (meth)acrylates. As a secondary halide, its reactivity in the ATRP equilibrium is intermediate between primary and tertiary halides. The activation rate constant for a secondary alkyl halide is generally higher than that of a primary alkyl halide, which can lead to faster initiation.[1] This characteristic is crucial for achieving a uniform growth of polymer chains from the outset of the polymerization, which is essential for obtaining polymers with a low polydispersity index (PDI).

The general mechanism of ATRP involves the reversible activation of the carbon-bromine bond by a transition metal catalyst, typically a copper(I) complex, to form a radical species that propagates by adding monomer units. The deactivation step, involving the reaction of the propagating radical with the oxidized copper(II) complex, reforms the dormant species and the catalyst in its lower oxidation state. This dynamic equilibrium maintains a low concentration of active radicals, minimizing termination reactions.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator This compound (R-Br) Catalyst_CuI Cu(I) Complex Catalyst_CuII Cu(II) Complex Radical Octyl Radical (R.) Dormant_Species Dormant Species (P_n-Br) Monomer Monomer (M) Propagating_Radical Propagating Radical (P_n.) Dormant_Species->Propagating_Radical k_act

Synthesis of Functional Polymers

The use of this compound as an initiator introduces an octyl group at the α-terminus of the polymer chain. This hydrophobic moiety can significantly influence the properties of the resulting polymer, such as its solubility and thermal characteristics. For example, in the synthesis of amphiphilic block copolymers, the octyl group can form the hydrophobic block, which is crucial for the formation of micelles in aqueous solutions for drug encapsulation and delivery.

"Grafting From" Polymerization

This compound can be used to introduce secondary bromide initiating sites onto a polymer backbone for subsequent "grafting from" polymerization. This technique allows for the synthesis of graft copolymers with well-defined side chains. The "grafting from" approach involves the polymerization of a monomer from initiating sites along a pre-existing polymer chain. This method is advantageous for achieving high grafting densities.

The process typically involves two main steps:

  • Macroinitiator Synthesis: A polymer backbone is functionalized with groups that can be converted to ATRP initiating sites. For example, hydroxyl groups on a polymer can be esterified with a molecule containing a bromine atom, or a monomer bearing a bromine atom can be copolymerized.

  • Graft Polymerization: The macroinitiator is then used to initiate the ATRP of a second monomer, leading to the growth of polymer chains from the backbone.

Grafting_From_Workflow Start Polymer Backbone with Functional Groups Functionalization Introduction of Secondary Bromide Initiating Sites Start->Functionalization Macroinitiator Macroinitiator with 3-Bromo-like Sites Functionalization->Macroinitiator ATRP ATRP of Second Monomer Macroinitiator->ATRP Graft_Copolymer Graft Copolymer ATRP->Graft_Copolymer

Experimental Protocols

Protocol 1: Atom Transfer Radical Polymerization (ATRP) of Methyl Acrylate (MA) Initiated by this compound

This protocol describes a typical procedure for the ATRP of methyl acrylate using this compound as the initiator. Due to the higher activation rate constant of the secondary halide compared to a primary halide, the reaction may proceed at a lower temperature or with a less active catalyst system to maintain control over the polymerization.

Materials:

  • Methyl acrylate (MA), inhibitor removed

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Schlenk flask, rubber septa, syringes, and magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 7.2 mg, 0.05 mmol).

  • Ligand Addition: Add PMDETA (e.g., 10.4 µL, 0.05 mmol) to the Schlenk flask containing the catalyst.

  • Solvent and Monomer Addition: To the catalyst/ligand mixture, add anisole (5 mL) and MA (e.g., 4.5 mL, 50 mmol) via degassed syringes.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiator Addition: While stirring the mixture at the desired reaction temperature (e.g., 70-90 °C), add this compound (e.g., 86.5 µL, 0.5 mmol for a target degree of polymerization of 100) via a degassed syringe.

  • Polymerization: Allow the reaction to proceed for the desired time. Samples can be taken periodically using a degassed syringe to monitor monomer conversion and molecular weight evolution by gas chromatography (GC) and size-exclusion chromatography (SEC), respectively.

  • Termination: To stop the polymerization, open the flask to expose the catalyst to air, which oxidizes the copper(I) to the inactive copper(II) state.

  • Purification: Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol. Filter the precipitate and dry under vacuum to a constant weight.

Protocol 2: Synthesis of a Polystyrene-graft-Poly(methyl acrylate) Copolymer via "Grafting From" ATRP

This protocol outlines the synthesis of a graft copolymer with a polystyrene backbone and poly(methyl acrylate) side chains, using a macroinitiator with secondary bromide initiating sites.

Step 1: Synthesis of Polystyrene Macroinitiator

  • Synthesize a copolymer of styrene and a monomer containing a reactive group (e.g., 4-vinylbenzyl alcohol) via a controlled polymerization technique to obtain a well-defined backbone.

  • React the hydroxyl groups on the polystyrene backbone with 2-bromopropionyl bromide in the presence of a base (e.g., triethylamine) to introduce secondary bromide initiating sites. The structure of these sites is analogous to the initiating center that would be formed from this compound.

  • Purify the resulting polystyrene macroinitiator by precipitation.

Step 2: Grafting of Poly(methyl acrylate) from the Macroinitiator

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the polystyrene macroinitiator (e.g., 1.0 g, with a known concentration of initiating sites) in anisole (10 mL).

  • Catalyst and Ligand Addition: In a separate Schlenk flask, prepare the CuBr/PMDETA catalyst complex as described in Protocol 1.

  • Monomer Addition: Add purified methyl acrylate to the macroinitiator solution.

  • Degassing: Degas the monomer/macroinitiator solution by three freeze-pump-thaw cycles.

  • Initiation: Transfer the catalyst solution to the monomer/macroinitiator solution via a cannula to start the polymerization.

  • Polymerization and Work-up: Follow steps 6-8 from Protocol 1 to conduct the polymerization and purify the resulting graft copolymer.

Quantitative Data Summary

EntryMonomerInitiator[M]:[I]:[Cu]:[L]Temp (°C)Time (h)Conversion (%)Mn,exp ( g/mol )PDI (Mw/Mn)
1Methyl AcrylateMethyl 2-bromopropionate100:1:1:2904858,2001.15
2Styrene1-Phenylethyl bromide100:1:1:21106757,8001.20
3Methyl AcrylateThis compound (Expected)100:1:1:2805~80~8,000< 1.3
4StyreneThis compound (Expected)100:1:1:21007~70~7,300< 1.3

Note: Data for entries 1 and 2 are representative values from the literature for secondary alkyl bromide initiators. Entries 3 and 4 are expected values for this compound, based on the known kinetics of secondary halides in ATRP. The actual experimental conditions may require optimization.

Logical Relationships in ATRP Control

The control over the polymerization in ATRP is a delicate balance of several factors. The choice of initiator, catalyst, ligand, solvent, and temperature all play a crucial role in achieving a well-defined polymer.

ATRP_Control_Factors Control Controlled Polymerization (Low PDI, Predicted Mn) Factors Initiator Reactivity (e.g., this compound) |  Catalyst Activity |  Ligand Structure |  Monomer Type |  Temperature |  Solvent Factors:f0->Control Influences k_act Factors:f1->Control Determines ATRP Equilibrium Factors:f2->Control Modulates Catalyst Activity Factors:f3->Control Affects k_p Factors:f4->Control Impacts all rate constants Factors:f5->Control Affects Catalyst Solubility & Activity

Conclusion

This compound is a versatile building block in polymer chemistry, enabling the synthesis of well-defined polymers through controlled radical polymerization techniques. Its role as a secondary alkyl halide initiator in ATRP allows for the production of polymers with controlled molecular weights and narrow polydispersity. Furthermore, its application in "grafting from" strategies opens avenues for the creation of complex polymer architectures. The protocols and data presented here provide a foundation for researchers and scientists to explore the potential of this compound in developing advanced polymeric materials for a variety of applications, including the design of novel drug delivery systems. Further optimization of reaction conditions will be necessary to tailor the polymerization process for specific monomers and desired polymer characteristics.

References

Application Notes and Protocols for the Use of 3-Bromooctane in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromooctane is a versatile secondary alkyl halide that serves as a valuable starting material in the synthesis of chiral molecules. Its strategic importance lies in its ability to undergo a variety of stereocontrolled transformations, allowing for the introduction of diverse functional groups with a defined three-dimensional arrangement. This document provides detailed application notes and experimental protocols for the utilization of this compound in chiral synthesis, focusing on the preparation of enantiomerically enriched this compound and its subsequent stereospecific reactions. The protocols outlined herein are designed to be a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science.

I. Enantioselective Synthesis of (R)- and (S)-3-Bromooctane

The cornerstone of using this compound in chiral synthesis is the availability of its enantiomerically pure forms. A robust method to achieve this is through the asymmetric reduction of the prochiral ketone, 3-octanone, to the corresponding chiral alcohol, followed by a stereospecific bromination that proceeds with inversion of configuration.

Workflow for the Synthesis of Enantiopure this compound

G cluster_0 Asymmetric Reduction cluster_1 Stereospecific Bromination 3-Octanone 3-Octanone Chiral_Alcohol (R)-Octan-3-ol or (S)-Octan-3-ol 3-Octanone->Chiral_Alcohol Asymmetric Reduction Chiral_Catalyst (S)-CBS Catalyst or (R)-CBS Catalyst Chiral_Catalyst->Chiral_Alcohol Reducing_Agent Borane-DMS Reducing_Agent->Chiral_Alcohol Chiral_Bromide (S)-3-Bromooctane or (R)-3-Bromooctane Chiral_Alcohol->Chiral_Bromide SN2 Reaction (Inversion of Stereochemistry) Brominating_Agent PBr3 Brominating_Agent->Chiral_Bromide

Caption: Workflow for the enantioselective synthesis of this compound.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 3-Octanone via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the synthesis of (R)-octan-3-ol using the (S)-CBS catalyst. For the synthesis of (S)-octan-3-ol, the (R)-CBS catalyst should be used.

Materials:

  • 3-Octanone

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, argon-purged flask, add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.05 - 0.1 equivalents).

  • Cool the flask to 0°C and slowly add borane-dimethyl sulfide complex (0.6 - 1.0 equivalents). Stir the mixture at 0°C for 10 minutes.

  • Slowly add a solution of 3-octanone (1.0 equivalent) in anhydrous THF via a syringe pump over 30 minutes.

  • Stir the reaction at 0°C and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude (R)-octan-3-ol by flash column chromatography.

Starting MaterialCatalystProductEnantiomeric Excess (ee%)Typical Yield (%)
3-Octanone(S)-2-Methyl-CBS-oxazaborolidine/BMS(R)-Octan-3-ol90-9895-99
3-Octanone(R)-2-Methyl-CBS-oxazaborolidine/BMS(S)-Octan-3-ol90-9895-99

Protocol 2: Stereospecific Bromination of Chiral Octan-3-ol

This protocol describes the conversion of (R)-octan-3-ol to (S)-3-bromooctane. The reaction proceeds via an Sₙ2 mechanism with inversion of stereochemistry.

Materials:

  • (R)-Octan-3-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry, argon-purged flask, dissolve (R)-octan-3-ol (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice-water bath.

  • Slowly add phosphorus tribromide (PBr₃, 0.33-0.5 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture back to 0°C and carefully quench by the slow addition of water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude (S)-3-bromooctane by distillation or flash column chromatography.

Starting MaterialReagentProductStereochemistryTypical Yield (%)
(R)-Octan-3-olPBr₃(S)-3-BromooctaneInversion70-90
(S)-Octan-3-olPBr₃(R)-3-BromooctaneInversion70-90

II. Applications of Chiral this compound in Stereospecific Synthesis

Enantiomerically pure this compound is a key intermediate for the synthesis of a wide range of chiral compounds through nucleophilic substitution reactions. These reactions, when proceeding through an Sₙ2 mechanism, result in a predictable inversion of stereochemistry at the C3 position.

General Reaction Pathway for Sₙ2 Nucleophilic Substitution

G Start (R)-3-Bromooctane Product (S)-Product Start->Product SN2 Reaction (Inversion of Stereochemistry) Leaving_Group Br- Start->Leaving_Group Displacement Nucleophile Nu- Nucleophile->Product

Caption: General Sₙ2 reaction of (R)-3-bromooctane.

Protocol 3: Synthesis of a Chiral Azide via Sₙ2 Reaction

This protocol details the synthesis of (S)-3-azidooctane from (R)-3-bromooctane.

Materials:

  • (R)-3-Bromooctane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve (R)-3-bromooctane (1.0 equivalent) in DMF.

  • Add sodium azide (NaN₃, 1.5 - 2.0 equivalents).

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude (S)-3-azidooctane by flash column chromatography.

Starting MaterialNucleophileProductStereochemistryTypical Yield (%)
(R)-3-BromooctaneNaN₃(S)-3-AzidooctaneInversion85-95
(S)-3-BromooctaneNaN₃(R)-3-AzidooctaneInversion85-95

III. Grignard Reagent Formation and Subsequent Reactions

This compound can be converted into a Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds. It is important to note that the formation of the Grignard reagent from chiral this compound leads to the loss of the stereocenter at the C3 position, resulting in a racemic or rapidly inverting mixture of the organometallic species. Subsequent reactions with electrophiles will generally produce racemic products unless a chiral auxiliary or catalyst is employed.

Workflow for Grignard Reagent Formation and Reaction

G cluster_0 Grignard Formation (Loss of Stereochemistry) cluster_1 Reaction with Electrophile This compound This compound Grignard Octan-3-ylmagnesium bromide This compound->Grignard Mg Mg Metal Mg->Grignard Racemic_Product Racemic Alcohol Grignard->Racemic_Product Electrophile e.g., Aldehyde (R-CHO) Electrophile->Racemic_Product

Caption: Formation and reaction of octan-3-ylmagnesium bromide.

Protocol 4: Formation of Octan-3-ylmagnesium bromide and Reaction with an Aldehyde

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (as an initiator)

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry, argon-purged flask equipped with a reflux condenser, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine.

  • Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

  • Once the reaction has initiated, add the remaining solution of this compound dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

  • Cool the Grignard reagent to 0°C.

  • Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol product by flash column chromatography.

Grignard ReagentElectrophileProductStereochemical OutcomeTypical Yield (%)
Octan-3-ylmagnesium bromideBenzaldehyde1-Phenyl-1-(octan-3-yl)methanolRacemic mixture of diastereomers70-85

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of chiral molecules. Through the protocols detailed in this document, researchers can access enantiomerically enriched forms of this compound and utilize them in stereospecific nucleophilic substitution reactions to generate a diverse array of chiral products. While the formation of a Grignard reagent from chiral this compound leads to racemization at the metal-bearing carbon, the resulting organometallic species remains a potent nucleophile for carbon-carbon bond formation. These methods provide a solid foundation for the application of this compound in the development of new synthetic methodologies and the construction of complex chiral targets in the pharmaceutical and chemical industries.

Laboratory-Scale Synthesis of High-Purity 3-Bromooctane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory-scale synthesis of high-purity 3-bromooctane, a valuable alkyl halide intermediate in organic synthesis. The protocol details the conversion of 3-octanol to this compound using phosphorus tribromide, followed by a rigorous purification procedure to ensure high purity of the final product.

Chemical Properties and Data

A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.

PropertyValue
CAS Number 999-64-4[1]
Molecular Formula C₈H₁₇Br[1]
Molecular Weight 193.12 g/mol [2]
Boiling Point 84.4-85.1 °C (at 20 Torr)
Density ~1.102 g/cm³
Refractive Index ~1.458 at 20°C
¹H NMR (CDCl₃) See Table 2 for detailed assignments.
¹³C NMR (CDCl₃) See Table 3 for detailed assignments.[3]
IR Spectrum (Gas) Major peaks at 2960, 2930, 2870, 1460, 1380, 1250, 650 cm⁻¹[1]

Synthesis of this compound from 3-Octanol

The synthesis of this compound is achieved via a nucleophilic substitution reaction where the hydroxyl group of 3-octanol is replaced by a bromide ion using phosphorus tribromide (PBr₃). This method is particularly suitable for secondary alcohols as it generally proceeds with minimal rearrangement.[4][5]

Reaction Scheme

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis and purification of high-purity this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (moles)Volume (mL)Mass (g)
3-Octanol130.230.2030.826.05
Phosphorus Tribromide270.690.0736.919.8
Diethyl Ether74.12-200-
5% NaHCO₃ Solution--100-
Saturated NaCl (Brine)--50-
Anhydrous MgSO₄120.37--~5 g
Equipment
  • Round-bottom flask (250 mL) with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Distillation apparatus (fractional distillation setup is recommended)

  • Rotary evaporator

Procedure

Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-octanol (0.20 mol).

  • Place the flask in an ice-water bath and begin stirring.

  • Set up a dropping funnel containing phosphorus tribromide (0.073 mol) above the flask.

Reaction:

  • Slowly add the phosphorus tribromide dropwise to the cooled and stirring 3-octanol over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to a gentle reflux for 1.5 to 2 hours.

Workup:

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into 100 mL of ice-cold water.

  • Transfer the mixture to a 500 mL separatory funnel and add 100 mL of diethyl ether.

  • Shake the funnel, venting frequently, and separate the layers. The organic layer contains the this compound.

  • Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of saturated sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

Purification:

  • Filter the dried organic solution to remove the magnesium sulfate.

  • Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 84-85 °C at 20 Torr.

Expected Yield

The expected yield of pure this compound is typically in the range of 70-85%.

Characterization of this compound

The purity and identity of the synthesized this compound should be confirmed by spectroscopic methods.

¹H NMR Spectroscopy

Table 2: ¹H NMR Chemical Shift Assignments for this compound (CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (C8)~0.90Triplet3H
CH₃ (C1)~1.05Triplet3H
-(CH₂)₄- (C4-C7)~1.30-1.50Multiplet8H
CH₂ (C2)~1.90-2.10Multiplet2H
CHBr (C3)~4.05Sextet1H
¹³C NMR Spectroscopy

Table 3: ¹³C NMR Chemical Shift Assignments for this compound (CDCl₃)

CarbonChemical Shift (δ, ppm)
C8~14.0
C1~11.2
C7~22.5
C2~30.0
C6~26.8
C5~31.5
C4~37.5
C3~59.0
Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic C-H stretching vibrations for the alkyl chain around 2960-2870 cm⁻¹. The C-Br stretching vibration is typically observed in the fingerprint region, around 650 cm⁻¹.[1]

Experimental Workflow and Logic Diagram

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis octanol 3-Octanol reaction Reaction (0°C to reflux) octanol->reaction pbr3 PBr3 pbr3->reaction crude_product Crude this compound reaction->crude_product quench Quench (H₂O) crude_product->quench extraction Extraction (Et₂O) quench->extraction wash Aqueous Washes (H₂O, NaHCO₃, Brine) extraction->wash dry Drying (MgSO₄) wash->dry filtration Filtration dry->filtration concentration Concentration (Rotovap) filtration->concentration distillation Fractional Distillation concentration->distillation pure_product High-Purity This compound distillation->pure_product analysis Spectroscopic Analysis (NMR, IR) pure_product->analysis

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway start Start: 3-Octanol activation Activation of Hydroxyl Group start->activation reagent Reagent: Phosphorus Tribromide (PBr₃) reagent->activation sn2 SN2 Attack by Bromide Ion activation->sn2 Forms good leaving group product Product: This compound sn2->product byproduct Byproduct: Phosphorous Acid (H₃PO₃) sn2->byproduct

Caption: Key steps in the SN2 reaction mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-bromooctane from 3-octanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 3-octanol using hydrobromic acid (HBr)?

The reaction of a secondary alcohol like 3-octanol with a strong acid like HBr typically proceeds through an S(_N)1 (unimolecular nucleophilic substitution) mechanism. This involves the formation of a secondary carbocation intermediate after the protonated hydroxyl group leaves as a water molecule.[1][2]

Q2: What are the most common side reactions I should be aware of?

The two most significant side reactions are:

  • Carbocation Rearrangement: The initially formed secondary carbocation at the C3 position can undergo a 1,2-hydride shift to form a more stable secondary carbocation at the C2 position. This leads to the formation of 2-bromooctane as a major isomeric impurity.

  • Elimination (E1): The carbocation intermediate can lose a proton from an adjacent carbon to form various alkene isomers, primarily oct-2-ene and oct-3-ene. According to Zaitsev's rule, the more substituted alkene (oct-2-ene) is generally the major elimination product.

Q3: Why is my yield of this compound lower than expected?

Low yields are often a result of the competing side reactions mentioned above. Higher reaction temperatures and prolonged reaction times can favor the formation of elimination byproducts. Carbocation rearrangement will also reduce the yield of the desired this compound in favor of its 2-bromo isomer.

Q4: How can I minimize the formation of side products?

To suppress carbocation rearrangement and elimination, an alternative synthetic route using phosphorus tribromide (PBr(_3)) is recommended.[3][4][5] This reagent reacts with the alcohol via an S(_N)2 mechanism, which avoids the formation of a carbocation intermediate, thus preventing rearrangement and reducing the likelihood of elimination.[3][6][7]

Q5: What analytical techniques are suitable for analyzing the product mixture?

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is an excellent method to separate and identify the components of the reaction mixture, including this compound, 2-bromooctane, and the various octene isomers.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the products and determine the relative ratios of the isomers.[8]

Troubleshooting Guide

Problem 1: Presence of a significant amount of 2-bromooctane in the final product.
  • Cause: This is a classic sign of carbocation rearrangement occurring during an S(_N)1 reaction. The secondary carbocation at the C3 position rearranges to a more stable secondary carbocation at the C2 position via a hydride shift.

  • Proposed Solutions:

    • Modify Reaction Conditions: While difficult to completely suppress in an S(_N)1 reaction, using lower temperatures may slightly disfavor the rearrangement.

    • Change of Reagent: The most effective solution is to switch to a reagent that promotes an S(_N)2 reaction. Using phosphorus tribromide (PBr(_3)) will convert 3-octanol to this compound with high regioselectivity and minimal to no rearrangement.[3][4][5]

  • Signaling Pathway of Side Reaction:

    G cluster_0 SN1 Pathway for 3-Octanol with HBr A 3-Octanol B Protonated Alcohol A->B + H+ C Secondary Carbocation (C3) B->C - H2O D This compound (Desired Product) C->D + Br- E 1,2-Hydride Shift C->E F Secondary Carbocation (C2) E->F G 2-Bromooctane (Rearrangement Product) F->G + Br-

    Caption: Carbocation rearrangement in the S(_N)1 reaction of 3-octanol.

Problem 2: High percentage of alkene byproducts in the crude product.
  • Cause: The carbocation intermediate in the S(_N)1 reaction can undergo E1 elimination to form octenes. Higher temperatures strongly favor elimination over substitution.

  • Proposed Solutions:

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Use a Less Protic Solvent (if applicable): While the reaction with HBr is typically in an aqueous medium, minimizing the protic nature of the solvent can sometimes disfavor elimination.

    • Alternative Reagent (PBr(_3)): As with rearrangements, using PBr(_3) via an S(_N)2 pathway is less prone to elimination side reactions, especially at lower temperatures.

  • Data Presentation: Hypothetical Product Distribution vs. Temperature

Reaction TemperatureYield of this compoundYield of 2-BromooctaneTotal Yield of Octenes
80°C55%25%20%
100°C (Reflux)40%20%40%
120°C25%15%60%
Note: This data is illustrative and represents a plausible trend for the reaction of a secondary alcohol with HBr.
Problem 3: The reaction is very slow or does not proceed to completion.
  • Cause: Insufficient acid concentration or low reaction temperature can lead to a slow reaction rate. The protonation of the alcohol's hydroxyl group is a crucial first step, and this equilibrium may not be sufficiently shifted towards the protonated form.

  • Proposed Solutions:

    • Ensure Sufficient Acid Concentration: Use a high concentration of HBr.

    • Increase Temperature Moderately: While high temperatures favor elimination, a moderate increase can improve the rate of the desired substitution reaction. Careful optimization is key.

  • Experimental Workflow Troubleshooting:

    G cluster_1 Troubleshooting Workflow Start Low Yield of this compound Analysis Analyze product mixture by GC-MS Start->Analysis Isomer High % of 2-Bromooctane? Analysis->Isomer Alkene High % of Octenes? Analysis->Alkene Slow Incomplete Reaction? Analysis->Slow Sol_Isomer Use PBr3 for SN2 Pathway Isomer->Sol_Isomer Yes Sol_Alkene Lower Reaction Temperature Alkene->Sol_Alkene Yes Sol_Slow Increase HBr concentration or moderately increase temperature Slow->Sol_Slow Yes

    Caption: A logical workflow for troubleshooting the synthesis of this compound.

Experimental Protocols

Method 1: Synthesis of this compound via S(_N)1 Reaction (Illustrative)

This protocol is based on general procedures for the synthesis of secondary alkyl bromides and is intended to be illustrative due to the lack of a specific published procedure for this exact transformation.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-octanol (0.1 mol, 13.02 g).

  • Reagent Addition: Cool the flask in an ice bath and slowly add 48% aqueous hydrobromic acid (0.2 mol, 33.8 mL).

  • Reaction: Heat the mixture to a gentle reflux (approximately 100-110°C) and maintain for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer (top layer) contains the product.

  • Washing: Wash the organic layer sequentially with:

    • 50 mL of water

    • 50 mL of 5% sodium bicarbonate solution (to neutralize excess acid)

    • 50 mL of brine (saturated NaCl solution)

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Decant the dried liquid and purify by fractional distillation, collecting the fraction boiling at approximately 175-180°C.

Method 2: Synthesis of this compound via S(_N)2 Reaction (Recommended to Avoid Rearrangement)
  • Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), place 3-octanol (0.1 mol, 13.02 g) in a suitable anhydrous solvent like diethyl ether or dichloromethane (100 mL).

  • Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add phosphorus tribromide (0.04 mol, 3.7 mL) dropwise with vigorous stirring.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up: Carefully pour the reaction mixture over ice. Transfer to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer with a cold, dilute sodium bicarbonate solution, followed by water.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. After filtration, remove the solvent by rotary evaporation. Purify the crude this compound by vacuum distillation.

References

Technical Support Center: Purification of Crude 3-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-bromooctane. The following information is designed to assist in overcoming common challenges encountered during the purification process, ensuring a high-purity final product for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: When synthesizing this compound, particularly from 3-octanol, common impurities may include:

  • Unreacted 3-octanol: The starting material may not have fully reacted.

  • Octene isomers: Elimination side reactions can lead to the formation of various octene isomers (e.g., oct-2-ene, oct-3-ene).[1]

  • Dibromooctane isomers: Over-bromination can result in the formation of dibrominated products.[2]

  • Isomeric bromooctanes: Rearrangement of the carbocation intermediate (if the reaction proceeds via an SN1 pathway) can lead to the formation of other bromooctane isomers, such as 2-bromooctane.[1]

Q2: What are the primary purification techniques for this compound?

A2: The most effective purification techniques for this compound are fractional distillation and column chromatography. The choice between these methods depends on the nature of the impurities and the desired final purity. A preliminary liquid-liquid extraction is also a crucial workup step to remove inorganic byproducts and water-soluble impurities.

Q3: Which purification method is better: fractional distillation or column chromatography?

A3: The choice depends on the specific impurities present:

  • Fractional distillation is highly effective for separating this compound from impurities with significantly different boiling points, such as unreacted 3-octanol and higher-boiling dibrominated byproducts.

  • Column chromatography is superior for separating isomeric impurities, such as other bromooctane or octene isomers, which may have very similar boiling points to this compound.[3]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[2] The mass spectrum of this compound will show a characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of this compound and identify impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[4]

Troubleshooting Guides

Liquid-Liquid Extraction Issues

Problem: An emulsion has formed during the aqueous workup, and the layers are not separating.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Vigorous shaking of the separatory funnel.Gently invert the funnel for mixing instead of vigorous shaking.
High concentration of surfactants or other emulsifying agents.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
The two phases have very similar densities.Add a small amount of a different, immiscible organic solvent to alter the density of the organic phase.
Distillation Issues

Problem: The distillation is proceeding very slowly or not at all.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inadequate heating.Ensure the heating mantle is set to a temperature approximately 20-30°C higher than the boiling point of the liquid at the given pressure.
Vacuum is too low (pressure is too high).Check for leaks in the distillation apparatus. Ensure the vacuum pump is functioning correctly.
Bumping or uneven boiling.Add fresh boiling chips or a magnetic stir bar to the distillation flask before starting to heat.

Problem: The product is decomposing in the distillation flask.

Possible Causes & Solutions:

Possible CauseSuggested Solution
The distillation temperature is too high.Use a vacuum distillation to lower the boiling point of this compound.
Presence of acidic impurities.Neutralize the crude product by washing with a dilute sodium bicarbonate solution before distillation.
Column Chromatography Issues

Problem: Poor separation of this compound from an impurity.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inappropriate solvent system (eluent).Optimize the eluent system using thin-layer chromatography (TLC) first. For non-polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[5] Aim for an Rf value of 0.2-0.3 for this compound for the best separation.[6]
Column overloading.Use an appropriate amount of crude material for the column size. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Column channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
This compound193.13190.8
3-Octanol130.23175
oct-2-ene112.22125.6
oct-3-ene112.22122.3

Table 2: Comparison of Purification Techniques for Crude this compound (Illustrative)

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Fractional Distillation>98%70-85%Good for large-scale purification; effective for separating compounds with different boiling points.Not effective for separating isomers with similar boiling points.
Flash Column Chromatography>99%60-80%Excellent for separating isomeric impurities and compounds with similar boiling points.More time-consuming and uses more solvent than distillation; may have lower yield on a large scale.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Liquid-Liquid Extraction and Fractional Distillation
  • Workup:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water to remove water-soluble impurities.

      • Saturated sodium bicarbonate solution to neutralize any residual acid (vent the funnel frequently to release CO₂).

      • Brine to help break any emulsions and remove bulk water.

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Filter to remove the drying agent.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus with a Vigreux or packed column.

    • Add the dried crude this compound to the distillation flask along with boiling chips or a stir bar.

    • If distilling under reduced pressure, connect the apparatus to a vacuum pump and use a pressure-temperature nomograph to estimate the boiling point at the desired pressure.[7]

    • Heat the flask gently.

    • Discard the initial low-boiling fraction (forerun).

    • Collect the fraction that distills at the boiling point of this compound (190.8 °C at 760 mmHg). The boiling point will be lower under reduced pressure.

    • Monitor the temperature closely; a stable boiling point indicates a pure fraction.

Protocol 2: Purification of Crude this compound by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes/ethyl acetate or hexanes/dichloromethane) to find an eluent that gives an Rf value of ~0.2-0.3 for this compound.[6]

  • Column Preparation:

    • Pack a glass column with silica gel using the chosen eluent.[6] Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a low-boiling solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.[6]

  • Elution and Fraction Collection:

    • Add the eluent to the column and apply gentle pressure (flash chromatography) to push the solvent through.

    • Collect fractions in separate test tubes.

    • Monitor the fractions by TLC to identify which ones contain the pure this compound.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Assessment by GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[2]

  • GC-MS Instrumentation and Conditions (Typical): [2]

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.

  • Data Analysis:

    • Determine the purity by calculating the peak area percentage from the total ion chromatogram (TIC).

    • Identify impurities by comparing their mass spectra to a library (e.g., NIST).

Mandatory Visualizations

PurificationWorkflow cluster_dist Path 1 cluster_chrom Path 2 crude Crude this compound extraction Liquid-Liquid Extraction crude->extraction distillation Fractional Distillation extraction->distillation Impurities with different BPs chromatography Column Chromatography extraction->chromatography Isomeric impurities analysis Purity Analysis (GC-MS, NMR) distillation->analysis pure_dist Pure this compound distillation->pure_dist chromatography->analysis pure_chrom Pure this compound chromatography->pure_chrom TroubleshootingDistillation start Distillation Problem q1 Uneven Boiling? start->q1 a1 Add boiling chips or stir bar q1->a1 Yes q2 Slow or No Distillation? q1->q2 No end Problem Solved a1->end a2_1 Increase heating mantle temperature q2->a2_1 Yes a2_2 Check for vacuum leaks q2->a2_2 Yes q3 Product Decomposition? q2->q3 No a2_1->end a2_2->end a3_1 Use vacuum distillation q3->a3_1 Yes a3_2 Pre-neutralize with NaHCO3 wash q3->a3_2 Yes q3->end No a3_1->end a3_2->end

References

Technical Support Center: Optimizing Grignard Reactions for 3-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful formation of the Grignard reagent from 3-bromooctane (3-octylmagnesium bromide).

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the preparation of 3-octylmagnesium bromide?

A1: Both anhydrous diethyl ether (Et₂O) and tetrahydrofuran (THF) are suitable solvents for this reaction. THF is generally recommended for the preparation of Grignard reagents from secondary alkyl halides like this compound.[1] THF's higher boiling point (66°C vs. 34.6°C for Et₂O) can be beneficial for initiating and sustaining the reaction, and it is a better solvating agent for the Grignard reagent, which can improve its stability.[1][2]

Q2: My Grignard reaction with this compound fails to initiate. What are the common causes and solutions?

A2: Failure to initiate is a common issue in Grignard synthesis. The primary causes are an inactive magnesium surface due to a passivating oxide layer and the presence of moisture.[1]

  • Inactive Magnesium: The magnesium surface must be activated. This can be achieved by:

    • Chemical Activation: Adding a few crystals of iodine is a common and effective method. The disappearance of the brown iodine color is an indicator of magnesium activation.[3]

    • Mechanical Activation: Crushing the magnesium turnings in the reaction flask with a glass rod (under an inert atmosphere) can expose a fresh, reactive surface.

  • Presence of Water: Grignard reagents are extremely sensitive to water. Even trace amounts in the glassware, solvent, or this compound will prevent the reaction from starting by quenching the Grignard reagent as it forms.[4]

    • Solution: Ensure all glassware is rigorously dried, either in an oven overnight at >120°C or by flame-drying under an inert atmosphere immediately before use.[1] Use anhydrous grade solvents, preferably freshly distilled from a suitable drying agent.

Q3: I'm observing a low yield of my desired product after using the 3-octylmagnesium bromide. What is the most likely side reaction during its formation?

A3: For secondary alkyl halides, a common side reaction that reduces the yield of the Grignard reagent is Wurtz coupling. In this reaction, the 3-octylmagnesium bromide formed reacts with unreacted this compound to produce a C16 hydrocarbon dimer (7,8-dimethyltetradecane).[5]

To minimize Wurtz coupling:

  • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, reducing the chance of it reacting with the formed Grignard reagent.[5]

  • Temperature Control: Maintain a gentle, steady reflux. Avoid excessive heating, as higher temperatures can favor the Wurtz coupling reaction.[5]

  • Dilution: Using a sufficient volume of solvent helps to keep the concentrations of reactants low.[5]

Q4: The reaction mixture has turned a dark brown or black color. Is this a cause for concern?

A4: A color change to a cloudy, grey, or brownish solution is normal and indicates the formation of the Grignard reagent.[1] However, a very dark brown or black color could suggest decomposition, potentially due to overheating or impurities in the magnesium, which can lead to the formation of finely divided metal byproducts.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction fails to initiate 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture in glassware or solvent. 3. Impure this compound.1. Activate magnesium with a few crystals of iodine or by mechanical crushing. 2. Flame-dry all glassware and use anhydrous solvents. 3. Purify this compound by distillation.
Low yield of Grignard reagent 1. Wurtz coupling side reaction. 2. Incomplete reaction. 3. Reaction with atmospheric CO₂ or oxygen.1. Slow, dropwise addition of this compound. Maintain gentle reflux. 2. Ensure sufficient reaction time after addition is complete (e.g., 30-60 minutes of gentle reflux). 3. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Vigorous, uncontrollable reaction 1. Addition of this compound is too fast. 2. "Runaway" reaction after an induction period.1. Reduce the rate of addition. 2. Have an ice-water bath ready to cool the reaction flask as needed.[3]

Data Presentation

Table 1: Effect of Solvent on Grignard Formation of Secondary Alkyl Bromides

SolventBoiling Point (°C)Relative Rate of FormationStability of Grignard ReagentNotes
Diethyl Ether (Et₂O)34.6ModerateGoodLower boiling point allows for easy control of exotherm through reflux.[1]
Tetrahydrofuran (THF)66FasterExcellentBetter solvating properties can lead to higher yields and stability, especially for less reactive halides.[2]

Table 2: Illustrative Yields and Side Products for Bromooctane Isomers

SubstrateIsomer TypeTypical Yield (%)Major Side Products
1-BromooctanePrimary~85Octane, Hexadecane (Wurtz Coupling)[1]
2-BromooctaneSecondary~65Octane, Octenes, Wurtz Coupling Products[1]
This compound Secondary ~60-75 (estimated) Octane, Octenes, 7,8-Dimethyltetradecane (Wurtz Coupling)

Experimental Protocols

Protocol 1: Preparation of 3-Octylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a few crystals)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Pressure-equalizing dropping funnel with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas line

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware as shown in the workflow diagram below. Ensure the system is under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings and a few crystals of iodine in the reaction flask. Gently warm the flask with a heat gun under a flow of inert gas until the purple vapor of iodine is observed.[3] Allow the flask to cool to room temperature.

  • Reagent Preparation: In a separate dry flask, prepare a solution of this compound in approximately two-thirds of the total anhydrous THF. Transfer this solution to the dropping funnel. Add the remaining one-third of the anhydrous THF to the reaction flask to cover the magnesium turnings.

  • Initiation: Begin vigorous stirring of the magnesium suspension. Add a small portion (~10%) of the this compound solution from the dropping funnel. Watch for signs of initiation: disappearance of the iodine color, gentle bubbling from the magnesium surface, and the solution turning cloudy and grey.[3] If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Grignard Formation: Once the reaction has initiated, a gentle reflux should begin. Start the dropwise addition of the remaining this compound solution at a rate that maintains this gentle reflux without the need for external heating. Use an ice-water bath to cool the flask if the reaction becomes too vigorous.[3]

  • Completion: After the addition is complete, continue to stir the mixture and gently heat to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has been consumed. The resulting grey, cloudy solution is the 3-octylmagnesium bromide reagent.[3] It should be cooled and used immediately for the next synthetic step.

Visualizations

Grignard_Workflow Experimental Workflow for this compound Grignard Formation cluster_prep Preparation cluster_reaction Reaction cluster_product Product prep1 Flame-dry all glassware prep2 Assemble apparatus under inert gas prep1->prep2 prep3 Add Mg turnings and Iodine prep2->prep3 react1 Activate Mg with gentle heating prep3->react1 react2 Add anhydrous THF to cover Mg react1->react2 react3 Add ~10% of this compound solution to initiate react2->react3 react4 Observe signs of initiation (color change, bubbling, reflux) react3->react4 react5 Slowly add remaining this compound (maintain gentle reflux) react4->react5 react5->react4 Cool with ice bath if too vigorous react6 Reflux for 30-60 min after addition react5->react6 prod1 3-Octylmagnesium Bromide Solution (Use immediately) react6->prod1

Caption: Workflow for the synthesis of 3-octylmagnesium bromide.

Troubleshooting_Logic Troubleshooting Logic for Grignard Initiation Failure start Reaction does not initiate after adding ~10% of this compound q1 Is the magnesium surface activated? start->q1 sol1 Activate Mg: - Add iodine crystal - Crush Mg turnings - Gentle heating q1->sol1 No q2 Are conditions strictly anhydrous? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 Re-attempt initiation sol2 Ensure anhydrous conditions: - Flame-dry glassware - Use anhydrous, distilled solvent q2->sol2 No end_success Reaction should initiate q2->end_success Yes a2_yes Yes a2_no No sol2->q2 Re-attempt initiation

Caption: Decision tree for troubleshooting initiation failure.

References

Common impurities in commercial 3-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Bromooctane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound is typically available in purities ranging from 95% to 99%.[1] The most common impurities arise from the synthesis process, which commonly involves the bromination of 3-octanol. These impurities include:

  • Unreacted Starting Material: 3-Octanol

  • Elimination Byproducts: Isomers of octene (e.g., oct-2-ene, oct-3-ene)

  • Isomeric Impurities: Other bromooctane isomers (e.g., 2-bromooctane) which may form depending on the specificity of the synthesis reaction.

  • Over-bromination Products: Trace amounts of dibromooctane.

Q2: How do these impurities affect downstream reactions, such as Grignard reagent formation?

A2: The presence of certain impurities can significantly impact subsequent reactions.

  • 3-Octanol: The hydroxyl group of the unreacted alcohol will quench the highly reactive Grignard reagent, reducing the yield of the desired product.

  • Octene Isomers: These are generally unreactive under Grignard conditions but can interfere with product purification. In other types of reactions, they may lead to undesired side products.

  • Water: Any residual water will readily destroy the Grignard reagent. It is crucial to use anhydrous solvents and properly dried glassware.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The most common and effective techniques for analyzing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS is highly sensitive for detecting and quantifying volatile impurities.[2]

  • NMR provides detailed structural information and can be used for quantitative analysis, especially for identifying and quantifying non-volatile impurities or for a rapid purity assessment.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, with a focus on Grignard reagent formation.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or no yield in a Grignard reaction. Presence of unreacted 3-octanol or water in the this compound.1. Check the purity of the this compound: Use GC-MS or NMR to quantify the amount of 3-octanol. 2. Purify the this compound: If significant amounts of 3-octanol are present, consider purifying the alkyl bromide by distillation. 3. Ensure anhydrous conditions: Flame-dry all glassware and use anhydrous solvents.
Inconsistent reaction rates or yields between different batches of this compound. Variation in the impurity profile between batches.1. Analyze each new batch: Perform a quick purity check (e.g., by GC) on each new bottle of this compound. 2. Consult the Certificate of Analysis (CoA): If available, the CoA provides lot-specific purity information.
Formation of unexpected side products. Presence of isomeric bromooctanes or octene isomers.1. Characterize the side products: Use GC-MS and NMR to identify the structure of the unexpected products. 2. Optimize reaction conditions: Adjusting reaction temperature or using a more selective catalyst may minimize side reactions.

Quantitative Data Summary

The following table summarizes the typical purity and common impurities found in commercial this compound. Please note that the exact composition can vary between suppliers and batches.

Component Typical Purity / Concentration Range Analytical Method
This compound 95.0% - 99.0%GC-MS, NMR
3-Octanol < 0.1% - 2.0%GC-MS, NMR
Octene Isomers < 0.1% - 1.0%GC-MS, NMR
Other Bromooctane Isomers < 0.1% - 1.0%GC-MS
Dibromooctane < 0.1%GC-MS

Experimental Protocols

Protocol 1: Purity Analysis of this compound by GC-MS

This protocol outlines a general method for the analysis of this compound and its volatile impurities.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Injector Temperature: 250 °C
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 250 °C.
  • Hold: 5 minutes at 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-350.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Determine the purity of this compound by calculating the peak area percentage from the total ion chromatogram (TIC).
  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 2: Purity Assessment of this compound by ¹H NMR

This protocol provides a method for confirming the structure and assessing the purity of this compound.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.
  • Pulse Program: Standard ¹H acquisition.
  • Number of Scans: 16 or more for good signal-to-noise ratio.
  • Relaxation Delay: 5 seconds to ensure full relaxation of protons for accurate integration.

3. Data Analysis:

  • Integrate the peaks corresponding to this compound and the internal standard.
  • Calculate the purity based on the integral ratios and the known amount of the internal standard.
  • Identify impurities by their characteristic chemical shifts. For example, the presence of a broad singlet between 1.5-2.5 ppm could indicate the -OH proton of residual 3-octanol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Analysis cluster_result Outcome prep_gc GC-MS Sample: Dilute this compound in volatile solvent gcms Gas Chromatography- Mass Spectrometry (GC-MS) prep_gc->gcms prep_nmr NMR Sample: Dissolve this compound and internal standard in CDCl3 nmr Nuclear Magnetic Resonance (NMR) Spectroscopy prep_nmr->nmr data_gcms TIC Peak Area % Impurity identification via MS library gcms->data_gcms data_nmr Integral Ratio Analysis Impurity identification via chemical shifts nmr->data_nmr result Purity Assessment and Impurity Profile data_gcms->result data_nmr->result

Caption: Workflow for the purity assessment of this compound.

troubleshooting_logic start Low Reaction Yield? check_purity Analyze this compound Purity (GC-MS/NMR) start->check_purity impurities_present Impurities Detected? check_purity->impurities_present purify Purify this compound (e.g., Distillation) impurities_present->purify Yes other_issues Investigate Other Reaction Parameters impurities_present->other_issues No proceed Proceed with Reaction purify->proceed other_issues->proceed

Caption: Troubleshooting logic for low reaction yields.

References

Preventing elimination side reactions with 3-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of elimination side reactions when working with 3-bromooctane. As a secondary alkyl halide, this compound is susceptible to both bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2) reactions. Optimizing reaction conditions is crucial to favor the desired substitution pathway and maximize the yield of the target product.

Troubleshooting Guide & FAQs

Q1: My reaction with this compound is yielding a significant amount of octene isomers. What is the primary cause?

A1: The formation of octene isomers (primarily 2-octene and 3-octene) indicates that the E2 elimination pathway is competing significantly with the desired S(N)2 substitution. This compound is a secondary alkyl halide, which is structurally prone to both reaction types.[1] The outcome is highly dependent on the reaction conditions you have employed. Factors that favor elimination include the use of strong and/or bulky bases, high reaction temperatures, and the choice of solvent.[2]

Q2: How does my choice of nucleophile or base impact the S(_N)2/E2 competition?

A2: The nature of the nucleophile is one of the most critical factors. To favor substitution, a reagent that is a strong nucleophile but a weak base is ideal.[3] Strong, sterically hindered bases will preferentially abstract a proton from a carbon adjacent to the leaving group, leading to elimination.[3] Conversely, good nucleophiles that are weak bases will favor the backside attack on the electrophilic carbon, characteristic of an S(_N)2 reaction.[4][5]

Q3: Which solvent system is recommended to maximize the yield of the S(_N)2 product?

A3: Polar aprotic solvents are highly recommended for S(_N)2 reactions involving secondary alkyl halides.[6] Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are effective at solvating the cation of the nucleophilic salt while leaving the anionic nucleophile "naked" and more reactive.[6] This enhanced nucleophilicity accelerates the S(_N)2 rate. In contrast, polar protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring the E2 pathway.[6]

Q4: I am using a good nucleophile and a polar aprotic solvent, but still observe elimination byproducts. Could the reaction temperature be the issue?

A4: Yes, temperature plays a significant role in the S(_N)2/E2 competition. Elimination reactions generally have a higher activation energy than substitution reactions.[3] Consequently, increasing the reaction temperature will favor the elimination pathway to a greater extent than the substitution pathway.[3] To maximize the yield of the S(_N)2 product, it is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, running the reaction at room temperature or even cooler is beneficial.[1]

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following table summarizes the expected product distribution for the reaction of this compound with various nucleophiles/bases under different conditions. The data is compiled based on established principles of S(_N)2 and E2 reactions for secondary alkyl halides.

Nucleophile/BaseSolventTemperature (°C)S(_N)2 Product Yield (%)E2 Product Yield (%)
Sodium Azide (NaN(_3))DMSO25>90<10
Sodium Cyanide (NaCN)DMSO25>85<15
Sodium Ethoxide (NaOEt)Ethanol25~20~80
Sodium Ethoxide (NaOEt)Ethanol78 (reflux)<5>95
Potassium tert-butoxidetert-Butanol25<5>95

Experimental Protocols

Protocol 1: Synthesis of 3-Azidooctane via S(_N)2 Reaction

This protocol is designed to maximize the yield of the substitution product by using a strong nucleophile (azide) that is a weak base in a polar aprotic solvent at a controlled temperature.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller (or oil bath)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve sodium azide (1.5 equivalents) in anhydrous DMSO.

  • With vigorous stirring, add this compound (1.0 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to 50-60°C and maintain this temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically within 24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing an equal volume of water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-azidooctane.

  • The crude product can be purified further by vacuum distillation or column chromatography.

Visualizations

SN2_vs_E2_Pathway sub This compound reagents Reaction Conditions sub->reagents sn2_path SN2 Pathway reagents->sn2_path Favorable Conditions e2_path E2 Pathway reagents->e2_path Favorable Conditions sn2_prod Substitution Product (e.g., 3-Azidooctane) sn2_path->sn2_prod e2_prod Elimination Products (Octene Isomers) e2_path->e2_prod cond_sn2 Strong, non-bulky nucleophile (e.g., N3-, CN-) Polar aprotic solvent (DMSO) Low Temperature cond_sn2->sn2_path cond_e2 Strong, bulky base (e.g., t-BuOK) High Temperature cond_e2->e2_path

Caption: Factors influencing the competition between S(_N)2 and E2 pathways for this compound.

Experimental_Workflow start Dissolve NaN3 in DMSO add_sub Add this compound start->add_sub react Heat and Stir (50-60°C) add_sub->react monitor Monitor by TLC/GC react->monitor workup Aqueous Workup and Extraction monitor->workup purify Dry and Evaporate Solvent workup->purify product Crude 3-Azidooctane purify->product

Caption: General experimental workflow for the S(_N)2 synthesis of 3-azidooctane.

References

Technical Support Center: Bromination of 3-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-bromooctane from 3-octanol.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of 3-octanol, offering potential causes and solutions to improve reaction yield and product purity.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of this compound Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present, consider extending the reflux time or slightly increasing the reaction temperature.
Inefficient generation of HBr in situ when using the NaBr/H₂SO₄ method.Ensure thorough mixing of sodium bromide and sulfuric acid before or during the addition of 3-octanol. The concentration of sulfuric acid is crucial; use concentrated H₂SO₄.
Degradation of the brominating agent (e.g., PBr₃) due to moisture.Use freshly opened or distilled phosphorus tribromide. Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Loss of product during workup.Be cautious during aqueous washes, as emulsions can form. Using a brine wash can help break up emulsions. Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an organic solvent.
Presence of Multiple Products in GC-MS or NMR Carbocation Rearrangement: Formation of a secondary carbocation at C3 can rearrange to a more stable secondary carbocation at C2 or C4 via a hydride shift, leading to the formation of 2-bromooctane and 4-bromooctane isomers.[1][2]Employ reaction conditions that favor an Sₙ2 mechanism, which avoids carbocation intermediates. Using PBr₃ or the Appel reaction (PPh₃/CBr₄) typically proceeds via an Sₙ2 pathway and minimizes rearrangements.[3][4] If using HBr/H₂SO₄, using a lower reaction temperature may slightly favor the Sₙ2 pathway.
Elimination Reaction: The acidic and heated conditions can lead to the dehydration of 3-octanol to form a mixture of octenes (primarily oct-2-ene and oct-3-ene).Maintain careful temperature control and avoid excessive heating. Using a less acidic brominating agent like PBr₃ can reduce the extent of elimination side reactions.
Ether Formation: Intermolecular dehydration of 3-octanol can form di-sec-octyl ether, especially under strongly acidic conditions.[5]Avoid excessively high concentrations of sulfuric acid. The formation of ether byproducts is a known side reaction in the acid-catalyzed dehydration of secondary alcohols.[5] Washing the crude product with cold, concentrated sulfuric acid can help to remove the ether byproduct.[4]
Darkening of the Reaction Mixture Oxidation of bromide ions to bromine (Br₂) by concentrated sulfuric acid, which can lead to unwanted side reactions.Add the concentrated sulfuric acid slowly and with cooling to control the initial exothermic reaction. Using a less oxidizing acid, such as phosphoric acid, in place of sulfuric acid can mitigate this issue.
Difficulty in Product Purification Co-distillation of isomeric bromooctanes or unreacted 3-octanol.The boiling points of 2-, 3-, and 4-bromooctane are very similar, making separation by simple distillation difficult. Fractional distillation with a column that has a high number of theoretical plates may be necessary. Alternatively, column chromatography on silica gel can be used to separate the isomers.
Presence of di-sec-octyl ether.As mentioned, a wash with cold, concentrated sulfuric acid can remove the ether. The ether is more soluble in the strong acid than the alkyl bromide.

Frequently Asked Questions (FAQs)

Q1: Which is the best method for brominating 3-octanol to maximize the yield of this compound?

There are several effective methods, each with its own advantages and disadvantages.

  • HBr (generated in situ from NaBr and H₂SO₄): This is a common and cost-effective method. However, it proceeds through an Sₙ1 mechanism, which can lead to carbocation rearrangements and the formation of isomeric byproducts (2-bromooctane and 4-bromooctane), thus reducing the yield of the desired product.[1][2]

  • Phosphorus Tribromide (PBr₃): This reagent typically reacts with secondary alcohols via an Sₙ2 mechanism, which minimizes the risk of carbocation rearrangements.[4][6] This often leads to a higher yield of the desired this compound. However, PBr₃ is sensitive to moisture and can be more expensive.

  • Appel Reaction (PPh₃/CBr₄): This method also proceeds via an Sₙ2 mechanism under mild and neutral conditions, making it suitable for sensitive substrates.[7] The yields are often high, but the reaction generates triphenylphosphine oxide as a byproduct, which must be separated from the product.

For maximizing the yield of this compound specifically, methods that favor an Sₙ2 pathway, such as using PBr₃ or the Appel reaction , are generally recommended to avoid isomeric impurities.

Q2: How can I tell if carbocation rearrangement has occurred?

The most effective way to identify isomeric products is through analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the different bromooctane isomers, and the mass spectrum of each isomer will show a characteristic isotopic pattern for bromine (M and M+2 peaks of roughly equal intensity).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can distinguish between the different isomers. The chemical shifts of the protons and carbons attached to and adjacent to the bromine atom will be different for this compound, 2-bromooctane, and 4-bromooctane.

Q3: What are the expected boiling points for the product and potential byproducts?

While the exact boiling points can vary with pressure, the following are approximate values at atmospheric pressure:

CompoundBoiling Point (°C)
3-Octanol~175
This compound~190-193
2-Bromooctane~190-192
4-Bromooctane~191-193
Di-sec-octyl etherHigher than bromooctanes

The close boiling points of the bromooctane isomers make purification by distillation challenging.

Q4: What is the purpose of washing the crude product with sodium bicarbonate solution during the workup?

The sodium bicarbonate wash is performed to neutralize any remaining acidic components from the reaction mixture, such as residual sulfuric acid or hydrobromic acid. This is a crucial step before distillation to prevent acid-catalyzed decomposition of the product at high temperatures.

Q5: Are there any safety precautions I should be aware of?

Yes, several safety precautions are essential:

  • Corrosive Reagents: Concentrated sulfuric acid, hydrobromic acid, and phosphorus tribromide are all highly corrosive. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: The addition of concentrated sulfuric acid to the reaction mixture can be highly exothermic. It is important to add it slowly and with cooling (e.g., in an ice bath) to control the temperature.

  • Toxicity: Brominated organic compounds should be handled with care as they can be toxic. Avoid inhalation and skin contact.

Data Presentation

The following table summarizes typical reaction conditions for the bromination of secondary alcohols, which can be used as a starting point for optimizing the bromination of 3-octanol.

Parameter Method 1: NaBr / H₂SO₄ Method 2: PBr₃ Method 3: Appel Reaction
Substrate Secondary Alcohol (e.g., 2-pentanol)Secondary AlcoholSecondary Alcohol
Brominating Agent NaBrPBr₃CBr₄ / PPh₃
Acid/Catalyst H₂SO₄--
Solvent Water/H₂SO₄Dichloromethane or neatDichloromethane or Acetonitrile
Temperature Reflux0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 25 - 45 minutes1 - 3 hours1 - 2 hours
Typical Yield ~50-70% (often a mixture of isomers)Generally > 70%Generally > 80%
Mechanism Primarily Sₙ1Sₙ2Sₙ2

Experimental Protocols

Method 1: Bromination using Sodium Bromide and Sulfuric Acid (Adapted for 3-Octanol)

This protocol is adapted from a procedure for the bromination of 2-pentanol and is expected to produce a mixture of bromooctane isomers.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-octanol (1 equivalent), sodium bromide (1.5 equivalents), and water.

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approximately 1.8 equivalents) with continuous stirring.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 30-45 minutes.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer (top layer) should be separated.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Decant the dried liquid and purify by fractional distillation, collecting the fraction boiling around 190-195 °C.

Method 2: Bromination using Phosphorus Tribromide (PBr₃)

This protocol is a general method for the bromination of secondary alcohols that minimizes rearrangement.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (N₂ or Ar), place 3-octanol (1 equivalent) in a suitable anhydrous solvent like diethyl ether or dichloromethane.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus tribromide (approximately 0.4 equivalents) dropwise from the addition funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Slowly pour the reaction mixture over ice. Transfer to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer with cold water, followed by saturated sodium bicarbonate solution, and then brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting crude this compound by vacuum distillation.

Visualizations

Bromination_Troubleshooting_Workflow start Start: Bromination of 3-Octanol check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction? (Check TLC/GC) check_yield->incomplete_reaction Yes rearrangement Isomer Formation? (Check GC-MS/NMR) check_purity->rearrangement Yes end_good High Yield & Purity check_purity->end_good No workup_loss Product Loss during Workup? incomplete_reaction->workup_loss No increase_time_temp Increase Reaction Time / Temperature incomplete_reaction->increase_time_temp Yes optimize_workup Optimize Workup (e.g., Brine Wash) workup_loss->optimize_workup Yes end_bad Continue Optimization workup_loss->end_bad No side_reactions Other Byproducts? (Ether, Alkene) rearrangement->side_reactions No use_sn2_method Switch to Sₙ2 Method (PBr₃ or Appel Rxn) rearrangement->use_sn2_method Yes control_conditions Control Temperature & Acid Concentration side_reactions->control_conditions Yes side_reactions->end_bad No increase_time_temp->start optimize_workup->start use_sn2_method->start control_conditions->start

Caption: Troubleshooting workflow for the bromination of 3-octanol.

Reaction_Pathways cluster_sn1 Sₙ1 Pathway (e.g., HBr/H₂SO₄) cluster_sn2 Sₙ2 Pathway (e.g., PBr₃) octanol1 3-Octanol protonation1 Protonated Alcohol octanol1->protonation1 + H⁺ carbocation Secondary Carbocation (at C3) protonation1->carbocation - H₂O rearranged_carbocation Rearranged Carbocation (at C2 or C4) carbocation->rearranged_carbocation Hydride Shift product1 This compound carbocation->product1 + Br⁻ product2 2-Bromooctane & 4-Bromooctane rearranged_carbocation->product2 + Br⁻ octanol2 3-Octanol activated_complex [Alcohol-PBr₂ Complex] octanol2->activated_complex + PBr₃ product3 This compound activated_complex->product3 + Br⁻ (Backside Attack)

References

Technical Support Center: Stereoselective Synthesis of 3-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the stereoselective synthesis of 3-bromooctane. The primary focus is on the common synthetic route involving the stereospecific bromination of chiral 3-octanol.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and offers systematic approaches to resolving them.

Q1: My final product, this compound, shows very low enantiomeric excess (ee), even though I started with highly pure chiral 3-octanol. What is the most likely cause?

A low enantiomeric excess (ee) in your product, despite starting with an enantiomerically pure precursor, is most commonly due to racemization during the reaction. For a secondary alcohol like 3-octanol being converted to a secondary alkyl halide, the reaction is susceptible to both S({N})1 and S({N})2 mechanisms.[1]

  • Desired S(_{N})2 Pathway: This single-step mechanism involves the nucleophile (bromide) attacking from the side opposite the leaving group. This results in a predictable inversion of the stereocenter, preserving enantiomeric purity.[1] For example, (R)-3-octanol should yield (S)-3-bromooctane.

  • Competing S(_{N})1 Pathway: This two-step pathway proceeds through a planar carbocation intermediate after the hydroxyl group leaves. The incoming bromide can then attack this flat intermediate from either face, leading to a mixture of both (R) and (S) enantiomers.[1] This racemization is the primary cause of low ee.

A low ee strongly suggests that the S({N})1 pathway is competing with, or even dominating, the desired S({N})2 pathway.

Q2: How can I minimize the competing S(_{N})1 reaction to improve my enantiomeric excess?

Minimizing the S({N})1 pathway involves optimizing your reaction conditions to exclusively favor the S({N})2 mechanism. Key factors include solvent choice, temperature, and leaving group activation.

  • Solvent Choice: This is often the most critical factor. Polar protic solvents (e.g., water, methanol, ethanol) can stabilize the carbocation intermediate of the S({N})1 pathway and solvate the nucleophile, hindering its attack.[1] You should use non-polar or polar aprotic solvents (e.g., diethyl ether, tetrahydrofuran (THF), dichloromethane) to favor the S({N})2 mechanism.

  • Temperature: Keep the reaction temperature as low as possible. S({N})1 reactions typically have a higher activation energy, and lower temperatures will disproportionately slow this pathway compared to the S({N})2 reaction. Running the reaction at 0°C or even lower is recommended.

  • Reagent Choice: Using a reagent like Phosphorus Tribromide (PBr₃) is standard. It activates the hydroxyl group by converting it into an excellent leaving group, which facilitates a clean S(_{N})2 displacement.

Q3: I've optimized my reaction conditions, but the ee is still not what I expected. What else could be wrong?

If reaction conditions are optimized and the ee remains low, you should investigate your analytical methods and starting materials.

  • Validate Your Analytical Method: Before extensive reaction optimization, confirm that your chiral chromatography method (GC or HPLC) can accurately measure the ee.[2]

    • Action: Prepare a true racemic sample of this compound.

    • Test: Analyze the racemic sample.

    • Expected Result: You should observe two well-resolved, baseline-separated peaks with a 50:50 area ratio.[2] If not, your analytical method needs further development before you can trust the ee values from your synthesis.[2]

  • Check Starting Material Purity: Impurities in your starting 3-octanol or reagents can negatively impact the reaction.[2]

    • Catalyst Poisoning: Some impurities can bind to and deactivate reagents.[2]

    • Side Reactions: Impurities may promote non-selective background reactions that produce a racemic version of the product, lowering the overall measured ee.[2]

Part 2: Frequently Asked Questions (FAQs)

Q: What is a standard, reliable protocol for the stereospecific synthesis of (S)-3-bromooctane from (R)-3-octanol? A: A common and effective method is the reaction of the chiral alcohol with phosphorus tribromide (PBr₃) in an aprotic solvent, which proceeds with inversion of stereochemistry.

Q: How is the product typically purified? A: After a standard aqueous workup to quench the reaction and remove inorganic byproducts, the crude this compound can be purified by distillation or flash column chromatography on silica gel using a non-polar eluent like hexanes.[3]

Q: How can I confirm the enantiomeric excess of my final product? A: The enantiomeric excess of the synthesized chiral this compound is typically determined using chiral gas chromatography (GC) with a Flame Ionization Detector (FID) or chiral High-Performance Liquid Chromatography (HPLC).[3]

Q: Can impurities in the PBr₃ affect the reaction? A: Yes. PBr₃ can hydrolyze over time to form HBr. An excess of HBr in the reaction mixture can promote acid-catalyzed rearrangement or elimination side reactions and may also facilitate the S(_{N})1 pathway, leading to racemization. It is advisable to use freshly opened or distilled PBr₃.

Data Presentation: Troubleshooting Outcomes

The following table provides an illustrative summary of expected outcomes when troubleshooting the synthesis of (S)-3-bromooctane from (R)-3-octanol. Note: These values are representative examples to demonstrate chemical principles and not from a specific cited experiment.

EntryStarting MaterialSolventTemperature (°C)Key Variable ChangedExpected Yield (%)Expected ee (%) of (S)-enantiomer
1(R)-3-octanol (>99% ee)Ethanol (Protic)25Sub-optimal Conditions~40-50< 30%
2(R)-3-octanol (>99% ee)Diethyl Ether (Aprotic)25Solvent Change ~60-70~75-85%
3(R)-3-octanol (>99% ee)Diethyl Ether (Aprotic)0Temperature Change ~65-75> 95%
4(R)-3-octanol (90% ee)Diethyl Ether (Aprotic)0Lower Purity SM ~65-75~90%

Experimental Protocols

Key Experiment: Synthesis of (S)-3-bromooctane from (R)-3-octanol

This protocol is adapted from standard procedures for converting secondary alcohols to alkyl bromides.[3]

  • Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add enantiomerically pure (R)-3-octanol (1.0 equivalent) to a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Dissolve the alcohol in anhydrous diethyl ether.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Add phosphorus tribromide (PBr₃, 0.4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5°C. A small amount of anhydrous pyridine (0.1 equivalents) can be added to neutralize the HBr byproduct.

  • Reaction: Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of cold water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with a saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude (S)-3-bromooctane by flash column chromatography on silica gel (using hexane as the eluent) or by vacuum distillation.

Visualizations

Logical Workflow and Pathway Diagrams

G start Low Enantiomeric Excess (ee) Observed in this compound Product q1 Is the Chiral GC/HPLC Analytical Method Validated? start->q1 validate Action: Inject Racemic Standard. Expected: 50:50 Peak Ratio. q1->validate No q2 Is the Starting Material (3-Octanol) Enantiomerically Pure? q1->q2 Yes fix_method Result: Method is Invalid. Troubleshoot analytical conditions (column, temp, mobile phase). validate->fix_method purify_sm Result: SM is impure. Purify starting material or obtain from a reliable source. q2->purify_sm No q3 Are Reaction Conditions Optimal for SN2? q2->q3 Yes optimize Result: Conditions are sub-optimal. Implement changes: 1. Use Aprotic Solvent (Ether, THF) 2. Lower Temperature (0°C) 3. Use Fresh Reagents (PBr3) q3->optimize No success Problem Resolved: High ee Achieved q3->success Yes optimize->success

Caption: Troubleshooting workflow for low enantiomeric excess.

G cluster_sn2 Desired SN2 Pathway (Inversion) cluster_sn1 Competing SN1 Pathway (Racemization) r_alcohol (R)-3-Octanol s_product (S)-3-Bromooctane (High ee) r_alcohol->s_product PBr3, Ether, 0°C (Aprotic/Low Temp) carbocation Planar Carbocation Intermediate racemic_product (R/S)-3-Bromooctane (Low ee) carbocation->racemic_product Br- attack (both faces) r_alcohol2 (R)-3-Octanol r_alcohol2->carbocation H+, Ethanol (Protic/High Temp)

References

Technical Support Center: Reactions Involving 3-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in chemical syntheses utilizing 3-bromooctane. As a secondary alkyl halide, this compound can participate in a variety of reactions, including nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) pathways. The outcome of these reactions is highly dependent on the specific experimental conditions. This guide addresses common issues in a question-and-answer format to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleophilic substitution reaction with this compound is giving a low yield of the desired product and a significant amount of octene isomers. What is causing this?

A1: The formation of octene isomers indicates a competing elimination reaction (likely E2) is occurring alongside your desired S(_N)2 substitution. Because this compound is a secondary halide, it is susceptible to both substitution and elimination pathways. Several factors can favor the undesired elimination reaction.[1]

  • Strong, Sterically Hindered Bases: Using a bulky base (e.g., potassium tert-butoxide) will favor the E2 pathway, as it is too large to efficiently act as a nucleophile for the backside attack required in an S(_N)2 reaction.[2]

  • High Temperatures: Elimination reactions are generally favored at higher temperatures as they have a higher activation energy than substitution reactions.[2]

  • Choice of Base/Nucleophile: Strong bases that are also good nucleophiles (e.g., hydroxides, alkoxides) can lead to a mixture of S(_N)2 and E2 products.[2]

To favor the S(_N)2 pathway, consider using a good nucleophile that is a weak base (e.g., I⁻, Br⁻, N₃⁻, CN⁻) and running the reaction at a lower temperature.[2]

Q2: I am attempting a Williamson ether synthesis with this compound and an alkoxide, but the yield is poor. What are the likely issues?

A2: The Williamson ether synthesis proceeds via an S(_N)2 mechanism. With a secondary alkyl halide like this compound, this reaction is prone to competition from E2 elimination, especially if the alkoxide is sterically hindered or if the reaction is run at a high temperature.[3][4]

  • Alkoxide Choice: Using a bulky alkoxide (e.g., tert-butoxide) will favor elimination.[3] Whenever possible, the synthesis should be planned so that the less sterically hindered partner is the alkyl halide.

  • Reaction Conditions: High temperatures and strongly basic conditions can promote the E2 side reaction, leading to the formation of octenes.[4]

To improve your yield, consider using a less sterically hindered alkoxide if your target molecule allows, and run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: My Grignard reagent formation with this compound is failing to initiate. What are the common causes and solutions?

A3: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. The most common reasons for failure to initiate are the presence of water and an inactive magnesium surface.

  • Presence of Water: Grignard reagents are extremely potent bases and will be quenched by even trace amounts of water. Ensure all glassware is oven-dried, and the solvent (typically diethyl ether or THF) is anhydrous.[5]

  • Inactive Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from starting.

Solutions for Initiation:

  • Crushing the Magnesium: Gently crush a few pieces of magnesium in the reaction flask (under an inert atmosphere) to expose a fresh surface.

  • Chemical Activation: Add a small crystal of iodine. The iodine will react with the magnesium surface, cleaning it and helping to initiate the reaction.

  • Mechanical Activation: Use a stir bar to grind the magnesium turnings against the bottom of the flask.

Q4: My reaction is proceeding very slowly. How can I determine whether an S(_N)1 or S(_N)2 pathway is dominant and how can I speed it up?

A4: For a secondary alkyl halide like this compound, the reaction can proceed via either S(_N)1 or S(_N)2 mechanisms, depending on the conditions.[6][7]

  • S(_N)2 reactions are favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). The rate of an S(_N)2 reaction is dependent on the concentration of both the this compound and the nucleophile.[1][6][8]

  • S(_N)1 reactions are favored by weak nucleophiles (which are often the solvent) and polar protic solvents (e.g., water, ethanol). The rate-determining step is the formation of a secondary carbocation, and the reaction rate is primarily dependent on the concentration of this compound.[1][6]

To accelerate your reaction, you can:

  • For S(_N)2: Increase the concentration of your nucleophile, or switch to a more polar aprotic solvent.

  • For S(_N)1: Switch to a more polar protic solvent to better stabilize the carbocation intermediate.

Data Presentation

Table 1: Influence of Nucleophile/Base on Reaction Pathway with this compound

Reagent TypeExample(s)Primary PathwayNotes
Good Nucleophile / Weak BaseI⁻, Br⁻, N₃⁻, CN⁻, RS⁻S(_N)2 (Major)Highly effective for substitution on secondary alkyl halides.
Strong Base / Strong NucleophileHO⁻, CH₃O⁻, C₂H₅O⁻S(_N)2 (Major), E2 (Minor)A mixture of products is likely, with the proportion of elimination increasing with temperature.[2]
Strong / Bulky BasePotassium tert-butoxide (t-BuO⁻), LDAE2 (Major)Steric hindrance prevents nucleophilic attack, making elimination the dominant pathway.[2]
Weak Nucleophile / Weak BaseH₂O, ROHS(_N)1, E1 (Minor)Reaction is likely to be slow and will proceed through a carbocation intermediate.

Experimental Protocols

Protocol 1: General Procedure for S(_N)2 Reaction with Sodium Iodide

This protocol describes a typical Finkelstein reaction, substituting the bromine with iodine.

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

  • Addition of Substrate: Add this compound (1 equivalent) to the flask.

  • Reaction: Heat the mixture to a gentle reflux (acetone bp ≈ 56°C) with efficient stirring. The formation of a white precipitate (sodium bromide) indicates the reaction is proceeding.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the sodium bromide precipitate and wash the solid with a small amount of acetone.

  • Isolation: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator. The remaining crude product can then be purified by distillation or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield in This compound Reaction check_side_product Identify Side Products (e.g., via GC-MS, NMR) start->check_side_product is_octene Major side product is octene? check_side_product->is_octene elimination_issue Competitive Elimination Reaction (E2) is Likely is_octene->elimination_issue Yes other_issue Other Issues: - Incomplete Reaction - Degradation of Starting Material - Issues with Workup/Purification is_octene->other_issue No troubleshoot_elimination Troubleshoot Elimination: - Lower Reaction Temperature - Use a less bulky base - Use a less basic nucleophile elimination_issue->troubleshoot_elimination troubleshoot_other Troubleshoot Other Issues: - Increase reaction time - Check stability of reagents - Optimize purification protocol other_issue->troubleshoot_other

Caption: A flowchart for diagnosing the cause of low product yield.

Reaction Pathway Decision Diagram

Reaction_Pathway start This compound nucleophile Nucleophile/Base start->nucleophile sn2 SN2 Pathway nucleophile->sn2 Strong, non-bulky nucleophile sn1 SN1 Pathway nucleophile->sn1 Weak nucleophile e2 E2 Pathway nucleophile->e2 Strong, bulky base solvent Solvent solvent->sn2 Polar Aprotic solvent->sn1 Polar Protic sn2->solvent sn1->solvent

Caption: Factors influencing the reaction pathway of this compound.

References

Stability and storage conditions for 3-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 3-Bromooctane, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.

Stability and Storage Conditions

Proper handling and storage are crucial for maintaining the integrity of this compound. Alkyl halides, including this compound, are susceptible to degradation over time, primarily through elimination and substitution reactions. Exposure to elevated temperatures, light, and moisture can accelerate these degradation processes.

Recommended Storage Conditions:

To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical degradation pathways.[1]
Light Store in an amber or opaque container in the darkPrevents light-induced (photolytic) degradation.[1]
Moisture Tightly sealed container in a dry environmentMinimizes hydrolysis to 3-octanol.[1]
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation and degradation facilitated by oxygen.[1]

Incompatible Materials:

To prevent hazardous reactions and degradation of the product, avoid storing this compound with the following materials:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

  • Strong Bases: Promotes elimination reactions, leading to the formation of octene isomers.[1]

  • Reactive Metals: May lead to the formation of organometallic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of this compound?

A1: The shelf life of this compound is highly dependent on the storage conditions. When stored as recommended (refrigerated, in the dark, under an inert atmosphere), it should remain stable for an extended period. However, for critical applications, it is advisable to re-analyze the purity of the compound after prolonged storage.

Q2: I noticed the this compound has developed a yellowish tint. Is it still usable?

A2: A change in color, such as the development of a yellowish tint, can be an indicator of degradation. This may be due to the formation of impurities. While a slight color change might not significantly affect some applications, it is crucial for sensitive experiments to verify the purity of the material using analytical methods like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use.

Q3: What are the primary degradation products of this compound?

A3: The two main degradation pathways for this compound are:

  • Elimination: This reaction, often promoted by bases, results in the formation of octene isomers (e.g., 2-octene and 3-octene).

  • Substitution (Hydrolysis): In the presence of water, this compound can slowly hydrolyze to form 3-octanol.

Q4: How can I check the purity of my this compound sample?

A4: The most common and effective methods for determining the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can quantify the main component and identify potential impurities.

Troubleshooting Guide

This guide addresses common issues that may arise during the use and storage of this compound.

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in GC analysis Degradation of this compound. Peaks eluting earlier than the main compound could be octene isomers. A later eluting peak might correspond to 3-octanol.Confirm the identity of the new peaks using GC-MS. If significant degradation has occurred, consider purifying the this compound by distillation or obtaining a new batch. Review storage conditions to prevent further degradation.
Inconsistent reaction yields or unexpected byproducts The presence of impurities in the this compound, such as octenes or 3-octanol, can interfere with the desired reaction.Verify the purity of the this compound before use. If impurities are detected, purification is recommended. Ensure all reaction glassware is dry and the reaction is performed under an inert atmosphere if sensitive to moisture.
Precipitate formation upon storage This is uncommon but could indicate contamination or a reaction with the storage container.Do not use the material. Contact the supplier for further investigation.

Experimental Protocols

Protocol for Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as hexane or dichloromethane (e.g., 1 µL in 1 mL).

  • Instrumentation:

    • GC System: A standard gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, or equivalent).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • GC Conditions (Example):

    • Inlet Temperature: 250°C

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Detector Temperature: 280°C (FID) or as per MS requirements.

  • Data Analysis:

    • Calculate the purity of this compound based on the peak area percentage in the resulting chromatogram.

    • Analyze any additional peaks to identify potential impurities by comparing their retention times to known standards or by using a mass spectrometer for identification.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues Start Experiment Issue Encountered (e.g., low yield, unexpected byproduct) CheckPurity Check Purity of this compound (GC-MS or NMR) Start->CheckPurity IsPure Is Purity >98%? CheckPurity->IsPure TroubleshootReaction Troubleshoot Other Reaction Parameters (e.g., solvent, temperature, other reagents) IsPure->TroubleshootReaction Yes ImpuritiesDetected Impurities Detected IsPure->ImpuritiesDetected No End Proceed with Experiment TroubleshootReaction->End IdentifyImpurities Identify Impurities (e.g., octenes, 3-octanol) ImpuritiesDetected->IdentifyImpurities ReviewStorage Review and Correct Storage Conditions ImpuritiesDetected->ReviewStorage Purify Purify this compound (e.g., distillation) IdentifyImpurities->Purify NewBatch Obtain New Batch IdentifyImpurities->NewBatch Purify->CheckPurity NewBatch->CheckPurity ReviewStorage->NewBatch

Caption: Troubleshooting workflow for stability issues.

DegradationPathways Primary Degradation Pathways of this compound cluster_elimination Elimination cluster_substitution Substitution (Hydrolysis) Bromooctane This compound Base Base (e.g., OH-) Heat Bromooctane->Base Water Water (H2O) Bromooctane->Water Octenes Octene Isomers (2-octene, 3-octene) Base->Octenes Octanol 3-Octanol Water->Octanol

Caption: Degradation pathways of this compound.

References

Technical Support Center: Work-up Procedures for 3-Bromooctane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the work-up of reactions involving 3-bromooctane.

Frequently Asked Questions (FAQs)

Q1: What is a reaction "work-up" and what are its typical stages? A work-up refers to the series of steps performed after a chemical reaction is complete to isolate and purify the desired product.[1][2] The typical stages for a this compound reaction include:

  • Quenching: Neutralizing any remaining reactive reagents.

  • Extraction/Washing: Separating the product from the reaction mixture by partitioning it between two immiscible liquid phases (typically an organic solvent and an aqueous solution).[2][3][4] This step removes water-soluble impurities.

  • Drying: Removing residual water from the isolated organic layer using an anhydrous drying agent.[1][5]

  • Solvent Removal: Evaporating the organic solvent, often using a rotary evaporator, to yield the crude product.[3]

  • Purification: Further purifying the crude product using techniques like column chromatography or distillation.[6]

Q2: How do I select an appropriate organic solvent for extraction? The ideal extraction solvent should readily dissolve your product but be immiscible with the aqueous phase. Diethyl ether and ethyl acetate are common choices because they are effective and can be easily removed later.[3] Dichloromethane is often avoided as it can form problematic emulsions and is denser than water, which can complicate layer separation.[3]

Q3: What is the purpose of a brine wash? A wash with a saturated aqueous solution of sodium chloride (brine) is typically the final washing step. Its primary purpose is to remove the majority of dissolved water from the organic layer before the final drying step with an anhydrous salt.[1][4][5] This "salting out" effect reduces the solubility of organic compounds in the aqueous layer, which can also help break emulsions.

Q4: My product appears to have low yield after work-up. What are the common causes? Several factors could lead to low product recovery:

  • Product solubility in the aqueous layer: If your product has polar functional groups, it may have partial solubility in the aqueous washes. It is good practice to save all aqueous layers until you have confirmed your final product yield.[7]

  • Product volatility: Low molecular weight products can be lost during solvent removal on a rotary evaporator. Check the solvent collected in the rotovap's cold trap for your product.[7]

  • Product instability: The product may be sensitive to the pH changes during acidic or basic washes, causing it to decompose.[7]

  • Incomplete reaction: Before beginning the work-up, it is crucial to confirm the reaction has gone to completion using an analytical technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[6]

Q5: How can I remove unreacted this compound from my final product? If this compound remains after the initial work-up, purification is necessary. Since this compound is non-polar, column chromatography is often effective. A less polar eluent can be used to separate it from a more polar product.[6] If the product has a significantly different boiling point from this compound (b.p. ~198-201 °C), fractional distillation under reduced pressure can also be an effective purification method.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the work-up of common reactions involving this compound.

General Work-up Issues

Issue: A persistent emulsion has formed during liquid-liquid extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel creates fine droplets that are slow to separate. The presence of impurities or byproducts acting as surfactants can also stabilize emulsions.[8]

  • Troubleshooting Steps:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 15-30 minutes, as some emulsions will break over time.

    • "Salting Out": Add a saturated solution of NaCl (brine) to the funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[8][9]

    • Gentle Agitation: Gently swirl or rock the funnel instead of shaking vigorously.

    • Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the fine droplets.[8]

Issue: The TLC of my product changed after the work-up.

  • Possible Cause: The product may be unstable to the acidic or basic conditions used during the washing steps.[7]

  • Troubleshooting Steps:

    • Test Stability: Before performing the work-up, take a small aliquot of the reaction mixture and expose it to the planned acidic or basic wash. Run a TLC to see if a new spot appears or the product spot disappears.[7]

    • Use Milder Reagents: If instability is confirmed, use milder washing agents (e.g., saturated ammonium chloride instead of dilute HCl, or a phosphate buffer).

    • Minimize Contact Time: Perform the necessary washes quickly and avoid letting the organic layer sit in contact with the acidic or basic aqueous phase for extended periods.

SN2 Reaction (e.g., Williamson Ether Synthesis)

Issue: The final product is contaminated with the starting alcohol (from the alkoxide).

  • Possible Cause: The starting alcohol is carried through the extraction process.

  • Troubleshooting Steps:

    • Basic Wash: Perform a wash with a dilute aqueous solution of a base, such as 5% sodium hydroxide (NaOH).[3] This will deprotonate the acidic alcohol, forming its corresponding salt, which will be extracted into the aqueous layer. This is only suitable if your final product is stable to basic conditions.

Grignard Reaction

Issue: The yield of the Grignard product is very low.

  • Possible Cause: Grignard reagents are extremely sensitive to water and protic solvents. Any moisture in the glassware or solvents will quench the reagent before it can react with the electrophile.[10][11]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents, typically dispensed from a solvent purification system or a freshly opened bottle.

    • Acidic Work-up: The final step of a Grignard reaction is the acidic work-up to protonate the alkoxide intermediate.[10] This must only be done after the Grignard reagent has fully reacted with the electrophile. Premature addition of the acid will destroy the Grignard reagent.[10]

Data Presentation

Table 1: Common Aqueous Washing Solutions

Washing Solution Purpose
Water (H₂O) To remove water-soluble impurities and reagents.[1]
Dilute HCl (e.g., 1 M) To neutralize and remove unreacted basic compounds, such as amines.[3]
Sat. Sodium Bicarbonate (NaHCO₃) To neutralize and remove unreacted acidic compounds.[1][3] Vent separatory funnel frequently as CO₂ gas is produced.

| Brine (Sat. NaCl) | To remove dissolved water from the organic layer and help break emulsions.[1][4][5] |

Table 2: Physical Properties of this compound

Property Value
Molecular Formula C₈H₁₇Br[12]
Molecular Weight 193.12 g/mol [12]
Boiling Point ~198-201 °C (at atmospheric pressure)[6]

| IUPAC Name | this compound[12] |

Experimental Protocols

Protocol 1: Standard Aqueous Work-up for a Neutral Product

This protocol is suitable for isolating a neutral organic product from a reaction mixture.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a quenching agent (e.g., deionized water or a saturated aqueous solution of ammonium chloride) to neutralize any reactive species.

  • Dilution: Add an appropriate organic extraction solvent (e.g., diethyl ether or ethyl acetate) to the mixture.[3]

  • Extraction: Transfer the entire mixture to a separatory funnel. Gently invert the funnel several times, venting frequently to release any pressure.[3]

  • Layer Separation: Allow the layers to fully separate. Drain the lower (typically aqueous) layer. If you are unsure which layer is which, add a few drops of water and observe where they go.

  • Washing:

    • Add deionized water to the organic layer in the separatory funnel, shake gently, and drain the aqueous layer.[3]

    • (Optional) Perform an acidic or basic wash if necessary to remove specific impurities.

    • Perform a final wash with brine.[5]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask. The solution is dry when the drying agent no longer clumps together.

  • Concentration: Filter or decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to obtain the crude product.[3]

Protocol 2: Grignard Reaction Work-up

This protocol is for quenching a Grignard reaction and isolating the alcohol product.

  • Cooling: Once the reaction is complete, cool the reaction flask in a large ice-water bath.

  • Quenching: Very slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl) dropwise with vigorous stirring.[5] This process is often exothermic.

  • Dissolution: Continue adding the acidic solution until all of the magnesium salts have dissolved and the aqueous layer is clear.[5]

  • Extraction: Transfer the mixture to a separatory funnel. If necessary, add more organic solvent (e.g., diethyl ether) to ensure efficient extraction.

  • Washing & Drying: Proceed with the washing, drying, and concentration steps as described in Protocol 1 .

Mandatory Visualizations

G Diagram 1: General Aqueous Work-up Workflow Reaction Reaction Mixture Quench 1. Quench Reaction (e.g., add H₂O or sat. NH₄Cl) Reaction->Quench Dilute 2. Dilute with Organic Solvent (e.g., Diethyl Ether) Quench->Dilute Extract 3. Transfer to Separatory Funnel Dilute->Extract Wash_H2O 4. Wash with H₂O Extract->Wash_H2O Wash_AcidBase 5. Optional Acid/Base Wash (e.g., NaHCO₃ or HCl) Wash_H2O->Wash_AcidBase Wash_Brine 6. Wash with Brine Wash_AcidBase->Wash_Brine Separate 7. Collect Organic Layer Wash_Brine->Separate Dry 8. Dry with Anhydrous Salt (e.g., Na₂SO₄) Separate->Dry Filter 9. Filter or Decant Dry->Filter Concentrate 10. Concentrate (Rotary Evaporator) Filter->Concentrate Crude_Product Crude Product Concentrate->Crude_Product

Caption: Workflow for a standard aqueous work-up procedure.

G Diagram 2: Troubleshooting Emulsion Formation Start Emulsion Forms During Extraction Wait Let stand for 15-30 min Start->Wait Check1 Does it separate? Wait->Check1 AddBrine Add Saturated NaCl (Brine) & swirl gently Check1->AddBrine No Success Separate Layers Check1->Success Yes Check2 Does it separate? AddBrine->Check2 Filter Filter through Celite® pad Check2->Filter No Check2->Success Yes Filter->Success G Diagram 3: Troubleshooting Low Product Yield Start Low or No Product Yield After Work-up Question1 Was reaction completion confirmed before work-up? Start->Question1 Incomplete Reaction was incomplete. Optimize reaction conditions. Question1->Incomplete No Question2 Is the product water-soluble? Question1->Question2 Yes BackExtract Back-extract aqueous layers with organic solvent. Question2->BackExtract Yes Question3 Is the product volatile? Question2->Question3 No BackExtract->Question3 CheckTrap Check solvent in rotovap trap. Use less vacuum/heat. Question3->CheckTrap Yes Question4 Is the product unstable to acid/base? Question3->Question4 No CheckTrap->Question4 ModifyWash Product degraded. Use neutral washes. Question4->ModifyWash Yes Other Other issues. Consult literature. Question4->Other No

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of 3-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective separation of chiral molecules is a cornerstone of modern pharmaceutical development, chemical synthesis, and quality control. 3-Bromooctane, a chiral halogenated alkane, presents a notable challenge for separation via High-Performance Liquid Chromatography (HPLC) due to its lack of strong chromophores, making UV detection less sensitive, and the absence of polar functional groups for strong interactions with chiral stationary phases (CSPs).

Data Presentation: Comparison of Potential Chiral HPLC Methods

The selection of the chiral stationary phase is the most critical parameter in developing a successful enantioselective separation. For a non-polar compound like this compound, polysaccharide-based and cyclodextrin-based CSPs are strong candidates. The following table outlines potential starting methods based on successful separations of similar aliphatic and halogenated compounds.[1]

ParameterMethod A: Polysaccharide-Based CSP (Normal Phase)Method B: Polysaccharide-Based CSP (Normal Phase)Method C: Cyclodextrin-Based CSP (Reversed-Phase)
Chiral Stationary Phase (CSP) Cellulose tris(3,5-dimethylphenylcarbamate) - e.g., Chiralcel® OD-HAmylose tris(3,5-dimethylphenylcarbamate) - e.g., Chiralpak® AD-HBeta-cyclodextrin bonded to silica - e.g., CYCLOBOND™ I 2000
Mobile Phase n-Hexane / Isopropanol (99:1, v/v)n-Hexane / Isopropanol (98:2, v/v)Methanol / Water (80:20, v/v)
Flow Rate (mL/min) 0.5 - 1.00.5 - 1.00.8 - 1.2
Temperature (°C) 252530
Detection Refractive Index (RI) or UV (at low wavelength, e.g., 210 nm)Refractive Index (RI) or UV (at low wavelength, e.g., 210 nm)Refractive Index (RI) or UV (at low wavelength, e.g., 210 nm)
Anticipated Performance Good selectivity for non-polar compounds. The low polarity of the mobile phase enhances chiral recognition.Often provides complementary selectivity to cellulose-based phases. The slightly higher isopropanol content may be needed to elute the compound.Inclusion complexation is the primary mechanism for chiral recognition.[1] Suitable for moderately polar compounds but can also be effective for non-polar compounds.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. The following are suggested starting protocols for the methods described above.

Method A: Polysaccharide-Based CSP (Normal Phase - Chiralcel® OD-H)

  • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol in a 99:1 volume-to-volume ratio. Filter and degas the mobile phase before use.[1]

  • Flow Rate: Set the flow rate to 0.7 mL/min.[1]

  • Column Temperature: Maintain the column temperature at 25 °C.[1]

  • Injection Volume: Inject 10 µL of a 1 mg/mL solution of racemic this compound dissolved in the mobile phase.

  • Detection: Use a Refractive Index (RI) detector or a UV detector at 210 nm.[1]

  • Run Time: Approximately 30 minutes, or until both enantiomers have eluted.

  • Optimization: If separation is not achieved, systematically vary the percentage of Isopropanol (e.g., from 0.5% to 5%) and the flow rate.[1]

Method B: Polysaccharide-Based CSP (Normal Phase - Chiralpak® AD-H)

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol in a 98:2 volume-to-volume ratio. Filter and degas the mobile phase.

  • Flow Rate: Set the flow rate to 0.7 mL/min.

  • Column Temperature: Maintain the column temperature at 25 °C.

  • Injection Volume: Inject 10 µL of a 1 mg/mL solution of racemic this compound dissolved in the mobile phase.

  • Detection: Use a Refractive Index (RI) detector or a UV detector at 210 nm.

  • Run Time: Approximately 30 minutes, or until both enantiomers have eluted.

  • Optimization: Adjust the n-Hexane/Isopropanol ratio to optimize retention and resolution. Small amounts of other polar modifiers like ethanol could also be explored.

Method C: Cyclodextrin-Based CSP (Reversed-Phase)

  • Column: CYCLOBOND™ I 2000 (β-Cyclodextrin), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Prepare a mixture of Methanol and Water in an 80:20 volume-to-volume ratio. Filter and degas the mobile phase before use.[1]

  • Flow Rate: Set the flow rate to 1.0 mL/min.[1]

  • Column Temperature: Maintain the column temperature at 30 °C.[1]

  • Injection Volume: Inject 10 µL of a 1 mg/mL solution of racemic this compound dissolved in Methanol.

  • Detection: Use a Refractive Index (RI) detector or a UV detector at 210 nm.[1]

  • Run Time: Approximately 45 minutes, or until both enantiomers have eluted.

  • Optimization: Adjust the Methanol/Water ratio to optimize retention and resolution. The addition of a small amount of acetonitrile may also be explored.[1]

Logical Workflow for Chiral Method Development

The process of developing a chiral separation method follows a logical progression from initial screening to final optimization. The following diagram illustrates a typical workflow for the chiral HPLC separation of this compound enantiomers.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Racemic this compound Sample B Select CSPs (e.g., Polysaccharide, Cyclodextrin) A->B C Screen with Generic Mobile Phases (Normal & Reversed-Phase) B->C D Partial Separation Achieved? C->D E Optimize Mobile Phase Composition (e.g., modifier percentage) D->E Yes G No Separation D->G No F Optimize Flow Rate & Temperature E->F H Baseline Resolution Achieved F->H G->B Select Different CSP I Method Validation (Robustness, Reproducibility, etc.) H->I

Caption: Workflow for Chiral HPLC Method Development.

References

A Comparative Analysis of the Reactivity of 2-Bromooctane and 3-Bromooctane in Nucleophilic Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2-bromooctane and 3-bromooctane, two isomeric secondary alkyl halides. Understanding the nuanced differences in their reaction kinetics and product distributions under various conditions is crucial for designing efficient synthetic routes and predicting potential metabolic pathways in drug development. This analysis is grounded in fundamental principles of organic chemistry and is supported by established experimental methodologies.

Executive Summary

Both 2-bromooctane and this compound are secondary alkyl bromides and thus can undergo both nucleophilic substitution (S(_N)2 and S(_N)1) and elimination (E2 and E1) reactions. The primary determinant of their relative reactivity in bimolecular reactions (S(_N)2 and E2) is steric hindrance and the stability of the potential products.

  • In S(N)2 reactions , 2-bromooctane is expected to be more reactive than this compound. This is attributed to the lower steric hindrance around the electrophilic carbon in 2-bromooctane, allowing for easier backside attack by a nucleophile.[1][2][3][4][5][6]

  • In E2 reactions , the reactivity is more complex and highly dependent on the base used. With a small, strong base, this compound is predicted to react faster, favoring the formation of the more substituted and thermodynamically stable Zaitsev product.[7][8] Conversely, a bulky base may lead to a faster reaction with 2-bromooctane to yield the less hindered Hofmann product.

Data Presentation: A Quantitative Comparison

While specific kinetic data for the reactions of 2-bromooctane and this compound under identical conditions is not extensively available in the public domain, the following table provides a semi-quantitative comparison based on established principles of alkyl halide reactivity. The relative reaction rates are estimated based on the degree of steric hindrance and the expected stability of the products.

Reaction TypeReagentsRelative Rate (2-Bromooctane)Relative Rate (this compound)Predominant Product (2-Bromooctane)Predominant Product (this compound)
S(_N)2 NaI in AcetoneFasterSlower2-Iodooctane3-Iodooctane
E2 NaOEt in EtOHSlowerFasterOct-2-ene (Zaitsev)Oct-3-ene (Zaitsev)
E2 t-BuOK in t-BuOHFasterSlowerOct-1-ene (Hofmann)Oct-2-ene (Hofmann)

Note: "Faster" and "Slower" are relative terms for the comparison between the two isomers under the specified conditions.

Experimental Protocols

The following are detailed methodologies for key comparative experiments to determine the relative reactivity of 2-bromooctane and this compound.

Experiment 1: Comparative S(_N)2 Reactivity using Sodium Iodide in Acetone

Objective: To qualitatively and semi-quantitatively compare the S(_N)2 reaction rates of 2-bromooctane and this compound.

Principle: This experiment is a variation of the Finkelstein reaction. Sodium iodide is soluble in acetone, while the product, sodium bromide, is not.[9] The rate of formation of the NaBr precipitate provides a visual indication of the reaction rate.

Materials:

  • 2-Bromooctane

  • This compound

  • 15% (w/v) solution of Sodium Iodide in Acetone

  • Test tubes

  • Water bath (50°C)

  • Stopwatch

Procedure:

  • Place 2 mL of the 15% sodium iodide in acetone solution into two separate, dry test tubes.

  • To the first test tube, add 5 drops of 2-bromooctane.

  • To the second test tube, add 5 drops of this compound.

  • Stopper both test tubes, shake vigorously to ensure mixing, and start the stopwatch.

  • Observe the test tubes for the formation of a cloudy precipitate (NaBr).

  • Record the time at which the first sign of a precipitate appears for each reaction.

  • If no precipitate forms at room temperature after 10 minutes, place the test tubes in a 50°C water bath and continue to monitor.[9][10]

Expected Observations: A precipitate is expected to form more rapidly in the test tube containing 2-bromooctane due to its lower steric hindrance, indicating a faster S(N)2 reaction rate.[1][2][3][4][5][6]

Experiment 2: Comparative E2 Reactivity and Product Distribution Analysis by Gas Chromatography

Objective: To compare the E2 reaction rates and determine the product distribution for 2-bromooctane and this compound with a strong, non-bulky base.

Principle: The reaction of a secondary alkyl halide with a strong base like sodium ethoxide will lead to a mixture of elimination products. The relative amounts of these products can be quantified using gas chromatography (GC).

Materials:

  • 2-Bromooctane

  • This compound

  • Sodium ethoxide solution in ethanol

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph with a suitable column (e.g., non-polar)

  • Standard samples of oct-1-ene, cis/trans-oct-2-ene, and cis/trans-oct-3-ene

Procedure:

  • Set up two separate round-bottom flasks equipped with reflux condensers.

  • In the first flask, place a solution of 2-bromooctane in ethanol.

  • In the second flask, place a solution of this compound in ethanol.

  • Add an equimolar amount of sodium ethoxide solution to each flask.

  • Heat both reaction mixtures to reflux for a specified period (e.g., 1 hour).

  • After cooling to room temperature, quench the reactions by adding water.

  • Extract the organic products with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Analyze the resulting product mixtures by gas chromatography.

  • Identify the products by comparing their retention times with those of the standard alkene samples.

  • Determine the relative percentages of the different alkene isomers in each reaction mixture from the integrated peak areas in the chromatograms.

Expected Observations: For 2-bromooctane, the major products will be trans-oct-2-ene and cis-oct-2-ene (Zaitsev products), with a smaller amount of oct-1-ene (Hofmann product). For this compound, the major products will be trans-oct-3-ene and cis-oct-3-ene, with a smaller amount of oct-2-ene. The overall rate of disappearance of the starting material can also be monitored over time to compare the relative reaction rates. It is expected that this compound will react faster to form the more stable trisubstituted octene.

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

SN2_Reactivity_Comparison cluster_2_bromooctane 2-Bromooctane cluster_3_bromooctane This compound 2_bromo Electrophilic Carbon (less hindered) Nu_attack_2 Nucleophilic Attack TS_2 Transition State (lower energy) Nu_attack_2->TS_2 Easier backside attack Product_2 2-Iodooctane TS_2->Product_2 Faster Faster Rate 3_bromo Electrophilic Carbon (more hindered) Nu_attack_3 Nucleophilic Attack TS_3 Transition State (higher energy) Nu_attack_3->TS_3 Steric hindrance Product_3 3-Iodooctane TS_3->Product_3 Slower Slower Rate Reactivity Relative SN2 Reactivity E2_Reactivity_Comparison cluster_reactants Reactants cluster_products_2 Products from 2-Bromooctane cluster_products_3 Products from this compound 2_bromo 2-Bromooctane Zaitsev_2 Oct-2-ene (disubstituted, major) 2_bromo->Zaitsev_2 Zaitsev's Rule Hofmann_2 Oct-1-ene (monosubstituted, minor) 2_bromo->Hofmann_2 3_bromo This compound Zaitsev_3 Oct-3-ene (disubstituted, major) 3_bromo->Zaitsev_3 Zaitsev's Rule Hofmann_3 Oct-2-ene (disubstituted, minor) 3_bromo->Hofmann_3 Base Strong, Small Base (e.g., NaOEt) Conclusion This compound is expected to react faster to form the more stable alkene. Experimental_Workflow Start Start: Alkyl Bromide (2- or this compound) Reaction Reaction with Base (e.g., NaOEt in EtOH) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Layer Workup->Drying Analysis GC Analysis Drying->Analysis Data Product Identification & Quantification Analysis->Data Conclusion Determine Relative Reactivity & Product Distribution Data->Conclusion

References

Spectroscopic Analysis for the Definitive Identification of 3-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of halogenated hydrocarbons, definitive structural confirmation is paramount. This guide provides a comprehensive comparison of the spectroscopic data for 3-Bromooctane against its constitutional isomers, 1-Bromooctane and 2-Bromooctane. Through a detailed analysis of Mass Spectrometry (MS), ¹³C Nuclear Magnetic Resonance (NMR), and ¹H NMR data, this document furnishes the necessary benchmarks for the unambiguous identification of this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. The distinct fragmentation patterns in mass spectrometry and the unique chemical shifts and coupling patterns in NMR spectroscopy serve as diagnostic fingerprints for each molecule.

Mass Spectrometry Data

The mass spectra of bromoalkanes are characterized by the presence of two molecular ion peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), a hallmark of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). The primary fragmentation pathways involve the loss of the bromine radical and cleavage of the carbon-carbon bonds adjacent to the C-Br bond.

Fragment (m/z)This compound (Predicted)1-Bromooctane2-BromooctanePutative Fragment Identity
192/194Present (low abundance)Present (low abundance)Present (low abundance)[C₈H₁₇Br]⁺ (Molecular Ion)
113MajorMinorSignificant[C₈H₁₇]⁺ (Loss of Br)
85MinorSignificantMinor[C₆H₁₃]⁺
71SignificantSignificantSignificant[C₅H₁₁]⁺
57Base PeakBase PeakBase Peak[C₄H₉]⁺
43SignificantSignificantSignificant[C₃H₇]⁺
29SignificantSignificantSignificant[C₂H₅]⁺

Data for 1-Bromooctane and 2-Bromooctane is sourced from publicly available spectral databases. Data for this compound is based on established fragmentation patterns for secondary bromoalkanes.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Data

The chemical shift of the carbon atom bonded to the electronegative bromine atom is a key diagnostic feature in the ¹³C NMR spectra. The position of this downfield signal is highly indicative of the bromine's location on the alkyl chain.

Carbon AtomThis compound (Predicted) Chemical Shift (ppm)1-Bromooctane Chemical Shift (ppm)2-Bromooctane Chemical Shift (ppm)
C1~11.2~33.9~27.4
C2~26.8~31.8~55.8
C3~60.1~28.7~39.9
C4~38.9~28.1~26.9
C5~26.5~22.7~31.6
C6~31.7~31.8~22.6
C7~22.6~14.1~14.0
C8~14.0--

Predicted chemical shifts for this compound were generated using online NMR prediction tools.[1][2][3][4][5] Data for 1-Bromooctane and 2-Bromooctane is from experimental spectra.

¹H Nuclear Magnetic Resonance (¹H NMR) Data

The ¹H NMR spectrum provides detailed information about the connectivity of protons in a molecule through chemical shifts, integration, and signal multiplicity. The proton on the carbon bearing the bromine (the α-proton) is the most downfield signal and its multiplicity reveals the number of adjacent protons.

Proton AssignmentThis compound (Predicted)1-Bromooctane2-Bromooctane
Chemical Shift (δ, ppm)
H-3 (CHBr)~4.1 (p)--
H-1 (CH₂Br)-3.41 (t)-
H-2 (CHBr)--~4.1 (sextet)
Other CH₂~1.2-1.9 (m)~1.2-1.9 (m)~1.2-1.9 (m)
CH₃~0.9 (t)~0.9 (t)~0.9 (t), ~1.7 (d)
Integration
CHBr1H-1H
CH₂Br-2H-
CH₂10H12H10H
CH₃6H3H6H
Multiplicity
H-3Pentet--
H-1-Triplet-
H-2--Sextet
Other CH₂MultipletMultipletMultiplet
CH₃TripletTripletTriplet, Doublet

(p = pentet, t = triplet, sextet, m = multiplet, d = doublet) Predicted data for this compound was generated using online NMR prediction tools.[1][2][3][4][5] Data for 1-Bromooctane and 2-Bromooctane is from experimental spectra.

Experimental Protocols

Standardized procedures are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-50 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: The data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-pulse spectrum with a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals and determine the multiplicity of each peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Utilize electron ionization (EI) as the ionization source. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that plots ion abundance versus m/z.

Workflow for Spectroscopic Identification

The logical flow for confirming the identity of a sample as this compound using the spectroscopic techniques discussed is illustrated in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_confirmation Confirmation Unknown_Sample Unknown Sample (Presumed C₈H₁₇Br) MS Mass Spectrometry (MS) Unknown_Sample->MS C13_NMR ¹³C NMR Unknown_Sample->C13_NMR H1_NMR ¹H NMR Unknown_Sample->H1_NMR MS_Data Molecular Ion at m/z 192/194 Fragmentation Pattern MS->MS_Data C13_Data 8 Carbon Signals One Signal at ~60 ppm C13_NMR->C13_Data H1_Data α-Proton Signal (~4.1 ppm) Multiplicity: Pentet H1_NMR->H1_Data Confirmation Identity Confirmed: This compound MS_Data->Confirmation C13_Data->Confirmation H1_Data->Confirmation

Caption: Workflow for the spectroscopic identification of this compound.

References

A Comparative Guide to Gas Chromatography Methods for 3-Bromooctane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis of 3-bromooctane, a chiral alkyl halide, is crucial in various chemical and pharmaceutical applications, from synthetic chemistry to drug development. Gas chromatography (GC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of GC methods for the analysis of this compound, including achiral and chiral separations. Detailed experimental protocols and performance data are presented to aid in method selection and optimization.

Achiral Analysis: Comparison of Stationary Phases

The choice of GC column, specifically the stationary phase, is paramount in achieving optimal separation of this compound from potential impurities or isomers. For achiral analysis, the polarity of the stationary phase plays a key role in retention and selectivity.[1][2] Non-polar columns separate compounds primarily based on their boiling points, while polar columns provide selectivity based on dipole-dipole or hydrogen bonding interactions.[3][4]

Here, we compare the performance of a non-polar and a medium-polarity column for the analysis of this compound.

Table 1: Comparison of GC Columns for Achiral Analysis of this compound

ParameterMethod 1: Non-Polar ColumnMethod 2: Medium-Polarity Column
Column HP-5ms (5% Phenyl Methylpolysiloxane)VF-624ms (6% Cyanopropylphenyl - 94% Dimethylpolysiloxane)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 1.4 µm film thickness
Oven Program 80°C (2 min hold), then 10°C/min to 280°C (5 min hold)40°C (5 min hold), then 10°C/min to 240°C (5 min hold)
Carrier Gas Helium @ 1 mL/minHelium @ 1.2 mL/min
Injector Temp. 250°C250°C
Detector Mass Spectrometer (MS)Mass Spectrometer (MS)
Expected Elution Primarily by boiling pointIncreased retention due to polarity
Performance Good peak shape for non-polar analytesBetter separation of polar impurities

Note: The data in Table 1 is compiled based on established methods for similar halogenated alkanes and general column selection principles.[5][6][7]

Chiral Analysis: Enantioselective Separation

As this compound possesses a chiral center, the separation of its enantiomers is often necessary, particularly in pharmaceutical and biological studies. This is achieved using a chiral stationary phase (CSP), most commonly based on derivatized cyclodextrins.[8][9][10] These CSPs form transient diastereomeric complexes with the enantiomers, leading to different retention times.[11]

For the chiral separation of this compound, a column with a β-cyclodextrin-based stationary phase is recommended, drawing parallels from the successful separation of structurally similar chiral compounds like 3-octanol.

Table 2: Recommended GC Method for Chiral Analysis of this compound

ParameterMethod 3: Chiral Column
Column Rt-βDEXsa (Derivatized β-Cyclodextrin)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program 50°C (1 min hold), then 2°C/min to 180°C (10 min hold)
Carrier Gas Hydrogen or Helium (optimize for best resolution)
Injector Temp. 220°C
Detector Flame Ionization Detector (FID) or MS
Expected Result Baseline separation of the (R)- and (S)-enantiomers
Performance High resolution for enantiomers

Note: The parameters in Table 2 are a starting point for method development, based on successful chiral separations of similar analytes.[11] Optimization of the temperature program and carrier gas flow rate may be required to achieve baseline resolution.

Experimental Protocols

Method 1 & 2: Achiral Analysis (General Protocol)

1. Sample Preparation:

  • Prepare a 100-1000 ppm solution of the this compound sample in a volatile solvent such as dichloromethane or hexane.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Injector: Split/splitless inlet in split mode (e.g., 50:1 split ratio) to avoid peak broadening.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: As specified in Table 1.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should exhibit a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks).

Method 3: Chiral Analysis

1. Sample Preparation:

  • Prepare a 100-1000 ppm solution of the racemic this compound sample in a suitable solvent (e.g., hexane).

2. GC-FID/MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Injector: Split/splitless inlet in split mode (e.g., 100:1 split ratio).

  • Injection Volume: 1 µL.

  • Carrier Gas: Hydrogen or Helium. Optimize the linear velocity for the best resolution.

  • Oven Program: As specified in Table 2.

  • FID Parameters (if used):

    • Temperature: 250°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup Flow (N2): 25 mL/min.

  • MS Parameters (if used): As described in the achiral method.

3. Data Analysis:

  • Integrate the peak areas of the two separated enantiomers to determine the enantiomeric ratio.

Mandatory Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection Sample This compound Sample Solution Diluted Sample Sample->Solution Solvent Solvent (e.g., Hexane) Solvent->Solution Injector GC Injector Solution->Injector Column GC Column (Non-Polar, Medium-Polar, or Chiral) Injector->Column Oven GC Oven (Temperature Program) Detector Detector (MS or FID) Column->Detector Data Chromatogram & Mass Spectrum Detector->Data

Caption: Experimental workflow for the GC analysis of this compound.

Column_Selection_Logic cluster_analysis_type Analysis Goal cluster_achiral Achiral Separation cluster_chiral Chiral Separation Goal Achiral or Chiral Separation? NonPolar Non-Polar Column (e.g., HP-5ms) For separation by boiling point Goal->NonPolar Achiral MedPolar Medium-Polarity Column (e.g., VF-624ms) For polar impurities Goal->MedPolar Achiral ChiralCol Chiral Column (e.g., Rt-βDEXsa) For enantiomer separation Goal->ChiralCol Chiral

Caption: Logic for selecting a GC column for this compound analysis.

References

Enantiomeric excess determination of chiral 3-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methods for Determining the Enantiomeric Excess of Chiral 3-Bromooctane

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is crucial for characterizing chiral molecules and ensuring the stereochemical purity of pharmaceutical compounds. This guide provides a comparative analysis of the primary analytical techniques for assessing the enantiomeric excess of this compound, a chiral alkyl halide. We will explore Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry, presenting their methodologies, performance data, and experimental workflows.

Comparison of Analytical Methodologies

The selection of an appropriate method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy (with Chiral Solvating Agents)Polarimetry
Principle Separation of volatile enantiomers on a chiral stationary phase.Separation of enantiomers in the liquid phase on a chiral stationary phase.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.Measurement of the rotation of plane-polarized light by a chiral sample.
Sample Requirements Small sample size (µL), must be volatile or derivatized to be volatile.Small sample size (µL), must be soluble in the mobile phase.Larger sample size (mg) required for sufficient signal-to-noise.Relatively large sample size (mg) and high purity required.
Accuracy & Precision High accuracy and precision.High accuracy and precision.Moderate to high accuracy, dependent on spectral resolution and integration.Lower accuracy and precision, susceptible to impurities and experimental conditions.
Limit of Detection High sensitivity, suitable for trace analysis.High sensitivity, suitable for trace analysis.Lower sensitivity compared to chromatographic methods.Low sensitivity.
Method Development Requires optimization of column, temperature program, and carrier gas flow.Requires screening of chiral stationary phases and mobile phase compositions.Involves selection of an appropriate chiral solvating agent and optimization of concentration.Requires knowledge of the specific rotation of the pure enantiomer.
Analysis Time Typically 10-30 minutes per sample.Typically 10-30 minutes per sample.Rapid data acquisition (minutes), but sample preparation can be longer.Very rapid measurement (minutes).
Key Advantage High resolution and efficiency for volatile compounds.Broad applicability to a wide range of compounds.Non-destructive and provides structural information.Simple and fast for a quick assessment of optical purity.
Key Disadvantage Limited to thermally stable and volatile compounds.Higher cost of chiral columns and solvents.Lower sensitivity and potential for signal overlap.Indirect method; requires pure standard and is prone to errors from optically active impurities.

Experimental Protocols

Detailed methodologies for each technique are provided below. Note that for chromatographic methods, the conditions are based on established protocols for structurally similar halogenated alkanes and serve as a starting point for method development for this compound.

Chiral Gas Chromatography (GC)

Objective: To separate and quantify the enantiomers of this compound.

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.

Methodology:

  • Column Selection: A cyclodextrin-based chiral capillary column, such as one containing a derivatized β-cyclodextrin stationary phase (e.g., Chiraldex B-DM), is recommended for the separation of halogenated alkanes.

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile solvent like hexane or dichloromethane.

  • GC Conditions (Starting Point):

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 140 °C at a rate of 2 °C/min.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Injection Volume: 1 µL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To resolve and quantify the enantiomers of this compound.

Instrumentation: HPLC system equipped with a UV or Refractive Index (RI) detector and a chiral stationary phase (CSP) column.

Methodology:

  • Column Selection: Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) or cyclodextrin-based CSPs are good starting points. Due to the lack of a strong chromophore in this compound, an RI detector may be necessary unless a low wavelength UV detector (e.g., < 210 nm) provides sufficient sensitivity.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions (Starting Point):

    • Mobile Phase: A non-polar mobile phase such as a mixture of n-hexane and isopropanol (e.g., 99:1 v/v) is typically used with polysaccharide-based columns.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: RI or UV at a low wavelength.

    • Injection Volume: 5-20 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers as described for the GC method.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Objective: To determine the enantiomeric ratio of this compound by inducing chemical shift non-equivalence.

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • CSA Selection: A common chiral solvating agent such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) or a lanthanide-based chiral shift reagent can be used.

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • Add the chosen CSA to the NMR tube in small, incremental amounts (e.g., 0.2 to 2.0 molar equivalents relative to the analyte).

    • Acquire a spectrum after each addition until a clear separation of signals for the two enantiomers is observed. The proton closest to the chiral center (the methine proton at C3) is the most likely to show separation.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomeric complexes.

    • Integrate these two signals. The ratio of the integrals directly reflects the enantiomeric ratio of the sample.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| x 100

Polarimetry

Objective: To measure the optical rotation of a sample of this compound to determine its enantiomeric excess.

Instrumentation: Polarimeter.

Methodology:

  • Sample Preparation:

    • Accurately weigh a sample of purified this compound.

    • Dissolve it in a known volume of a suitable solvent (e.g., chloroform, ethanol) to a precise concentration (c, in g/mL).

  • Measurement:

    • Measure the observed optical rotation (α_obs) of the solution in the polarimeter using a cell of a known path length (l, in decimeters).

  • Data Analysis:

    • Calculate the specific rotation of the sample: [α]_sample = α_obs / (c * l).

    • Calculate the enantiomeric excess: ee (%) = ([α]_sample / [α]_pure_enantiomer) x 100

Visualizing the Workflow: Chiral Chromatography

The following diagram illustrates the general workflow for determining the enantiomeric excess of this compound using a chiral chromatographic method (GC or HPLC).

G Workflow for Enantiomeric Excess Determination by Chiral Chromatography cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Racemic or Enantioenriched This compound Sample B Dissolve in Appropriate Solvent (e.g., Hexane for GC, Mobile Phase for HPLC) A->B C Inject Sample into Chromatograph B->C D Separation of Enantiomers on Chiral Stationary Phase C->D E Detection of Separated Enantiomers (e.g., FID, RI) D->E F Obtain Chromatogram with Two Resolved Peaks E->F G Integrate Peak Areas (Area 1 and Area 2) F->G H Calculate Enantiomeric Excess (ee) ee = |(A1-A2)/(A1+A2)| * 100 G->H I Final Report: Enantiomeric Excess (%) H->I

Caption: General workflow for ee determination via chiral chromatography.

Logical Relationships in NMR-based Enantiomeric Excess Determination

The following diagram illustrates the logical relationship between the analyte, the chiral solvating agent, and the resulting observable NMR signals.

G Principle of NMR-based ee Determination with a Chiral Solvating Agent Analyte Analyte Mixture ((R)-3-Bromooctane + (S)-3-Bromooctane) Complexes Formation of Transient Diastereomeric Complexes Analyte->Complexes CSA Chiral Solvating Agent (CSA) (e.g., (R)-Pirkle's Alcohol) CSA->Complexes R_Complex (R)-Analyte : (R)-CSA Complex Complexes->R_Complex S_Complex (S)-Analyte : (R)-CSA Complex Complexes->S_Complex NMR_Signal Distinct NMR Signals (Chemical Shift Difference, ΔΔδ) R_Complex->NMR_Signal S_Complex->NMR_Signal Integration Integration of Signal Areas NMR_Signal->Integration Result Enantiomeric Ratio (ee Calculation) Integration->Result

Caption: Logical flow of NMR-based ee determination with a CSA.

A Comparative Study of Alkyl Halides in SN2 Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic substitution reactions is paramount. The bimolecular nucleophilic substitution (SN2) reaction, a fundamental process in organic chemistry, is particularly sensitive to the structure of the alkyl halide substrate, the nature of the leaving group, the strength of the nucleophile, and the solvent environment. This guide provides an objective comparison of the performance of various alkyl halides in SN2 reactions, supported by experimental data, detailed protocols, and visual representations of key concepts.

Data Presentation: A Quantitative Comparison

The rate of an SN2 reaction is governed by the rate law: Rate = k[Alkyl Halide][Nucleophile].[1][2] The rate constant, k, is influenced by several factors, which are quantitatively compared in the tables below.

Table 1: Relative Reaction Rates of Alkyl Halides

Steric hindrance around the electrophilic carbon atom is a critical factor in SN2 reactions. As the number of alkyl substituents on the carbon atom bearing the leaving group increases, the rate of reaction decreases dramatically due to impeded access for the incoming nucleophile.[2][3][4][5]

Alkyl Halide TypeExampleRelative Rate
MethylCH₃Br~2,000,000
Primary (1°)CH₃CH₂Br~40,000
Secondary (2°)(CH₃)₂CHBr~500
Tertiary (3°)(CH₃)₃CBrNegligible
Neopentyl(CH₃)₃CCH₂Br~1

Data compiled from various sources, representing typical relative rates for SN2 reactions.

Table 2: The Influence of the Leaving Group

A good leaving group is a species that is stable on its own, typically a weak base. The weaker the basicity of the leaving group, the faster the SN2 reaction.[3][6] For the common halide leaving groups, the reactivity order is I⁻ > Br⁻ > Cl⁻ > F⁻.[6][7]

Leaving GroupConjugate Acid pKaRelative Rate
I⁻ (Iodide)-10High
Br⁻ (Bromide)-9Moderate
Cl⁻ (Chloride)-7Low
F⁻ (Fluoride)3.2Very Low

Relative rates are qualitative and depend on the specific reaction conditions.

Table 3: The Role of the Nucleophile

The strength of the nucleophile significantly impacts the rate of an SN2 reaction. Stronger nucleophiles, which are generally more electron-rich and less sterically hindered, lead to faster reactions.[6][8]

NucleophileClassRelative Nucleophilicity (in Methanol)
I⁻ExcellentVery High
HS⁻ExcellentVery High
RS⁻ExcellentVery High
Br⁻GoodHigh
HO⁻GoodHigh
RO⁻GoodHigh
CN⁻GoodHigh
Cl⁻FairModerate
NH₃FairModerate
H₂OPoorLow
ROHPoorLow

Nucleophilicity is solvent-dependent. The values presented are for a protic solvent (methanol).

Table 4: Solvent Effects on SN2 Reaction Rates

SN2 reactions are favored by polar aprotic solvents, which can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[9][10][11][12] In contrast, polar protic solvents solvate the nucleophile through hydrogen bonding, reducing its reactivity.[9][11][12]

Solvent TypeExampleEffect on SN2 RateRelative Rate Example (CH₃I + Cl⁻)
Polar AproticDimethylformamide (DMF)Accelerates~1,200,000
Polar AproticAcetoneAccelerates~500,000
Polar ProticMethanol (CH₃OH)Decelerates~1
Polar ProticWater (H₂O)Decelerates~0.1

Relative rate data is illustrative of the general trend.

Experimental Protocols

To empirically determine the relative reactivity of different alkyl halides in an SN2 reaction, a competition experiment can be performed.

Objective: To compare the relative SN2 reaction rates of a primary and a secondary alkyl halide.
Materials:
  • 1-bromobutane (primary alkyl halide)

  • 2-bromobutane (secondary alkyl halide)

  • Sodium iodide (nucleophile)

  • Acetone (polar aprotic solvent)

  • Test tubes

  • Water bath (optional, for slow reactions)

  • Gas chromatograph (GC) for product analysis

Procedure:[14][15][16]
  • Preparation of Reaction Mixtures:

    • In a clean, dry test tube, prepare a solution of sodium iodide in acetone (e.g., 15% w/v).

    • In a separate test tube, create an equimolar mixture of 1-bromobutane and 2-bromobutane.

  • Initiation of the Reaction:

    • Add a specific volume of the sodium iodide solution to the test tube containing the alkyl halide mixture. Ensure the molar ratio of the nucleophile to the total alkyl halides is less than one (e.g., 1:2) to ensure competition.

    • Stopper the test tube and shake vigorously to ensure thorough mixing.

  • Reaction Monitoring:

    • Observe the reaction mixture for the formation of a precipitate (sodium bromide or sodium chloride, which are insoluble in acetone). The time taken for the precipitate to appear gives a qualitative measure of the reaction rate.

    • For a more quantitative analysis, allow the reaction to proceed for a set period (e.g., 30 minutes).

  • Quenching the Reaction and Product Analysis:

    • After the designated time, quench the reaction by adding a large volume of water. This will dissolve the sodium iodide and any unreacted sodium bromide/chloride, and will cause the organic layer (containing unreacted alkyl halides and the alkyl iodide products) to separate.

    • Extract the organic layer with a suitable solvent (e.g., diethyl ether).

    • Analyze the composition of the organic layer using gas chromatography (GC). The relative peak areas of the unreacted 1-bromobutane and 2-bromobutane will indicate which alkyl halide reacted faster. The one with the smaller remaining peak area is the more reactive substrate.

Visualizing Key Concepts

Factors Influencing SN2 Reaction Rates

SN2_Factors cluster_substrate Alkyl Halide Structure cluster_leaving_group Leaving Group Ability cluster_nucleophile Nucleophile Strength cluster_solvent Solvent Type Methyl Methyl (fastest) Primary Primary (1°) Methyl->Primary Decreasing Rate Secondary Secondary (2°) Primary->Secondary Decreasing Rate Tertiary Tertiary (no reaction) Secondary->Tertiary Decreasing Rate Iodide I⁻ (best) Bromide Br⁻ Iodide->Bromide Decreasing Ability Chloride Cl⁻ Bromide->Chloride Decreasing Ability Fluoride F⁻ (worst) Chloride->Fluoride Decreasing Ability Strong Strong (e.g., I⁻, RS⁻) Weak Weak (e.g., H₂O, ROH) Strong->Weak Decreasing Rate PolarAprotic Polar Aprotic (favored) PolarProtic Polar Protic (disfavored) PolarAprotic->PolarProtic Decreasing Rate SN2_Rate SN2 Reaction Rate SN2_Rate->Methyl Steric Hindrance SN2_Rate->Iodide Stability of Anion SN2_Rate->Strong Electron Density SN2_Rate->PolarAprotic Nucleophile Solvation

Caption: Factors influencing the rate of an SN2 reaction.

Experimental Workflow for Comparing Alkyl Halide Reactivity

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Prep_Alkyl_Halides Prepare equimolar mixture of 1° and 2° alkyl halides Mix Mix reactants Prep_Alkyl_Halides->Mix Prep_Nucleophile Prepare solution of NaI in acetone Prep_Nucleophile->Mix React Allow reaction to proceed for a set time Mix->React Quench Quench reaction with water React->Quench Extract Extract organic layer Quench->Extract GC_Analysis Analyze by Gas Chromatography Extract->GC_Analysis Compare Compare peak areas of unreacted alkyl halides GC_Analysis->Compare

Caption: Experimental workflow for a competition reaction.

References

A Comparative Guide to the Synthesis of 3-Bromooctane: Validation of a Novel Synthetic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 3-Bromooctane, a valuable alkyl halide intermediate in organic synthesis. We will evaluate a novel, milder synthetic methodology against traditional approaches, offering detailed experimental protocols and performance data to inform your research and development endeavors.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. The efficiency, safety, and environmental impact of its synthesis are critical considerations for any laboratory or manufacturing process. This document presents a comparative analysis of established methods for the synthesis of this compound from 3-octanol and introduces a promising new route utilizing tribromoisocyanuric acid and triphenylphosphine.

Comparison of Synthetic Routes

The synthesis of this compound from 3-octanol is typically achieved through nucleophilic substitution. Below is a comparison of three distinct methodologies: two traditional routes and one novel approach.

Data Presentation
ParameterTraditional Route 1: HBr (in situ) Traditional Route 2: PBr₃ Novel Route: TBCA/TPP
Reagents 3-octanol, NaBr, H₂SO₄3-octanol, PBr₃3-octanol, Tribromoisocyanuric acid (TBCA), Triphenylphosphine (TPP)
Solvent WaterDichloromethane (optional)Dichloromethane
Reaction Temperature Reflux100 °CRoom Temperature
Reaction Time Several hours2 hours1.5 hours
Reported Yield Variable, generally lower for secondary bromides~78.58%[1]67-82% for secondary alcohols[2]
Byproducts Alkenes (elimination), ethersPhosphorous acidTriphenylphosphine oxide, Cyanuric acid
Safety/Handling Corrosive acid, exothermic reactionCorrosive, moisture-sensitiveReagents are solids, easier to handle
Environmental Impact Strong acid wastePhosphorus-containing wasteSolid, non-volatile byproducts

Experimental Protocols

Traditional Route 2: Synthesis of this compound using Phosphorus Tribromide (PBr₃)

Materials:

  • rac-3-octanol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (CH₂Cl₂) (optional, as solvent)

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, place rac-3-octanol.

  • Slowly add phosphorus tribromide to the alcohol with stirring. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • After the initial reaction subsides, heat the mixture to 100 °C for 2 hours.

  • Cool the reaction mixture to room temperature and cautiously pour it over ice.

  • Transfer the mixture to a separatory funnel and extract the crude this compound with dichloromethane.

  • Wash the organic layer with water, followed by a 5% sodium bicarbonate solution, and then again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the crude this compound by distillation.

A Novel Synthetic Route: Mild and Efficient Bromination with TBCA/TPP

This novel approach offers a milder and potentially more selective method for the synthesis of this compound, avoiding the harsh conditions of traditional methods. The use of tribromoisocyanuric acid (TBCA) in combination with triphenylphosphine (TPP) allows for the conversion of secondary alcohols to alkyl bromides at room temperature.[2]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve 3-octanol, TBCA, and TPP in Dichloromethane B Stir at Room Temperature for 1.5 hours A->B C Filter to remove solid byproducts B->C D Wash filtrate with NaHCO3 solution C->D E Dry organic layer with MgSO4 D->E F Evaporate solvent E->F G Purify by column chromatography or distillation F->G

References

A Comprehensive Comparative Guide to (R)-3-Bromooctane and (S)-3-Bromooctane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the enantiomers of 3-bromooctane, (R)-3-bromooctane and (S)-3-bromooctane. As chiral molecules, these compounds offer unique opportunities in stereoselective synthesis and are valuable building blocks in the development of novel therapeutic agents. This document outlines their physicochemical properties, spectroscopic characteristics, and expected reactivity in key organic reactions, supported by generalized experimental protocols for their synthesis and analysis.

Physicochemical and Chiroptical Properties

Table 1: Physicochemical Properties of this compound Enantiomers

PropertyRacemic this compound(R)-3-Bromooctane (Computed)(S)-3-Bromooctane (Computed)
Molecular Formula C₈H₁₇BrC₈H₁₇BrC₈H₁₇Br
Molecular Weight 193.12 g/mol [1][2]193.12 g/mol [3][4]193.12 g/mol [3][4]
CAS Number 999-64-4[1][2][5][6][7]24884212[3]86326076[4]
Boiling Point 81.5 °C @ 20 Torr[6]Not availableNot available
Density 1.108 g/cm³[6]Not availableNot available
Refractive Index 1.45[6]Not availableNot available
Specific Rotation ([α]ᴅ) Opposite in sign to (S)-enantiomerOpposite in sign to (R)-enantiomer
XLogP3 4.3[1]4.3[3]4.3[4]

Spectroscopic Characterization

The spectroscopic data for (R)- and (S)-3-bromooctane are identical in achiral solvents. However, in the presence of a chiral shift reagent, their NMR spectra would be expected to show distinct signals.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Complex multiplet patterns for the protons on the alkyl chain. The proton at the chiral center (C3) would appear as a multiplet.
¹³C NMR Eight distinct signals corresponding to the eight carbon atoms in the molecule.
IR Spectroscopy Characteristic C-H stretching and bending vibrations for an alkane. A C-Br stretching vibration in the fingerprint region.
Mass Spectrometry A molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity, characteristic of a compound containing one bromine atom. Fragmentation patterns would involve the loss of the bromine atom and cleavage of the alkyl chain.

Stereoselective Reactions: A Comparative Overview

The stereochemistry of the starting material is crucial in nucleophilic substitution (SN2) and elimination (E2) reactions, leading to stereochemically distinct products.

Bimolecular Nucleophilic Substitution (SN2)

SN2 reactions proceed with an inversion of stereochemistry at the chiral center. Therefore, (R)-3-bromooctane will yield an (S)-substituted product, and (S)-3-bromooctane will yield an (R)-substituted product.

SN2_Reaction cluster_R (R)-3-Bromooctane Pathway cluster_S (S)-3-Bromooctane Pathway R_start (R)-3-Bromooctane R_product (S)-Product R_start->R_product Nu⁻ (SN2) S_start (S)-3-Bromooctane S_product (R)-Product S_start->S_product Nu⁻ (SN2) E2_Reaction cluster_R_E2 (R)-3-Bromooctane Elimination cluster_S_E2 (S)-3-Bromooctane Elimination R_start_E2 (R)-3-Bromooctane R_products_E2 Alkene Products (cis/trans isomers) R_start_E2->R_products_E2 Base (E2) S_start_E2 (S)-3-Bromooctane S_products_E2 Alkene Products (cis/trans isomers) S_start_E2->S_products_E2 Base (E2) Synthesis_Workflow start Chiral 3-Octanol ((R) or (S)) reagent PBr₃ or HBr start->reagent Reaction product Chiral this compound ((S) or (R)) reagent->product purification Purification (Distillation/Chromatography) product->purification

References

A Comparative Guide to 3-Bromooctane and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alkylating Agent Performance

This guide provides a comprehensive analysis of 3-bromooctane, a secondary alkylating agent, benchmarked against primary and tertiary alkylating agents. By examining their mechanisms of action, comparative reactivity, and cytotoxic potential, this document serves as a resource for researchers in organic synthesis and drug development. The information is presented through clear data summaries, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Alkylating Agents

Alkylating agents are a class of electrophilic compounds that introduce alkyl groups into nucleophilic sites on organic molecules, most notably DNA.[1] This covalent modification can disrupt the structure and function of DNA, leading to cytotoxicity, which is a cornerstone of many anticancer therapies.[2][3] The reactivity and biological effects of an alkylating agent are highly dependent on its chemical structure, particularly the substitution of the carbon atom bearing the leaving group.

This guide focuses on comparing the performance of this compound, a secondary alkyl halide, with representative primary (1-bromobutane) and tertiary (tert-butyl bromide) alkyl halides. Understanding the differences in their reaction mechanisms and biological consequences is crucial for their effective application in research and drug design.

Mechanism of Action: S(_N)1 vs. S(_N)2 Pathways

The primary mechanisms by which alkyl halides act as alkylating agents are the S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution) pathways. The preferred pathway is largely determined by the structure of the alkyl halide.[4][5]

  • S(_N)2 Mechanism: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[4] This pathway is favored by less sterically hindered primary and, to a lesser extent, secondary alkyl halides.[7]

  • S(_N)1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[5] This is followed by a rapid attack of the nucleophile on the carbocation.[5] The rate of reaction is primarily dependent on the concentration of the alkyl halide.[4] This pathway is favored by tertiary alkyl halides due to the stability of the resulting tertiary carbocation.[7]

This compound , as a secondary alkyl halide, can undergo both S(_N)1 and S(_N)2 reactions, and the predominant pathway can be influenced by the nucleophile, solvent, and reaction conditions.

Comparative Performance Data

Due to a lack of specific published experimental data for this compound, the following tables present a comparison based on established principles of organic chemistry and representative data for analogous primary and tertiary alkyl bromides. The data for this compound should be considered illustrative of the expected behavior of a secondary alkyl bromide.

Table 1: Comparative Reactivity in Nucleophilic Substitution (S(_N)2 Reaction)
Alkylating AgentStructureTypeRelative S(_N)2 Reaction Rate (Illustrative)Key Factors Influencing Rate
1-BromobutaneCH₃(CH₂)₃BrPrimary1Minimal steric hindrance
This compound CH₃(CH₂)₄CH(Br)CH₂CH₃Secondary ~0.02 Increased steric hindrance compared to primary
tert-Butyl Bromide(CH₃)₃CBrTertiaryNegligibleSevere steric hindrance preventing backside attack

Relative rates are based on typical observations for S(_N)2 reactions where primary alkyl halides react significantly faster than secondary, and tertiary halides are generally unreactive via this mechanism.[7][8]

Table 2: Comparative Reactivity in Solvolysis (S(_N)1 Reaction)
Alkylating AgentStructureTypeRelative S(_N)1 Solvolysis Rate (Illustrative)Key Factors Influencing Rate
1-BromobutaneCH₃(CH₂)₃BrPrimaryVery LowInstability of the primary carbocation intermediate
This compound CH₃(CH₂)₄CH(Br)CH₂CH₃Secondary 1 Moderate stability of the secondary carbocation
tert-Butyl Bromide(CH₃)₃CBrTertiary~1,200,000High stability of the tertiary carbocation intermediate

Relative rates are illustrative of the trend in carbocation stability (tertiary > secondary > primary), which is the determining factor for the S(_N)1 reaction rate.

Table 3: Illustrative Cytotoxicity Data (IC₅₀ Values)
Alkylating AgentTypeCancer Cell LineIllustrative IC₅₀ (µM)
1-BromobutanePrimaryHCT-116 (Colon)>100
This compound Secondary HCT-116 (Colon) ~50-100
Doxorubicin (Control)-HCT-116 (Colon)~0.5-2

Note: Specific IC₅₀ values for simple, unfunctionalized bromoalkanes are not widely reported in public literature. The values presented are estimates based on the general understanding that alkylating agents can exhibit cytotoxicity, but their potency as standalone anticancer agents is often lower than complex chemotherapeutics. The cytotoxicity of alkyl halides can vary significantly based on the cell line and experimental conditions.

Experimental Protocols

Protocol for Determining Relative S(_N)2 Reaction Rates by Gas Chromatography (GC)

This protocol describes a competition experiment to determine the relative reactivity of different alkyl halides.

Objective: To compare the relative rates of S(_N)2 reactions of a primary, secondary (this compound), and tertiary alkyl bromide by reacting them with a limited amount of a nucleophile.

Materials:

  • 1-Bromobutane

  • This compound

  • tert-Butyl bromide

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup: In a reaction vial, prepare a solution of sodium iodide in anhydrous acetone. Add equimolar amounts of 1-bromobutane, this compound, and a known concentration of the internal standard. The total moles of alkyl halides should exceed the moles of sodium iodide to ensure it is the limiting reagent.

  • Reaction Initiation: Initiate the reaction by adding the alkyl halide mixture to the sodium iodide solution. Start a timer immediately.

  • Sampling: At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing water and a small amount of a suitable organic solvent (e.g., diethyl ether) to extract the organic components.

  • GC Analysis: Inject the organic layer of the quenched sample into the GC-FID.

  • Data Analysis: The GC will separate the unreacted alkyl halides. The area of each peak is proportional to the concentration of the corresponding compound. By comparing the peak areas of the alkyl halides relative to the internal standard at different time points, the rate of disappearance of each alkyl halide can be determined. The faster the disappearance, the higher the reactivity.[9][10]

Protocol for Assessing Cytotoxicity using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the different concentrations of the compound to the wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and use a suitable software to calculate the IC₅₀ value.[11][12]

Visualizations: Pathways and Workflows

DNA Damage Response Pathway

Alkylating agents induce DNA damage, which triggers a complex network of signaling pathways known as the DNA Damage Response (DDR). This response aims to repair the damage, but if the damage is too severe, it can lead to programmed cell death (apoptosis).

DNA_Damage_Response cluster_stimulus Cellular Stress cluster_damage DNA Damage cluster_response DNA Damage Response (DDR) Alkylating_Agent Alkylating Agent (e.g., this compound) DNA_Alkylation DNA Alkylation (Guanine-N7) Alkylating_Agent->DNA_Alkylation ATM_ATR ATM/ATR Kinases (Sensors) DNA_Alkylation->ATM_ATR activates p53 p53 Activation ATM_ATR->p53 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest induces DNA_Repair DNA Repair Pathways (BER, NER) p53->DNA_Repair activates Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis induces (if damage is severe) Cell_Cycle_Arrest->DNA_Repair allows time for

DNA Damage Response Pathway
Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comprehensive comparison of different alkylating agents.

Experimental_Workflow cluster_synthesis Compound Selection cluster_kinetics Reactivity Assessment cluster_cytotoxicity Biological Evaluation cluster_analysis Data Analysis & Comparison Primary_AA Primary Alkylating Agent (e.g., 1-Bromobutane) Kinetic_Assay Nucleophilic Substitution Kinetics Assay (GC) Primary_AA->Kinetic_Assay Cytotoxicity_Assay MTT Assay on Cancer Cell Lines Primary_AA->Cytotoxicity_Assay Secondary_AA Secondary Alkylating Agent (this compound) Secondary_AA->Kinetic_Assay Secondary_AA->Cytotoxicity_Assay Tertiary_AA Tertiary Alkylating Agent (tert-Butyl Bromide) Tertiary_AA->Kinetic_Assay Tertiary_AA->Cytotoxicity_Assay Rate_Constants Determine Relative Reaction Rates Kinetic_Assay->Rate_Constants Data_Comparison Comparative Analysis of Reactivity and Cytotoxicity Rate_Constants->Data_Comparison IC50_Values Calculate IC50 Values Cytotoxicity_Assay->IC50_Values IC50_Values->Data_Comparison

Comparative Analysis Workflow

Conclusion

This guide provides a framework for understanding and comparing the alkylating agent this compound with its primary and tertiary counterparts. While a lack of direct experimental data for this compound necessitates the use of illustrative comparisons, the underlying principles of chemical reactivity and the provided experimental protocols offer a solid foundation for researchers. The choice of an alkylating agent for a specific application in synthesis or drug development must consider the desired reaction mechanism (S(_N)1 vs. S(_N)2), the steric and electronic properties of the substrate, and the specific reaction conditions. The methodologies and conceptual frameworks presented here are intended to aid in the rational selection and evaluation of these important chemical tools.

References

Literature review of synthetic methods for secondary bromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the primary synthetic routes to secondary bromoalkanes, tailored for researchers, scientists, and professionals in drug development. We will explore three principal methods: free-radical bromination of alkanes, hydrobromination of alkenes, and nucleophilic substitution of secondary alcohols. Each method is evaluated based on experimental data, with a focus on yield, selectivity, and substrate scope.

Free-Radical Bromination of Alkanes

Free-radical bromination is a method for the direct conversion of C-H bonds to C-Br bonds. The reaction is initiated by light or heat and proceeds via a radical chain mechanism. A key advantage of using bromine over other halogens is its significant regioselectivity for the substitution of secondary and tertiary hydrogens over primary hydrogens, due to the greater stability of the corresponding secondary and tertiary radicals.[1][2]

Experimental Protocol: Photobromination of n-Butane

Objective: To synthesize 2-bromobutane as the major product from n-butane.

Procedure:

  • In a reaction vessel equipped with a UV lamp, condenser, and gas inlet, introduce n-butane.

  • Slowly add bromine (Br₂) to the reaction vessel while irradiating with UV light.[1]

  • The reaction is typically carried out in the gas phase or in an inert solvent.

  • Monitor the reaction progress by observing the disappearance of the bromine color.

  • Upon completion, the reaction mixture is washed with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine, followed by washing with water and drying over an anhydrous salt (e.g., MgSO₄).

  • The product mixture, containing 2-bromobutane and 1-bromobutane, is then purified by fractional distillation.[1][3]

free_radical_bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br-Br 2Br 2 Br• Br2->2Br UV light (hν) Alkane R-H (Alkane) Alkyl_Radical R• (Alkyl Radical) Alkane->Alkyl_Radical + Br• HBr H-Br Bromoalkane R-Br (Bromoalkane) Alkyl_Radical->Bromoalkane + Br-Br Br_Radical_1 Br• Br_Radical_2 Br• Br-Br Br-Br Br_Radical_3 Br• Br2_term Br-Br Br_Radical_3->Br2_term Br_Radical_4 Br• Br_Radical_4->Br2_term Alkyl_Radical_1 R• Bromoalkane_term R-Br Alkyl_Radical_1->Bromoalkane_term Br_Radical_5 Br• Br_Radical_5->Bromoalkane_term Alkyl_Radical_2 R• Alkane_dimer R-R Alkyl_Radical_2->Alkane_dimer Alkyl_Radical_3 R• Alkyl_Radical_3->Alkane_dimer

Caption: Mechanism of Free-Radical Bromination.

Hydrobromination of Alkenes

The addition of hydrogen bromide (HBr) across a double bond is a classic method for preparing bromoalkanes. The regioselectivity of this reaction can be controlled by the reaction conditions.

  • Markovnikov Addition: In the absence of radical initiators, the reaction proceeds through a carbocation intermediate, leading to the Markovnikov product, where the bromine atom attaches to the more substituted carbon of the double bond.[4]

  • Anti-Markovnikov Addition: In the presence of radical initiators such as peroxides (ROOR), the reaction follows a radical chain mechanism, resulting in the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon.[5][6]

Experimental Protocol: Markovnikov Hydrobromination of 1-Pentene

Objective: To synthesize 2-bromopentane from 1-pentene.

Procedure:

  • In a round-bottom flask cooled in an ice bath, dissolve 1-pentene in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Slowly bubble dry HBr gas through the solution or add a solution of HBr in acetic acid dropwise. The reaction should be carried out in the dark to prevent radical formation.[7]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench with a saturated sodium bicarbonate solution to neutralize excess acid.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • The solvent is removed by rotary evaporation, and the crude 2-bromopentane can be purified by distillation.[4]

markovnikov_addition Alkene Alkene (R-CH=CH₂) Carbocation Secondary Carbocation (R-C⁺H-CH₃) Alkene->Carbocation + H⁺ HBr H-Br Bromide Br⁻ Bromoalkane 2-Bromoalkane (R-CHBr-CH₃) Carbocation->Bromoalkane + Br⁻

Caption: Mechanism of Markovnikov Hydrobromination.

Nucleophilic Substitution of Secondary Alcohols

Secondary alcohols can be converted to secondary bromoalkanes via nucleophilic substitution. The choice of reagent is critical as it influences the reaction mechanism (Sₙ1 or Sₙ2), stereochemical outcome, and potential for side reactions like rearrangements.

  • Using HBr: This reaction can proceed through both Sₙ1 and Sₙ2 pathways for secondary alcohols, often leading to a mixture of stereoisomers and potential carbocation rearrangements.[8][9]

  • Using Phosphorus Tribromide (PBr₃): This reagent typically favors an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry at the reaction center and minimizing rearrangements.[10][11][12]

  • Appel Reaction (PPh₃/CBr₄): Similar to PBr₃, the Appel reaction proceeds via an Sₙ2 mechanism, leading to inversion of stereochemistry. It is known for its mild reaction conditions.[13][14][15][16]

Experimental Protocol: Bromination of 2-Pentanol with PBr₃

Objective: To synthesize 2-bromopentane from 2-pentanol with inversion of stereochemistry.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, place 2-pentanol and a suitable solvent like diethyl ether or dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) dropwise with stirring. A base such as pyridine is often added to neutralize the HBr byproduct.[17]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent by rotary evaporation, and purify the resulting 2-bromopentane by fractional distillation.

pbr3_reaction Alcohol Secondary Alcohol (R₂CH-OH) Intermediate R₂CH-O-PBr₂ Alcohol->Intermediate + PBr₃ PBr3 PBr₃ Bromide Br⁻ Bromoalkane Secondary Bromoalkane (R₂CH-Br) Intermediate->Bromoalkane Sₙ2 attack by Br⁻ Leaving_Group HOPBr₂

Caption: Mechanism of Alcohol Bromination with PBr₃.

Comparison of Synthetic Methods

MethodSubstrateReagentsTypical YieldRegioselectivityStereoselectivityKey AdvantagesKey Disadvantages
Free-Radical Bromination AlkaneBr₂, UV light/heatModerate to GoodGood for sec > priRacemization at new stereocenterDirect functionalization of alkanes.Polybromination can occur; requires specific substrates for high selectivity.
Markovnikov Hydrobromination AlkeneHBrGood to ExcellentHigh (Markovnikov)RacemizationHigh yields and predictability for many alkenes.Carbocation rearrangements can occur.
Anti-Markovnikov Hydrobromination AlkeneHBr, ROORGood to ExcellentHigh (Anti-Markovnikov)RacemizationAccess to less substituted bromides.Peroxides can be hazardous.
Nucleophilic Substitution with HBr Secondary AlcoholHBr (or NaBr/H₂SO₄)VariableN/AMixture of inversion and retention (Sₙ1/Sₙ2)Inexpensive reagents.Carbocation rearrangements and elimination are common side reactions.
Nucleophilic Substitution with PBr₃ Secondary AlcoholPBr₃, often with pyridineGood to ExcellentN/AHigh (Inversion - Sₙ2)Avoids rearrangements; good stereocontrol.PBr₃ is corrosive and moisture-sensitive.
Appel Reaction Secondary AlcoholPPh₃, CBr₄Good to ExcellentN/AHigh (Inversion - Sₙ2)Mild conditions; good for sensitive substrates.Stoichiometric triphenylphosphine oxide byproduct can be difficult to remove.

Logical Workflow for Method Selection

workflow start Starting Material? alkane Alkane start->alkane Yes alkene Alkene start->alkene No sec_alcohol Secondary Alcohol start->sec_alcohol No alkane_method Use Free Radical Bromination alkane->alkane_method alkene_q Desired Regiochemistry? alkene->alkene_q sec_alcohol_q Stereocontrol Needed? sec_alcohol->sec_alcohol_q markovnikov Markovnikov alkene_q->markovnikov More substituted anti_markovnikov Anti-Markovnikov alkene_q->anti_markovnikov Less substituted markovnikov_method Use HBr markovnikov->markovnikov_method anti_markovnikov_method Use HBr + ROOR anti_markovnikov->anti_markovnikov_method inversion Inversion sec_alcohol_q->inversion Yes no_control Not critical sec_alcohol_q->no_control No inversion_method Use PBr₃ or Appel Reaction inversion->inversion_method no_control_method Use HBr no_control->no_control_method

Caption: Decision workflow for selecting a synthetic method.

References

Safety Operating Guide

Proper Disposal of 3-Bromooctane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 3-Bromooctane, as a halogenated organic compound, necessitates specific handling and disposal procedures to mitigate risks to both personnel and the environment. This guide provides essential, immediate safety and logistical information, including a step-by-step operational and disposal plan.

Immediate Safety and Hazard Profile

Key Hazard Information:

  • Physical Hazard: Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.

  • Health Hazards: May cause skin and eye irritation.[3][4] Avoid inhalation of vapors and contact with skin and eyes.[4]

  • Environmental Hazard: Based on its analog 1-bromooctane, it is expected to be very toxic to aquatic life with long-lasting effects.[1] Avoid release to the environment.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its isomer, providing a quick reference for safety and handling.

PropertyValueSource
Chemical Formula C₈H₁₇Br[4][5]
CAS Number 999-64-4[4][5]
Molecular Weight 193.127 g/mol [4]
Boiling Point 190.8 °C at 760 mmHg[4]
Flash Point 56.1 °C[4]
Density 1.108 g/cm³[4]
Vapor Pressure 0.739 mmHg at 25 °C[4]

Detailed Disposal Protocol

The cornerstone of proper this compound disposal is its classification and segregation as a halogenated organic waste .[6][7] Mixing it with other waste streams can lead to dangerous reactions and complicates the disposal process, often increasing costs.

Step 1: Waste Segregation

  • DO: Collect waste containing this compound in a designated container specifically for halogenated organic compounds.[6][7]

  • DO NOT: Mix this compound with non-halogenated organic wastes (e.g., acetone, ethanol, hexane), aqueous wastes (acids, bases), or wastes containing heavy metals.[3][6][8]

Step 2: Container Selection and Handling

  • Use a chemically compatible container, preferably plastic (e.g., high-density polyethylene), to collect the waste.[9][10]

  • Ensure the container is in good condition with a secure, tight-fitting screw cap to prevent leaks and evaporation.[9][11]

  • Do not fill the container to more than 90% capacity to allow for vapor expansion.[9][11]

  • Keep the exterior of the waste container clean and free of contamination.[8]

Step 3: Labeling

  • As soon as you begin accumulating waste, label the container clearly.[7]

  • The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound". Do not use formulas or abbreviations.[11]

    • An accurate list of all components and their approximate percentages if it is a mixed waste.[6]

    • The associated hazards (e.g., "Combustible," "Toxic").[11]

    • The date when waste was first added to the container.[11]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[10][11]

  • The SAA should be a well-ventilated area, such as a fume hood or a dedicated, marked cabinet for flammable and hazardous materials.[8][11]

  • Segregate the halogenated waste container from incompatible materials, particularly strong oxidizing agents and bases.[2][8]

  • Ensure secondary containment is used to capture any potential leaks or spills.[7]

Step 5: Final Disposal

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[10]

  • Never dispose of this compound by pouring it down the drain or discarding it in the regular trash.[3][7]

  • The standard and recommended disposal method for halogenated organic waste is high-temperature incineration in a specialized hazardous waste incinerator.[6] This process is designed to handle the corrosive byproducts, such as hydrogen bromide, that are generated during combustion.

Experimental Protocols: Spill Management

In the event of a this compound spill, immediate and correct action is crucial to mitigate risks.

  • Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the area.[3]

  • Ventilate and Remove Ignition Sources: Ensure the area is well-ventilated and turn off any potential ignition sources.[8][12]

  • Containment: Use an inert absorbent material such as vermiculite, sand, or dry earth to contain the spill.[3][12] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[3]

  • Labeling and Disposal: Label the container as "Spill Debris containing this compound" and manage it as halogenated organic waste for proper disposal.[3]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials (e.g., contaminated wipes, PPE) must also be collected and disposed of as hazardous waste.[3][8]

Logical Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Accumulation cluster_3 Step 4: Final Disposal cluster_4 Spill Emergency gen This compound Waste Generated seg Segregate as Halogenated Organic Waste gen->seg container Select Appropriate Waste Container seg->container labeling Label Container Correctly (Name, Hazards, Date) container->labeling storage Store in Designated SAA with Secondary Containment labeling->storage inspect Keep Container Closed & Inspect Regularly storage->inspect pickup Arrange for Pickup by EH&S or Licensed Contractor inspect->pickup disposal High-Temperature Incineration pickup->disposal spill Spill Occurs spill_collect Contain & Collect Spill Debris spill->spill_collect spill_collect->container Place in separate halogenated waste container

References

Essential Guide to Handling 3-Bromooctane: PPE, Safety Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of 3-Bromooctane, a combustible liquid that is highly toxic to aquatic life.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Physicochemical and Hazard Data

A summary of key data for this compound is provided below for quick reference.

PropertyValueReference
Chemical Formula C₈H₁₇Br[3]
CAS Number 557-35-7 (for this compound)
Appearance Clear, colorless to pale yellow liquid[3]
Boiling Point 190.8 - 201 °C[4][5]
Flash Point 56.1 - 78 °C[4][5]
Density 1.108 - 1.118 g/cm³ at 20-25 °C[1][4]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[1][2]
Health Hazards May cause skin and eye irritation.[3][6]
Physical Hazard Combustible liquid.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecific Requirements
Eye Protection Safety glasses with side shields or goggles are required.[7] Contact lenses should be avoided as they can absorb and concentrate irritants.[7]
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[7] Gloves should be inspected for integrity before each use and disposed of properly after handling.[8][9]
Body Protection A lab coat or long-sleeved clothing is necessary to prevent skin contact.[5] For larger quantities or in case of a significant spill, impervious clothing may be required.[6][9]
Respiratory Work should be conducted in a well-ventilated area or under a chemical fume hood.[6] If aerosol formation is possible, a respirator may be necessary.[1][8]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_transfer Transfer Chemical prep_workspace->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe dispose_label Label Waste cleanup_ppe->dispose_label dispose_store Store Waste dispose_label->dispose_store dispose_pickup Arrange Pickup dispose_store->dispose_pickup

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol for Handling:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be familiar with its hazards and safety precautions.[8]

  • Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above.

  • Prepare Workspace: Ensure the work area is clean and uncluttered. If using a fume hood, verify it is functioning correctly.

  • Transfer Chemical: Carefully transfer the required amount of this compound, avoiding splashes and spills. Use a pipette or other appropriate transfer device.

  • Perform Reaction: Carry out the experimental procedure, keeping the container of this compound sealed when not in use.

  • Decontaminate: After the procedure, decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Segregate Waste: Dispose of any this compound waste into a designated, clearly labeled container for halogenated organic waste.[3] Do not mix with other waste streams.[1][3]

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Label Waste Container: Ensure the waste container is properly labeled with "Hazardous Waste" and the chemical name.[3]

  • Store Waste: Store the waste container in a designated satellite accumulation area.[3]

  • Arrange for Pickup: Coordinate with your institution's environmental health and safety department for the final disposal of the hazardous waste.[3]

First Aid and Emergency Response Plan

In the event of an emergency, immediate and appropriate action is critical.

cluster_emergency Emergency Event cluster_response Immediate Response cluster_first_aid First Aid Measures cluster_followup Follow-up Actions emergency_event Exposure or Spill Occurs response_evacuate Evacuate Area (if necessary) emergency_event->response_evacuate response_first_aid Administer First Aid emergency_event->response_first_aid response_notify Notify Supervisor/EHS response_evacuate->response_notify aid_skin Skin Contact: Wash with soap and water response_first_aid->aid_skin aid_eye Eye Contact: Rinse with water for 15 mins response_first_aid->aid_eye aid_inhalation Inhalation: Move to fresh air response_first_aid->aid_inhalation aid_ingestion Ingestion: Do NOT induce vomiting response_first_aid->aid_ingestion followup_medical Seek Medical Attention aid_skin->followup_medical aid_eye->followup_medical aid_inhalation->followup_medical aid_ingestion->followup_medical followup_report Complete Incident Report followup_medical->followup_report

Caption: Emergency Response Procedure for this compound.

First Aid Measures:

  • In case of skin contact: Immediately wash off with soap and plenty of water.[8][10] If irritation persists, seek medical attention.[10]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][8]

  • If inhaled: Move the person into fresh air.[8][10] If not breathing, give artificial respiration and consult a physician.[6][8]

  • If swallowed: Do NOT induce vomiting.[8][9] Never give anything by mouth to an unconscious person.[8][9] Rinse mouth with water and consult a physician.[8][9]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental harm.

Disposal Protocol:

  • Segregation: Collect all this compound waste in a designated container for halogenated organic compounds.[3] This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste.[1][3]

  • Container: Use a chemically resistant container, such as a glass bottle or a designated waste carboy, that can be securely sealed.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other components in the waste mixture.[3]

  • Storage: Store the sealed waste container in a well-ventilated, designated satellite accumulation area away from heat and ignition sources.[1][3]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[1][3] The primary method of disposal is typically incineration at a permitted facility.[3]

By adhering to these detailed procedures, researchers and scientists can safely handle this compound, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.